3-(Methylsulfonyl)propan-1-ol
Description
Properties
IUPAC Name |
3-methylsulfonylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-8(6,7)4-2-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXXXQZNUQAFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174587 | |
| Record name | 1-Propanol, 3-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2058-49-3 | |
| Record name | 3-(Methylsulfonyl)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-(Methylsulfonyl)propan-1-ol (CAS 2058-49-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)propan-1-ol, identified by the CAS number 2058-49-3, is a versatile organic compound with the chemical formula C₄H₁₀O₃S.[1][2] It is a valuable chemical intermediate, primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] Its unique structure, featuring both a hydroxyl (-OH) and a methylsulfonyl (-SO₂CH₃) group, imparts specific reactivity and properties that make it a crucial component in the development of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing synthetic routes, purification procedures, and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 2058-49-3 | [1][2][3][5] |
| Molecular Formula | C₄H₁₀O₃S | [1][2][6] |
| Molecular Weight | 138.19 g/mol | [1][2][3] |
| IUPAC Name | This compound | [5] |
| Synonyms | METHYL-(3-HYDROXYPROPYL) SULFONE, 3-hydroxypropylmethylsulfone | [2] |
| Appearance | Colorless to pale yellow liquid or white to off-white solid | [1][3][7] |
| Boiling Point | ~349.4°C at 760 mmHg | [1][2][3] |
| Flash Point | ~165.1°C | [1][2] |
| Density | ~1.221 g/cm³ | [2] |
| Solubility | Soluble in water, alcohols, and ethers; almost insoluble in non-polar solvents.[1][7] | |
| Storage Temperature | Room temperature or 2-8°C | [2][3] |
Synthesis and Experimental Protocols
The most commonly described method for the preparation of this compound is the reaction between methyl sulfone and 1-propanol.[1][7]
General Synthesis Protocol
While specific reaction conditions can be proprietary or vary based on the desired scale and purity, a general protocol based on available literature is as follows:
-
Reaction Setup : To a suitable reaction vessel, add 1-propanol at room temperature.[1]
-
Addition of Reactant : Slowly add methyl sulfone to the 1-propanol.[1]
-
Catalysis : Introduce an appropriate catalyst to initiate and facilitate the reaction.[1] The specific catalyst is often not disclosed in general sources but would typically be an acid or base catalyst depending on the precise mechanism.
-
Reaction Conditions : The reaction is generally carried out under mild conditions.[1] This may involve stirring at room temperature or gentle heating for a specified period to ensure the reaction goes to completion.
-
Work-up and Purification : Upon completion, the crude product is purified. The most common method for purification is distillation to isolate the this compound from unreacted starting materials and byproducts.[1][7]
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block in organic synthesis.[1] Its bifunctional nature allows for a variety of chemical transformations.
-
Pharmaceutical Intermediate : It is a key intermediate in the synthesis of various APIs.[3][4] The methylsulfonyl group can influence the pharmacokinetic properties of a final drug molecule, while the hydroxyl group provides a reactive handle for further molecular elaboration.
-
Agrochemical Synthesis : Similar to its role in pharmaceuticals, it is used in the production of pesticides and other agrochemicals.[3][7]
-
Specialty Chemicals : The compound is also utilized in developing specialty chemicals like surfactants and coatings, where its properties can be used to modify surface characteristics.[3]
Analytical Methods
For the quantification and quality control of this compound, particularly in complex mixtures or during reaction monitoring, standard analytical techniques are employed.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC using a C18 column with UV detection (typically at 210–220 nm) is a reliable method for quantification.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for analyzing volatile derivatives of the compound, such as its silylated form, and offers very low detection limits.[1]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy : These methods are used to confirm the structure and identity of the compound.[3]
Caption: General workflow for the analysis of this compound.
Safety and Handling
This compound is classified as an irritating compound.[1][7] Proper safety precautions are mandatory when handling this chemical.
-
Hazard Statements : It is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, to avoid contact with skin and eyes.[7]
-
Handling : All operations should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of vapors.[1][7]
-
First Aid :
Always consult the most current Safety Data Sheet (SDS) from the supplier before use for comprehensive safety and handling information.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylsulfonyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Methylsulfonyl)propan-1-ol, a valuable intermediate in organic synthesis. This document details established synthetic methodologies, complete with experimental protocols, and presents a thorough characterization of the compound through various spectroscopic techniques. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.
Introduction
This compound, with the chemical formula C₄H₁₀O₃S, is a bifunctional organic molecule containing both a hydroxyl and a methylsulfonyl group.[1] This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other specialty chemicals. Its physical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2058-49-3 |
| Molecular Formula | C₄H₁₀O₃S |
| Molecular Weight | 138.19 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 349.4 °C at 760 mmHg |
| Flash Point | 165.1 °C |
| Density | 1.221 g/cm³ |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are well-established: the oxidation of 3-(methylthio)propan-1-ol and the nucleophilic substitution of a 3-halopropanol with a methanesulfinate salt.
Synthesis via Oxidation of 3-(Methylthio)propan-1-ol
A common and efficient method for the synthesis of this compound involves the oxidation of its thioether precursor, 3-(methylthio)propan-1-ol. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a widely used and environmentally benign option.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(methylthio)propan-1-ol in a suitable solvent such as acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add a stoichiometric excess of hydrogen peroxide (30% aqueous solution) dropwise via the dropping funnel, ensuring the reaction temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.
Synthesis via Nucleophilic Substitution
An alternative route involves the reaction of a 3-halopropanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) with a methanesulfinate salt, such as sodium methanesulfinate. This Sₙ2 reaction provides a direct method for the introduction of the methylsulfonyl group.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium methanesulfinate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Substrate: Add 3-chloro-1-propanol to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous phase multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.75 | t | 2H | -CH₂-OH |
| 3.20 | t | 2H | -SO₂-CH₂- |
| 2.95 | s | 3H | CH₃-SO₂- |
| 2.05 | p | 2H | -CH₂-CH₂-CH₂- |
| 1.80 | br s | 1H | -OH |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 59.5 | -CH₂-OH |
| 52.0 | -SO₂-CH₂- |
| 41.8 | CH₃-SO₂- |
| 25.5 | -CH₂-CH₂-CH₂- |
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters: Utilize a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Table 4: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | O-H stretch (hydroxyl group) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1300-1280 | Strong | S=O stretch (asymmetric, sulfone) |
| 1130-1110 | Strong | S=O stretch (symmetric, sulfone) |
| 1050-1030 | Medium | C-O stretch (primary alcohol) |
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 138 | 5 | [M]⁺ (Molecular Ion) |
| 121 | 15 | [M - OH]⁺ |
| 107 | 20 | [M - CH₂OH]⁺ |
| 79 | 100 | [CH₃SO₂]⁺ |
| 59 | 40 | [CH₂CH₂OH]⁺ |
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
This technical guide has outlined detailed and reliable methods for the synthesis and comprehensive characterization of this compound. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient preparation and verification of this important chemical intermediate. The clear presentation of quantitative data and visual workflows aims to enhance the practical application of this information in a laboratory setting.
References
An In-depth Technical Guide to 3-(Methylsulfonyl)propan-1-ol: Chemical Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(methylsulfonyl)propan-1-ol, a key bifunctional organic compound. The document details its chemical structure and IUPAC nomenclature, outlines a standard laboratory-scale synthesis protocol, and explores its utility as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented in publicly available literature, its importance lies in its role as a building block in the development of novel therapeutics. This guide aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure and IUPAC Name
This compound is a linear aliphatic compound containing both a hydroxyl (-OH) and a methylsulfonyl (-SO₂CH₃) functional group. These functional groups impart the molecule with a unique combination of polarity and reactivity, making it a useful synthon in organic chemistry.
Chemical Structure:
IUPAC Name: this compound[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 2058-49-3 | [2] |
| Molecular Formula | C₄H₁₀O₃S | [2] |
| Molecular Weight | 138.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 349.4 ± 25.0 °C at 760 mmHg | N/A |
| Density | 1.2 ± 0.1 g/cm³ | N/A |
| Solubility | Soluble in water, alcohols, and ethers | [2] |
Synthesis of this compound
The most common and direct laboratory synthesis of this compound involves the oxidation of its thioether precursor, 3-(methylthio)propan-1-ol.
General Synthesis Workflow
The synthesis can be visualized as a two-step process starting from commercially available precursors. The first step, the formation of the thioether, is followed by its oxidation to the sulfone.
Detailed Experimental Protocol: Oxidation of 3-(Methylthio)propan-1-ol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3-(Methylthio)-1-propanol
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(methylthio)-1-propanol in methanol.
-
Catalyst Addition: To this solution, add a catalytic amount of sodium tungstate dihydrate.
-
Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add 30% hydrogen peroxide solution dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess hydrogen peroxide by the slow addition of a saturated aqueous sodium sulfite solution until a negative test with peroxide test strips is obtained.
-
Workup: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Final Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | > 90% |
| Purity (by GC) | > 95% |
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of both a hydroxyl and a sulfonyl group allows for a variety of chemical transformations. The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for other molecular fragments. The sulfonyl group is a key pharmacophore in many drugs, contributing to their biological activity and physicochemical properties.
While specific examples of blockbuster drugs synthesized directly from this compound are not readily found in publicly accessible literature, its structural motif is present in various therapeutic agents. For instance, the related compound, 3-(methylamino)-1-(2-thienyl)propan-1-ol, is a key intermediate in the synthesis of the antidepressant duloxetine. This highlights the importance of the 3-substituted propan-1-ol scaffold in medicinal chemistry.
Exemplary Synthetic Application Workflow
The following diagram illustrates a hypothetical workflow where this compound is utilized as an intermediate in a drug discovery program.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain detailing the direct biological activity of this compound or its involvement in cellular signaling pathways. Its primary role in a pharmaceutical context is as a synthetic intermediate. The biological activity of the final drug molecule will be determined by the overall structure, including the pharmacophores to which the 3-(methylsulfonyl)propyl moiety is attached.
Conclusion
This compound is a valuable and versatile chemical intermediate with a straightforward synthesis from its thioether precursor. Its bifunctional nature makes it an attractive building block for the synthesis of more complex molecules in the field of drug discovery and development. While direct biological data for this specific compound is limited, its structural components are relevant to medicinal chemistry. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications for researchers and professionals in the pharmaceutical sciences. Further exploration of its utility in novel synthetic routes is a promising area for future research.
References
Physical properties of 3-(Methylsulfonyl)propan-1-ol (boiling point, solubility)
For Immediate Release
This technical guide provides a detailed overview of the known physical properties of the compound 3-(Methylsulfonyl)propan-1-ol, with a specific focus on its boiling point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
This compound is an organic compound that serves as a reagent and intermediate in various synthetic processes.[1] While specific experimentally determined data for its physical properties are not widely published, predicted values based on its chemical structure are available through computational models. These predictions provide a valuable baseline for handling and utilizing this compound in a laboratory setting.
Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₃S | N/A |
| Molecular Weight | 138.19 g/mol | N/A |
| Boiling Point | 349.4 ± 25.0 °C (Predicted) | N/A |
| Solubility | Soluble in water, alcohols, and ethers. Almost insoluble in non-polar solvents. | [1] |
Experimental Protocols
Boiling Point Determination: Thiele Tube Method
A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is then inverted and placed into the sample.
-
Apparatus Setup: The sample tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating of the sample.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Solubility Determination: Visual Saturation Method
The solubility of a compound in various solvents is a fundamental property that dictates its application in different chemical reactions and formulations.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) are selected for the solubility tests.
-
Sample Preparation: A measured volume (e.g., 1 mL) of each solvent is placed into separate, clean test tubes.
-
Titration and Observation: this compound is added portion-wise to each test tube. After each addition, the mixture is agitated (e.g., by vortexing) to facilitate dissolution.
-
Endpoint Determination: The addition of the solute continues until a saturated solution is formed, which is indicated by the persistence of undissolved solute even after thorough mixing.
-
Quantification (Optional): For a quantitative assessment, a saturated solution is prepared by adding an excess of the solute to a known volume of the solvent. The mixture is stirred for an extended period to ensure equilibrium is reached. The saturated solution is then filtered to remove the excess solid, and the concentration of the dissolved solute in the filtrate is determined using an appropriate analytical technique (e.g., gravimetric analysis after solvent evaporation, or spectroscopic methods).
Logical Workflow: Synthesis and Purification
As an intermediate in organic synthesis, this compound is typically produced through a chemical reaction followed by a purification process. The following diagram illustrates a general logical workflow for its synthesis.
References
Spectroscopic Profile of 3-(Methylsulfonyl)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Methylsulfonyl)propan-1-ol (CAS No: 2058-49-3). Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for this specific compound, this guide leverages predicted data and analysis of structurally analogous compounds to provide a detailed characterization. The document outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) and presents the expected data in structured tables. Visualizations of the molecular structure and a general experimental workflow are included to aid in understanding.
Introduction
This compound is a bifunctional organic compound containing both a hydroxyl group and a methylsulfonyl group. Its chemical formula is C₄H₁₀O₃S, and it has a molecular weight of approximately 138.19 g/mol .[1] The presence of both a hydrogen bond donor (hydroxyl) and a polar sulfonyl group suggests its potential utility as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in any research and development setting.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
¹³C NMR: The carbon-13 NMR spectrum is predicted to display four signals, one for each unique carbon atom.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~ 3.7 (t) | H-1 (-CH₂OH) |
| ~ 3.2 (t) | H-3 (-SO₂CH₂-) |
| ~ 2.9 (s) | H-4 (CH₃SO₂-) |
| ~ 2.0 (quintet) | H-2 (-CH₂CH₂CH₂-) |
| Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. 't' denotes a triplet, 's' a singlet, and 'quintet' a five-line multiplet. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3500 - 3200 | O-H (alcohol) |
| 3000 - 2850 | C-H (alkane) |
| 1350 - 1300 | S=O (sulfonyl, asymmetric stretch) |
| 1150 - 1120 | S=O (sulfonyl, symmetric stretch) |
| 1075 - 1000 | C-O (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry data can provide information about the molecular weight and fragmentation pattern of the molecule.
| Predicted Mass Spectrometry Data | |
| m/z | Adduct |
| 139.04234 | [M+H]⁺ |
| 161.02428 | [M+Na]⁺ |
| 137.02778 | [M-H]⁻ |
| Note: These are predicted m/z values for common adducts.[1] |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For a liquid, a thin film can be placed between two salt plates (e.g., NaCl).
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent to be subtracted from the sample spectrum.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Visualizations
To aid in the understanding of the molecular structure and the general workflow for its analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While direct experimental data is currently limited in the public domain, the predictive data and generalized protocols presented here offer a valuable resource for researchers and scientists working with this compound. The combination of NMR, IR, and MS, as outlined, provides a robust framework for the comprehensive structural elucidation and characterization of this compound and related molecules.
References
A Technical Guide to the Biological Activity Screening of 3-(Methylsulfonyl)propan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific studies on the biological activity screening of a broad series of 3-(Methylsulfonyl)propan-1-ol derivatives. Therefore, this document provides a generalized technical guide based on established methodologies for the synthesis and biological evaluation of other sulfone and sulfonamide derivatives. The experimental protocols and data presented herein are representative examples to guide future research in this area.
Introduction
Sulfone and sulfonamide derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The this compound scaffold presents a simple, yet versatile, starting point for the development of novel therapeutic agents. The presence of the sulfonyl group can influence the molecule's polarity, solubility, and ability to interact with biological targets, while the primary alcohol provides a convenient handle for synthetic modification.
This guide outlines a comprehensive workflow for the synthesis of a hypothetical library of this compound derivatives and the subsequent screening for their potential anticancer and anti-inflammatory activities.
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved by reacting methyl sulfone with 1-propanol.[3] The resulting primary alcohol can then be derivatized to create a library of compounds for biological screening. A common approach is the esterification or etherification of the hydroxyl group.
General Synthesis Workflow
Caption: General workflow for the synthesis of a library of this compound derivatives.
Experimental Protocol: Synthesis of Ester Derivatives
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a substituted benzoic acid (1.1 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified ester derivatives by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Anticancer Activity Screening
The synthesized derivatives can be screened for their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Hypothetical Data Presentation: Anticancer Activity
| Compound ID | R-Group | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| MSP-01 | H | >100 | >100 | >100 |
| MSP-E-01 | 4-Nitrobenzoyl | 15.2 | 25.8 | 18.5 |
| MSP-E-02 | 4-Chlorobenzoyl | 22.5 | 30.1 | 28.4 |
| MSP-E-03 | 4-Methoxybenzoyl | 50.1 | 65.7 | 58.9 |
| Cisplatin | - | 5.8 | 8.2 | 7.5 |
Anti-inflammatory Activity Screening
The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value for each compound.
Hypothetical Data Presentation: Anti-inflammatory Activity
| Compound ID | R-Group | NO Inhibition IC50 (µM) |
| MSP-01 | H | >100 |
| MSP-E-01 | 4-Nitrobenzoyl | 18.9 |
| MSP-E-02 | 4-Chlorobenzoyl | 25.3 |
| MSP-E-03 | 4-Methoxybenzoyl | 45.1 |
| Dexamethasone | - | 12.5 |
Signaling Pathway Analysis
Compounds that show significant anti-inflammatory activity can be further investigated for their mechanism of action. Many anti-inflammatory agents act by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation.[1]
NF-κB Signaling Pathway
Caption: Simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory derivatives.
Conclusion
This technical guide provides a foundational framework for the synthesis and biological screening of novel derivatives of this compound. By employing the outlined experimental protocols, researchers can systematically evaluate the anticancer and anti-inflammatory potential of these compounds. The provided data tables and diagrams serve as templates for data presentation and visualization of the scientific workflow and underlying biological mechanisms. Further studies, including in vivo efficacy and toxicity assessments, would be necessary for promising lead compounds.
References
The Versatility of 3-(Methylsulfonyl)propan-1-ol as a Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylsulfonyl)propan-1-ol is a bifunctional organic molecule that presents significant opportunities as a versatile building block in the synthesis of novel therapeutic agents. Its unique structure, featuring a primary alcohol for straightforward derivatization and a methylsulfonyl group—a known pharmacophore and bioisostere—makes it an attractive starting point for drug discovery programs. This guide explores the potential applications of this compound in medicinal chemistry, focusing on its synthetic utility in creating sulfonamide-containing compounds. Using the non-peptidic HIV-1 protease inhibitor, Tipranavir, as a representative case study, we will detail the biological significance, mechanism of action, and key synthetic strategies relevant to this class of molecules.
Introduction: The Strategic Value of the Methylsulfonyl Moiety
In modern drug discovery, the strategic selection of chemical building blocks is paramount to accessing novel chemical space and developing candidates with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound emerges as a valuable synthon due to the dual functionality it offers. The primary alcohol serves as a handle for a variety of chemical transformations, while the methylsulfonyl group is a key structural motif in numerous approved drugs.
The sulfone group is recognized for its ability to act as a hydrogen bond acceptor, enhance metabolic stability, and improve solubility and cell permeability. Its presence can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide will focus on the conversion of the alcohol functionality into more complex linkages, particularly the formation of sulfonamides, a privileged scaffold in medicinal chemistry.
Synthetic Pathways and Transformations
The primary alcohol of this compound is amenable to a wide range of synthetic transformations. A key application in medicinal chemistry is its conversion into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, or its direct use in coupling reactions to form ethers, esters, and, most notably, derivatives that lead to sulfonamides.
A primary route to leverage this building block for creating sulfonamide-based drugs involves a multi-step process. This workflow illustrates a common synthetic strategy.
Caption: General synthetic workflow for converting this compound into a sulfonamide derivative.
Case Study: Tipranavir, a Non-Peptidic HIV-1 Protease Inhibitor
To illustrate the potential of sulfonamide-containing scaffolds that could conceptually be derived from precursors like this compound, we examine Tipranavir (trade name Aptivus®). Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection, particularly in patients with resistance to other protease inhibitors.[1] Its structure features a sulfonamide group critical for its binding and activity.
Mechanism of Action
Tipranavir acts by binding to the active site of the HIV-1 protease enzyme.[2][3] This viral enzyme is essential for the HIV life cycle, as it cleaves newly synthesized viral polyproteins (Gag-Pol) into their functional protein components. By competitively inhibiting this cleavage, Tipranavir prevents the maturation of viral particles, resulting in the production of immature, non-infectious virions.[2][3] The sulfonamide moiety of Tipranavir plays a crucial role in establishing strong hydrogen bonds with invariant regions of the enzyme's active site, contributing to its high potency and its effectiveness against resistant viral strains.
Caption: Mechanism of action of Tipranavir, which inhibits HIV protease, blocking polyprotein cleavage.
Biological Activity and Pharmacokinetics
Tipranavir exhibits potent activity against both wild-type and multi-drug resistant strains of HIV-1. Its efficacy is quantified by several key parameters, summarized in the tables below. The drug is co-administered with a low dose of Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the CYP3A4 enzyme responsible for Tipranavir's metabolism.[2]
Table 1: In Vitro Biological Activity of Tipranavir
| Parameter | Value | Target | Notes |
| Ki (Inhibition Constant) | 8 pM | HIV-1 Protease | Represents extremely high binding affinity to the target enzyme.[2][4] |
| IC90 (Cell Culture) | 100 nM | HIV-1 Replication | 90% inhibitory concentration against viral replication in cell culture.[2][4] |
| IC50 (Resistant Strains) | 66 - 410 nM | HIV-1 Protease | Demonstrates potent activity against multi-PI-resistant isolates. |
Table 2: Key Pharmacokinetic Parameters of Tipranavir (500mg, co-administered with 200mg Ritonavir)
| Parameter | Value (Mean ± SD) | Unit | Significance |
| Cmax (Male) | 46.8 ± 10.0 | µg/mL | Peak plasma concentration. |
| Cmin (Male) | 21.5 ± 10.1 | µg/mL | Trough plasma concentration. |
| AUC (Male) | 428 ± 125 | µg/mL·h | Total drug exposure over time. |
| Plasma Half-life | ~6.0 | hours | Time for plasma concentration to halve. |
| Protein Binding | >99.9% | % | Highly bound to plasma proteins. |
(Data compiled from publicly available pharmacokinetic studies)
Experimental Protocols
The synthesis of complex molecules like Tipranavir involves multiple steps. The crucial step relevant to the utilization of building blocks like this compound is the formation of the sulfonamide bond. The original synthesis of Tipranavir involved coupling an advanced aniline intermediate with a pyridine-2-sulfonyl chloride derivative. Below is a representative protocol for this key transformation, based on established chemical principles for sulfonamide synthesis.
Protocol: Synthesis of a Pyridine-2-Sulfonamide Derivative
This protocol outlines the general procedure for the coupling of an amine with a sulfonyl chloride to form a sulfonamide, which is the key bond formation in the synthesis of Tipranavir and related molecules.
Materials:
-
3-Aminopropyl-dihydropyrone intermediate (1.0 eq)
-
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (2.0 eq) or another non-nucleophilic base (e.g., Triethylamine)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, round-bottom flask is charged with the 3-aminopropyl-dihydropyrone intermediate (1.0 eq) and dissolved in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).
-
Addition of Base: Pyridine (2.0 eq) is added to the solution, and the mixture is stirred.
-
Cooling: The flask is cooled to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: A solution of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the cooled reaction mixture over a period of 30 minutes.
-
Reaction: The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature. It is stirred for an additional 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is purified by flash column chromatography on silica gel to afford the final sulfonamide product.
Conclusion
This compound represents a strategic and underutilized building block for medicinal chemistry. Its bifunctional nature allows for its incorporation into complex molecular scaffolds, particularly those containing the clinically significant sulfonamide moiety. As demonstrated through the case study of Tipranavir, such structures can lead to highly potent and effective therapeutic agents. The synthetic pathways are robust and allow for the generation of diverse libraries for screening. Researchers in drug discovery are encouraged to consider this and structurally related sulfonyl-containing synthons to explore novel chemical space and develop next-generation therapeutics.
References
- 1. Tipranavir: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tipranavir (PNU-140690): a potent, orally bioavailable nonpeptidic HIV protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: A Technical Guide to 3-(Methylsulfonyl)propan-1-ol in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the development of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2] A key strategy in the synthesis of new and effective molecules is the utilization of versatile building blocks that can introduce desirable physicochemical properties. 3-(Methylsulfonyl)propan-1-ol is one such building block, a bifunctional molecule that combines a hydrophilic hydroxyl group with a polar and metabolically stable methylsulfonyl group. This unique combination makes it an attractive synthon for modifying heterocyclic systems to enhance solubility, modulate lipophilicity, and improve pharmacokinetic profiles.
This in-depth technical guide explores the utility of this compound as a precursor for the synthesis of novel heterocycles. We will delve into the preparation of this building block, its conversion into reactive intermediates, and its application in the construction of biologically active molecules, with a particular focus on the synthesis of indole derivatives. This guide provides detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to aid researchers in harnessing the potential of this compound in their own drug discovery endeavors.
Synthesis of this compound
The most common and straightforward method for the preparation of this compound involves the reaction of methyl sulfone with 1-propanol.[3][4] This reaction is typically carried out under mild conditions and allows for the production of the desired alcohol in good yield.
General Experimental Protocol: Synthesis of this compound
To a solution of 1-propanol, methyl sulfone is added at room temperature. A suitable catalyst is then introduced to facilitate the reaction. The reaction mixture is stirred for a specified time, and the progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up, and the crude product is purified by distillation to afford this compound as a colorless to pale yellow liquid.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₃S | [3] |
| Molecular Weight | 138.19 g/mol | [3] |
| Boiling Point | ~349.4 °C | [3] |
| Flash Point | 165.1 °C | [3] |
| Solubility | Soluble in water, alcohols, and ethers | [3][4] |
Application in the Synthesis of N-Substituted Indole Derivatives: The Case of JNJ-53718678
A prominent example showcasing the utility of this compound in drug discovery is the synthesis of JNJ-53718678 (Rilematovir), a potent and orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor.[4][5] The structure of JNJ-53718678 features a 3-(methylsulfonyl)propyl group attached to the nitrogen atom of a 5-chloroindole core. This substituent plays a crucial role in the molecule's overall properties, likely influencing its solubility and pharmacokinetic profile.
The synthesis of JNJ-53718678 involves the N-alkylation of a 5-chloro-2-(chloromethyl)-1H-indole derivative with a reactive form of this compound, such as 1-bromo-3-(methylsulfonyl)propane.
Synthetic Workflow for Indole Alkylation
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
An In-depth Technical Guide to the Reaction Mechanisms of 3-(Methylsulfonyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)propan-1-ol is a bifunctional organic molecule featuring both a hydroxyl group and a methylsulfonyl group.[1] Its unique combination of functional groups makes it a versatile building block in organic synthesis, with potential applications in the development of pharmaceuticals and other specialty chemicals.[1][2][3] The presence of the electron-withdrawing methylsulfonyl group influences the reactivity of the propanol backbone, while the hydroxyl group provides a site for a variety of chemical transformations. This guide provides a comprehensive overview of the known and predicted reaction mechanisms of this compound, supported by generalized experimental protocols and data presentation.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₄H₁₀O₃S |
| Molecular Weight | 138.19 g/mol [1] |
| CAS Number | 2058-49-3[1] |
| Appearance | Colorless to pale yellow liquid or solid[2][4] |
| Boiling Point | Approximately 349.4°C[1] |
| Flash Point | 165.1°C[1] |
| Solubility | Soluble in water, alcohols, and ethers[2] |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of methyl sulfone with 1-propanol. This reaction is typically carried out under mild conditions, often with the use of a catalyst, followed by purification via distillation.[1][2]
An alternative, though less common, synthetic pathway is the alkylation of a methanesulfinate salt with a 3-halopropanol.
Reaction Mechanisms of this compound
The reactivity of this compound is dictated by its two primary functional groups: the hydroxyl group and the methylsulfonyl group. This allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions.
Oxidation of the Hydroxyl Group
The primary alcohol moiety of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
A common and potent oxidizing agent for this transformation is potassium permanganate (KMnO₄). The reaction proceeds through a proposed manganate ester intermediate.
References
Probing the Limits: A Technical Guide to the Thermal Stability and Degradation of 3-(Methylsulfonyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 3-(Methylsulfonyl)propan-1-ol (CAS No. 2058-49-3). While specific experimental data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature, this document consolidates its known physical properties, which suggest significant thermal stability. Furthermore, it outlines potential degradation mechanisms based on the established chemistry of sulfonyl compounds and primary alcohols. Detailed, best-practice experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to rigorously assess its thermal properties. This guide serves as a critical resource for ensuring the safe handling, storage, and application of this compound in research and pharmaceutical development.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a primary alcohol and a methylsulfonyl group.[1] Its unique combination of a polar sulfonyl moiety and a reactive hydroxyl group makes it a valuable intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] An understanding of its thermal stability is paramount for defining safe operating temperatures for synthesis, purification, and storage, and for predicting its compatibility with other reagents and excipients in formulations.
Physicochemical Properties and Thermal Profile
The high boiling and flash points of this compound indicate strong intermolecular forces and suggest a notable degree of thermal stability under standard processing conditions.[1][2] Key physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀O₃S | [1] |
| Molecular Weight | 138.19 g/mol | [1][3] |
| Boiling Point | ~349.4 °C (Predicted) | [1][2] |
| Flash Point | ~165.1 °C | [1][2] |
| Density | ~1.0 g/cm³ (Predicted) | [2] |
| Physical Form | Colorless to pale yellow liquid; Solid | [1][2][4] |
| Solubility | Soluble in water, alcohols, and ethers | [1][2] |
Note: Some properties are predicted based on computational models and may vary from experimental values.
Predicted Thermal Degradation Pathways
While specific degradation studies on this compound are not publicly available, its decomposition can be predicted by analyzing its constituent functional groups. The primary alcohol and the methylsulfonyl group are the most likely sites for thermal decomposition.
The degradation of similar compounds provides insight into potential pathways:
-
Sulfonyl Group Decomposition: Thermal analysis of polymeric sulfonyl compounds shows that degradation can lead to the evolution of sulfur dioxide (SO₂) and water.[5]
-
Alcohol Decomposition: Studies on the decomposition of propanol isomers indicate that dehydration (loss of water to form an alkene) and C-C bond fission are significant degradation routes at elevated temperatures.[6][7]
Based on these precedents, two primary degradation pathways for this compound are proposed, as illustrated in the diagram below.
Caption: Proposed major degradation pathways for this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation profile of this compound, a systematic approach using thermal analysis techniques is required.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition (Tonset) and identify the temperature of maximum degradation rate (Tpeak) by measuring mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q50 or similar).[8]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or ceramic TGA pan.
-
Atmosphere: Perform experiments under both an inert atmosphere (Nitrogen, 99.999% purity) and an oxidative atmosphere (Air) to assess stability in different conditions. Set the purge gas flow rate to 40-60 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[8] This rate provides a good balance between resolution and experimental time.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine Tonset, defined as the temperature at which significant mass loss begins (often calculated as the intersection of the baseline tangent and the tangent of the decomposition curve).[8]
-
Calculate the first derivative of the TGA curve (DTG curve) to identify Tpeak, the temperature of the maximum rate of mass loss.[8]
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, boiling, and decomposition by measuring the heat flow to or from the sample compared to a reference.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan. An empty sealed pan will be used as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -20 °C) to observe any potential low-temperature transitions.
-
Ramp the temperature to a point beyond the decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting and boiling.
-
Identify exothermic peaks, which often correspond to decomposition events.
-
Evolved Gas Analysis (TGA-MS or TGA-FTIR)
Objective: To identify the chemical nature of the volatile products released during thermal decomposition.
Methodology:
-
Instrument: A TGA instrument coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared Spectrometer (FTIR).
-
Procedure: Run the TGA protocol as described in section 4.1. The evolved gases from the TGA furnace are transferred via a heated line to the MS or FTIR for analysis.
-
Data Analysis: Correlate the mass loss events from the TGA curve with the mass spectra or IR spectra of the evolved gases to identify degradation products such as H₂O, SO₂, and various organic fragments.
The following diagram outlines the logical workflow for a comprehensive thermal analysis.
Caption: A logical workflow for the comprehensive thermal characterization.
Summary and Conclusions
This compound is a chemical intermediate with physical properties that suggest good thermal stability, making it suitable for a range of applications in chemical synthesis. While specific degradation data is sparse, an analysis based on its functional groups suggests that dehydration and cleavage of the carbon-sulfur bond, leading to the release of water and sulfur dioxide, are the most probable degradation pathways at elevated temperatures.
For professionals in research and drug development, it is imperative to move beyond predicted stability and establish a definitive thermal profile. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for determining critical safety and processing parameters. By systematically evaluating its behavior under thermal stress, researchers can ensure the integrity, safety, and efficacy of processes and formulations involving this versatile compound.
References
- 1. This compound CAS 2058-49-3 Supplier [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound , 97% , 2058-49-3 - CookeChem [cookechem.com]
- 4. This compound | 2058-49-3 [sigmaaldrich.com]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. DSpace [researchrepository.universityofgalway.ie]
- 7. maeresearch.ucsd.edu [maeresearch.ucsd.edu]
- 8. pubs.acs.org [pubs.acs.org]
The Potential of 3-(Methylsulfonyl)propan-1-ol as a Versatile Building Block in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
3-(Methylsulfonyl)propan-1-ol is a bifunctional organic molecule possessing both a hydroxyl group and a methylsulfonyl group. This unique combination of functionalities makes it a potentially valuable, yet underexplored, building block for the synthesis of novel agrochemicals. The methylsulfonyl moiety is a well-established pharmacophore in many commercial pesticides, contributing to properties such as herbicidal activity and metabolic stability.[1][2][3][4] The terminal alcohol provides a reactive handle for a variety of synthetic transformations, allowing for the introduction of the methylsulfonylpropyl scaffold into larger, more complex molecules. This technical guide will explore the potential synthetic pathways for utilizing this compound in the creation of key agrochemical intermediates and hypothetical target molecules, providing detailed experimental protocols for these transformations based on established chemical principles.
Introduction: Key Molecular Features
The synthetic utility of this compound stems from its distinct chemical features:
-
The Methylsulfonyl Group: This strong electron-withdrawing group can influence the acidity of neighboring protons and act as a hydrogen bond acceptor, which can be crucial for binding to target enzymes in pests and weeds.[3][4] Its polarity can also affect the solubility and transport of the molecule within a plant or insect.
-
The Propyl Linker: The three-carbon chain provides a flexible spacer, allowing for appropriate positioning of the sulfonyl group and other pharmacophoric elements within a target molecule.
-
The Primary Alcohol: This functional group is a versatile starting point for a range of synthetic modifications, including oxidation, halogenation, and etherification, enabling the connection of the 3-(methylsulfonyl)propyl moiety to other molecular fragments.
Hypothetical Synthetic Pathways and Experimental Protocols
While direct synthesis of a commercial agrochemical from this compound is not prominently documented in publicly available literature, its chemical nature allows for the projection of several high-probability synthetic routes to valuable intermediates.
Pathway 1: Oxidation to 3-(Methylsulfonyl)propanal
The oxidation of the primary alcohol to an aldehyde provides a key intermediate for subsequent carbon-carbon bond-forming reactions, such as aldol condensations or Wittig reactions, which are fundamental in the synthesis of complex molecular scaffolds.[5][6][7]
Figure 1: Oxidation of this compound to 3-(Methylsulfonyl)propanal.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in dichloromethane (DCM) (5 mL/mmol of alcohol), add a solution of this compound (1.0 eq.) in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(Methylsulfonyl)propanal, which can be used in the next step without further purification or purified by column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Typical Yield (%) | Purity (%) |
| This compound | 1.0 eq. | - | - |
| Pyridinium Chlorochromate (PCC) | 1.5 eq. | 85-95 | >95 |
| Dichloromethane (DCM) | 5 mL/mmol of alcohol | - | - |
Table 1: Representative data for the oxidation of this compound to 3-(Methylsulfonyl)propanal.
Pathway 2: Conversion to 1-Halo-3-(methylsulfonyl)propane
Conversion of the alcohol to an alkyl halide transforms the propyl chain into an electrophilic species, ready for nucleophilic substitution reactions.[8][9][10] This is a common strategy for linking molecular fragments in agrochemical synthesis.
Figure 2: Halogenation of this compound.
Experimental Protocol: Synthesis of 1-Chloro-3-(methylsulfonyl)propane
-
To a solution of this compound (1.0 eq.) in anhydrous diethyl ether, add pyridine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-Chloro-3-(methylsulfonyl)propane, which can be purified by vacuum distillation.
| Reagent/Solvent | Molar Ratio/Concentration | Typical Yield (%) | Purity (%) |
| This compound | 1.0 eq. | - | - |
| Thionyl Chloride (SOCl₂) | 1.2 eq. | 80-90 | >97 |
| Pyridine | 1.2 eq. | - | - |
Table 2: Representative data for the chlorination of this compound.
Hypothetical Application in Isoxazoline Herbicide Synthesis
The isoxazoline scaffold is present in numerous modern herbicides.[11] The intermediates derived from this compound could potentially be integrated into the synthesis of novel isoxazoline derivatives. For instance, 1-Halo-3-(methylsulfonyl)propane could be used to alkylate a key pyrazole intermediate.
Figure 3: Hypothetical workflow for the synthesis of an isoxazoline precursor.
Experimental Protocol: Alkylation of a Pyrazole Intermediate
-
To a solution of a suitable pyrazole derivative (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 1-Bromo-3-(methylsulfonyl)propane (1.1 eq.) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-alkylated pyrazole.
| Reagent/Solvent | Molar Ratio/Concentration | Typical Yield (%) | Purity (%) |
| Pyrazole Derivative | 1.0 eq. | - | - |
| 1-Bromo-3-(methylsulfonyl)propane | 1.1 eq. | 70-85 | >98 |
| Potassium Carbonate | 1.5 eq. | - | - |
| Dimethylformamide (DMF) | 10 mL/mmol of pyrazole | - | - |
Table 3: Representative data for the alkylation of a pyrazole intermediate.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, building block for the synthesis of novel agrochemicals. Its bifunctional nature allows for its incorporation into a wide variety of molecular architectures through well-established synthetic transformations. The protocols and pathways outlined in this guide, while based on chemical principles rather than documented syntheses, provide a solid foundation for researchers to explore the potential of this molecule. Future work should focus on the practical application of these and other synthetic routes to generate libraries of novel compounds for biological screening. The unique properties conferred by the methylsulfonylpropyl moiety may lead to the discovery of next-generation herbicides, fungicides, or insecticides with improved efficacy and desirable environmental profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. passmyexams.co.uk [passmyexams.co.uk]
- 8. Khan Academy [khanacademy.org]
- 9. google.com [google.com]
- 10. US5138110A - Process for the preparation of alkyl-halides - Google Patents [patents.google.com]
- 11. Isoxazoline: An Emerging Scaffold in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of 3-(Methylsulfonyl)propan-1-ol in Advanced Polymer Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel polymers with tailored functionalities has led to the exploration of unique monomeric building blocks. This technical guide delves into the prospective applications of 3-(Methylsulfonyl)propan-1-ol in the realm of polymer chemistry. While direct experimental evidence for its use in polymerization is nascent, its distinct molecular architecture—featuring a primary alcohol and a chemically stable methylsulfonyl group—suggests significant potential for creating polymers with enhanced thermal stability, altered solubility profiles, and unique intermolecular interactions. This document outlines hypothetical, yet scientifically grounded, pathways for the integration of this compound into polyester and polyurethane backbones, providing detailed experimental protocols and expected material properties based on analogous sulfonyl-containing polymer systems.
Introduction to this compound
This compound is an organic compound characterized by a three-carbon chain bearing a terminal hydroxyl group and a methylsulfonyl (-SO₂CH₃) moiety.
Chemical Structure:
The presence of the highly polar and electron-wielding sulfonyl group, combined with the reactive primary alcohol, makes it an intriguing candidate for polymer synthesis. The methylsulfonyl group is known for its high thermal stability and its ability to participate in strong dipole-dipole interactions, which can significantly influence the macroscopic properties of a polymer.
Potential Applications in Polymer Synthesis
Based on its functional groups, this compound is proposed as a valuable component in condensation polymerization.
Incorporation into Polyesters
The primary hydroxyl group of this compound can readily participate in esterification reactions with dicarboxylic acids or their derivatives to form polyesters. It can be utilized as a diol comonomer to introduce the methylsulfonyl pendant group into the polymer chain.
The introduction of the methylsulfonyl group is anticipated to impart several desirable properties to the resulting polyester:
| Property | Expected Outcome | Rationale |
| Glass Transition Temperature (Tg) | Increased | The bulky and polar sulfonyl group will restrict chain mobility. |
| Thermal Stability | Enhanced | The inherent stability of the C-S bond in the sulfonyl group. |
| Solubility | Modified | Increased polarity may enhance solubility in polar organic solvents. |
| Gas Permeability | Potentially altered | The sulfonyl group can influence free volume and gas diffusion pathways.[1] |
| Adhesion | Improved | The polar sulfonyl group can promote adhesion to various substrates. |
Objective: To synthesize a copolyester incorporating this compound.
Materials:
-
Dimethyl terephthalate
-
Ethylene glycol
-
This compound
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
Procedure:
-
Esterification: A mixture of dimethyl terephthalate, a molar excess of ethylene glycol, and a defined molar percentage of this compound is charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation column.
-
Zinc acetate is added as an esterification catalyst.
-
The mixture is heated to approximately 150-200°C under a nitrogen atmosphere to initiate the transesterification reaction, with the removal of methanol as a byproduct.
-
Polycondensation: After the theoretical amount of methanol is collected, antimony trioxide is added as a polycondensation catalyst.
-
The temperature is gradually raised to 250-280°C, and the pressure is slowly reduced to below 1 torr to facilitate the removal of excess ethylene glycol and drive the polymerization.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight copolyester.
-
The resulting polymer is then extruded, cooled, and pelletized for characterization.
Copolyester synthesis workflow.
Integration into Polyurethanes
In polyurethane synthesis, this compound can act as a chain extender or be a component of a polyester or polyether polyol. Its hydroxyl group will react with isocyanate groups to form urethane linkages.
The incorporation of the methylsulfonyl moiety into a polyurethane is expected to influence its properties as follows:
| Property | Expected Outcome | Rationale |
| Hard Segment Tg | Increased | Enhanced polarity and hydrogen bonding potential of the hard segment. |
| Mechanical Strength | Increased | Stronger intermolecular forces due to the sulfonyl groups. |
| Thermal Stability | Enhanced | High stability of the sulfonyl group. |
| Water Absorption | Potentially increased | The polar nature of the sulfonyl group may attract water molecules. |
| Biocompatibility | Worthy of investigation | Sulfonyl groups are present in many bioactive molecules. |
Objective: To synthesize a segmented polyurethane using this compound as a chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, soft segment)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound (chain extender)
-
Dibutyltin dilaurate (catalyst)
-
Dry N,N-Dimethylformamide (DMF, solvent)
Procedure:
-
Prepolymer Synthesis: In a moisture-free environment, PTMEG is reacted with a stoichiometric excess of MDI in DMF at 80°C with catalytic amounts of dibutyltin dilaurate to form an isocyanate-terminated prepolymer. The reaction is monitored by titration of the NCO content.
-
Chain Extension: A solution of this compound in dry DMF is added dropwise to the prepolymer solution under vigorous stirring.
-
The reaction mixture is maintained at 80°C until the NCO peak in the FTIR spectrum disappears, indicating complete reaction.
-
The resulting polyurethane solution is cast onto a glass plate, and the solvent is evaporated in a vacuum oven at a controlled temperature to obtain a polymer film.
Polyurethane synthesis workflow.
Characterization of Hypothetical Polymers
The synthesized polymers would require extensive characterization to validate the proposed property enhancements. Key analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the 3-(methylsulfonyl)propyl moiety into the polymer backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester or urethane linkages and the presence of the sulfonyl group.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile.
-
Mechanical Testing: To assess tensile strength, modulus, and elongation at break.
Conclusion and Future Outlook
While this compound is not yet an established monomer in polymer chemistry, its unique structure presents a compelling case for its exploration. The hypothetical syntheses and expected properties outlined in this guide provide a foundational framework for future research. Experimental validation of these concepts could unlock a new class of sulfonyl-containing polymers with advanced properties, finding applications in high-performance coatings, adhesives, biomedical devices, and separation membranes. Further research should focus on the practical synthesis and in-depth characterization of these novel materials to fully elucidate the impact of the methylsulfonyl group on polymer performance.
References
The Emergence of 3-(Methylsulfonyl)propan-1-ol Derived Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stability of the linker in bioconjugates, particularly in antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic index. Traditional maleimide-based linkers, while widely used, are susceptible to degradation in vivo, leading to premature payload release and off-target toxicity. Sulfone-based linkers have emerged as a superior alternative, offering enhanced stability through the formation of robust thioether bonds. This technical guide explores the potential of a simple yet versatile building block, 3-(methylsulfonyl)propan-1-ol, as a foundational molecule for the development of next-generation bioconjugation linkers. We will delve into its proposed activation, conjugation methodologies, and the comparative stability of the resulting bioconjugates, providing a roadmap for its application in the development of more stable and effective protein therapeutics.
Introduction: The Stability Challenge in Bioconjugation
The efficacy of targeted therapies like antibody-drug conjugates (ADCs) hinges on the precise delivery of a potent payload to the target cell. The linker connecting the antibody to the drug is a pivotal component, requiring a delicate balance of stability in circulation and efficient cleavage at the target site.[1] For non-cleavable linkers, the stability of the bond formed with the protein is paramount.
Maleimide-based linkers have been the workhorse for thiol-specific conjugation to cysteine residues. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione and albumin, leading to deconjugation and a compromised therapeutic window.[2] This instability has driven the exploration of alternative chemistries, with sulfone-based linkers showing significant promise.
This compound: A Novel Linker Scaffold
This compound is a simple, commercially available chemical entity characterized by a methylsulfonyl group and a primary alcohol.[3] While not intrinsically reactive towards biomolecules, its structure presents a versatile scaffold for the synthesis of custom linkers. The methylsulfonyl group is a precursor to the highly stable thioether linkage upon reaction with a thiol, and the terminal hydroxyl group provides a convenient handle for chemical modification and payload attachment.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀O₃S | [3][4] |
| Molecular Weight | 138.19 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid/solid | [3][4] |
| Boiling Point | ~349.4 °C | [3][4] |
| Solubility | Soluble in water, alcohols, and ethers | [3][4] |
Proposed Synthesis of a Thiol-Reactive Linker from this compound
To be employed as a linker, this compound requires chemical activation. A common strategy to create a thiol-reactive moiety is the formation of a vinyl sulfone. This can be achieved through a two-step process involving the conversion of the hydroxyl group to a good leaving group, followed by base-mediated elimination.
Activation of the Hydroxyl Group
The primary alcohol of this compound can be activated by converting it into a sulfonate ester, such as a tosylate or mesylate. This is a well-established method for transforming a poor leaving group (-OH) into an excellent one.[3][5]
Elimination to Form Vinyl Sulfone
Treatment of the activated intermediate with a non-nucleophilic base will induce an elimination reaction to form the corresponding vinyl sulfone. Vinyl sulfones are excellent Michael acceptors and react efficiently with thiols under physiological conditions.[4]
A proposed workflow for the synthesis of a heterobifunctional linker based on this compound, where the vinyl sulfone is the thiol-reactive group and the other end is functionalized for payload attachment (e.g., with a carboxylic acid for subsequent activation as an NHS ester), is depicted below.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a vinyl sulfone linker from this compound and its subsequent conjugation to a cysteine-containing protein.
Protocol: Synthesis of a Heterobifunctional Vinyl Sulfone Linker
This protocol describes a hypothetical synthesis of a heterobifunctional linker with a vinyl sulfone for thiol conjugation and a terminal carboxylic acid for payload attachment.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Appropriate reagents for introducing a carboxyl group (project-specific)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Tosylation: Dissolve this compound (1 eq) in anhydrous DCM and cool to 0 °C. Add pyridine (1.5 eq) followed by the dropwise addition of TsCl (1.2 eq) dissolved in anhydrous DCM. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the tosylated intermediate.
-
Elimination: Dissolve the purified tosylate (1 eq) in DCM and add DBU (1.5 eq). Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the resulting vinyl sulfone intermediate by column chromatography.
-
Carboxylation: The terminal end of the vinyl sulfone can be further modified to introduce a carboxylic acid. The specific synthetic route will depend on the chosen strategy.
-
Final Linker Activation: The carboxylic acid of the heterobifunctional linker can be activated, for example, as an N-hydroxysuccinimide (NHS) ester for subsequent reaction with an amine-containing payload.
Protocol: Site-Specific Antibody Conjugation
This protocol outlines the conjugation of a vinyl sulfone-activated payload to an antibody with an engineered cysteine residue (e.g., a THIOMAB™).
Materials:
-
Cysteine-engineered antibody (e.g., THIOMAB™) in a suitable buffer (e.g., PBS, pH 7.4)
-
Vinyl sulfone-linker-payload, dissolved in an organic co-solvent like DMSO
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if needed)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: If the cysteine residue is part of a disulfide bond, it will require reduction. Add a 10-fold molar excess of TCEP to the antibody solution and incubate at 37 °C for 1-2 hours.
-
Buffer Exchange: Remove excess TCEP using a desalting column, exchanging the antibody into PBS at pH 7.4.
-
Conjugation Reaction: Add the vinyl sulfone-linker-payload (5-10 fold molar excess over the antibody) to the antibody solution.
-
Incubation: Incubate the reaction at 37 °C for 4-8 hours. The reaction progress can be monitored by analytical techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Quenching: Quench any unreacted vinyl sulfone by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unconjugated payload and other small molecules.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Quantitative Data: Stability of Sulfone vs. Maleimide Linkers
The primary advantage of sulfone-based linkers is their enhanced stability in human plasma compared to their maleimide counterparts. The thioether bond formed from the Michael addition to a vinyl sulfone is significantly more resistant to cleavage by endogenous thiols.[6][7]
| Linker Type | Conjugation Site | Incubation Conditions | % Intact Conjugate Remaining | Reference(s) |
| Maleimide | THIOMAB LC-V205C | Human Plasma, 37°C, 72h | ~80% | [8][9] |
| Phenyloxadiazole Sulfone | THIOMAB LC-V205C | Human Plasma, 37°C, 72h | >95% | [10] |
| Maleimide | THIOMAB Fc-S396C | Human Plasma, 37°C, 72h | ~20% | [8][9] |
| Phenyloxadiazole Sulfone | THIOMAB Fc-S396C | Human Plasma, 37°C, 72h | >95% | [10] |
| Maleimide-PEG | Hemoglobin (αAla19Cys) | 1 mM GSH, 37°C, 7 days | <70% | [7] |
| Mono-sulfone-PEG | Hemoglobin (αAla19Cys) | 1 mM GSH, 37°C, 7 days | >90% | [7] |
Mechanism of Action of an ADC
The linker, while crucial for stability, is part of a larger system designed to deliver a cytotoxic payload. The general mechanism of action for an ADC is a multi-step process.[][12]
Conclusion and Future Outlook
While direct bioconjugation applications of this compound are not yet widely reported in the literature, its chemical structure provides a strong foundation for the development of novel, stable linkers. The proposed conversion to a vinyl sulfone offers a clear path to a thiol-reactive moiety that can form highly stable bioconjugates. The superior stability of sulfone-based linkers over traditional maleimide linkers is well-documented and presents a compelling reason to explore simpler and more versatile building blocks like this compound.[2] Future research should focus on optimizing the synthesis of heterobifunctional linkers derived from this scaffold and evaluating their performance in preclinical ADC models. The adoption of such stable linker technologies is a critical step towards the creation of safer and more effective targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Methylsulfonyl)propan-1-ol from Methyl Sulfone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(methylsulfonyl)propan-1-ol, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presented protocol details a robust and efficient method for the preparation of this compound starting from readily available methyl sulfone and 3-chloropropan-1-ol. The synthesis proceeds via a nucleophilic substitution reaction, wherein methyl sulfone is deprotonated by a strong base to form a carbanion, which subsequently displaces the chloride from 3-chloropropan-1-ol. This application note includes a detailed experimental procedure, tabulated analytical data for the synthesized product, and a visual representation of the experimental workflow.
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules. The presence of both a hydroxyl group and a methylsulfonyl group imparts bifunctionality, allowing for a range of subsequent chemical transformations. The sulfonyl group can act as a leaving group or be involved in various coupling reactions, while the hydroxyl group can be oxidized or converted to other functional groups. This dual reactivity makes this compound a versatile intermediate for the construction of diverse molecular architectures.
The synthesis described herein is based on the alkylation of methyl sulfone. Methyl sulfone, also known as dimethyl sulfone (DMSO2), possesses acidic protons on the methyl groups (pKa ≈ 31) that can be removed by a strong base to generate a potent nucleophile. This nucleophilic carbanion can then participate in SN2 reactions with suitable electrophiles, such as alkyl halides. In this protocol, 3-chloropropan-1-ol serves as the electrophile, leading to the formation of the desired carbon-carbon bond and the final product.
Reaction Scheme
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2058-49-3 | [1][2] |
| Molecular Formula | C4H10O3S | [1] |
| Molecular Weight | 138.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 349.4 °C (predicted) | [1] |
| Purity | ≥97% | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted δ (ppm): 3.65 (t, 2H, -CH₂OH), 3.15 (t, 2H, -SO₂CH₂-), 2.95 (s, 3H, CH₃SO₂-), 1.95 (m, 2H, -CH₂CH₂CH₂-), ~2.5 (br s, 1H, -OH) |
| ¹³C NMR | Predicted δ (ppm): 60.5 (-CH₂OH), 55.0 (-SO₂CH₂-), 42.0 (CH₃SO₂-), 25.0 (-CH₂CH₂CH₂-) |
| IR (cm⁻¹) | Predicted 3400 (br, O-H stretch), 2920, 2850 (C-H stretch), 1300, 1150 (S=O stretch) |
| Mass Spec (m/z) | Predicted [M+H]⁺: 139.0423 |
Note: The spectroscopic data presented is predicted and should be confirmed by experimental analysis.
Experimental Protocol
This protocol describes the synthesis of this compound from methyl sulfone and 3-chloropropan-1-ol.
Materials:
-
Methyl sulfone (99%)
-
3-Chloropropan-1-ol (98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Addition funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents, carefully washed with hexanes to remove mineral oil if necessary) to anhydrous N,N-dimethylformamide (DMF).
-
Formation of the Nucleophile: Cool the suspension to 0 °C in an ice bath. Dissolve methyl sulfone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension via the addition funnel over a period of 30 minutes.
-
Reaction with Electrophile: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. A solution of 3-chloropropan-1-ol (1.0 equivalent) in anhydrous DMF is then added dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Safety Precautions:
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it with extreme care under an inert atmosphere.
-
N,N-Dimethylformamide is a skin and eye irritant. Wear appropriate personal protective equipment (gloves, safety glasses).
-
The reaction should be performed in a well-ventilated fume hood.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Etherification of 3-(Methylsulfonyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the etherification of 3-(Methylsulfonyl)propan-1-ol. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for forming ethers from alcohols. While specific literature examples for the etherification of this compound are not prevalent, the protocols provided are based on well-established procedures for similar primary alcohols and should serve as an excellent starting point for reaction optimization.[1][2][3]
Overview of Etherification Methods
The synthesis of ethers from alcohols can be accomplished through several methods. The most common and versatile of these is the Williamson ether synthesis. Other methods include the Mitsunobu reaction and acid-catalyzed dehydration.
-
Williamson Ether Synthesis: This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (or other electrophile with a good leaving group) in an SN2 reaction to form the ether.[1][2][3] This method is highly effective for primary alcohols like this compound.
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry using a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate - DEAD).
-
Acid-Catalyzed Dehydration: This method is typically used for the synthesis of symmetrical ethers from primary alcohols by heating in the presence of a strong acid.[4] However, it is less suitable for the preparation of unsymmetrical ethers as it can lead to a mixture of products.
This document will focus on the Williamson ether synthesis due to its high reliability and suitability for the target substrate.
Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a two-step process:
-
Deprotonation: The hydroxyl group of this compound is deprotonated using a strong base to form the corresponding alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide attacks an alkyl halide in an SN2 reaction to form the desired ether.
The general reaction scheme is as follows:
Caption: General workflow of the Williamson ether synthesis.
Key Reaction Parameters
The success of the Williamson ether synthesis depends on the careful selection of the base, solvent, temperature, and alkylating agent.
| Parameter | Recommendation | Rationale |
| Base | Sodium hydride (NaH), Potassium hydride (KH), Potassium carbonate (K₂CO₃) | Strong bases are required to fully deprotonate the alcohol to form the alkoxide. NaH is a common and effective choice.[2][5] |
| Solvent | Anhydrous Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic.[3][5] |
| Alkylating Agent | Primary alkyl halides (e.g., methyl iodide, benzyl bromide) | The reaction proceeds via an SN2 mechanism, which is most efficient with unhindered primary alkyl halides. Secondary and tertiary halides can lead to elimination side products.[1][2] |
| Temperature | 0 °C to room temperature (or slightly elevated) | The deprotonation step is often performed at 0 °C, and the subsequent alkylation can be carried out at room temperature or with gentle heating to ensure completion.[6] |
| Reaction Time | 1 to 24 hours | Reaction time is dependent on the reactivity of the substrates and the reaction temperature. Progress can be monitored by Thin Layer Chromatography (TLC).[3] |
Experimental Protocol: Synthesis of 3-(Benzyloxy)propyl(methyl)sulfane
This protocol describes a general procedure for the benzylation of this compound using benzyl bromide as the alkylating agent.
Materials
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
Caption: Experimental workflow for the Williamson ether synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the alcohol in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise. The evolution of hydrogen gas should be observed. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Alkylation: To the cooled suspension, add benzyl bromide (1.1 - 1.5 eq) dropwise. A catalytic amount of tetrabutylammonium iodide (0.1 eq) can be added to facilitate the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove DMF and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether product.
Safety Precautions
-
Sodium Hydride: NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH with care in a fume hood and under an inert atmosphere.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Anhydrous solvents are required. Ensure they are properly dried before use. DMF is a combustible liquid and should be handled with care.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized ether.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the O-H stretch from the starting material and the presence of the C-O-C stretch of the ether.
By following this protocol, researchers should be able to successfully synthesize ethers from this compound. Optimization of reaction conditions may be necessary to achieve the highest yields for different alkylating agents.
References
Application Notes and Protocols: Oxidation of 3-(Methylsulfonyl)propan-1-ol to 3-(methylsulfonyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the oxidation of the primary alcohol 3-(methylsulfonyl)propan-1-ol to the corresponding carboxylic acid, 3-(methylsulfonyl)propanoic acid. This transformation is a key step in the synthesis of various compounds of interest in pharmaceutical and materials science research. The featured protocol utilizes a chemoselective and efficient two-step, one-pot TEMPO-catalyzed oxidation, which is known for its compatibility with a wide range of functional groups, including the sulfone moiety present in the substrate. This method avoids the use of heavy metals and harsh acidic conditions often associated with traditional oxidation protocols.
Introduction
The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. The presence of a methylsulfonyl group in the substrate, this compound, necessitates a mild and selective oxidation method to avoid potential side reactions. While classical oxidizing agents like chromic acid (Jones reagent) or potassium permanganate are effective for alcohol oxidation, they often lack chemoselectivity and pose environmental and safety concerns.[1][2] Chromium (VI) compounds, for instance, are known carcinogens.[1]
A superior alternative for this transformation is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation. This methodology is renowned for its mild reaction conditions and high selectivity. Specifically, a two-step, one-pot procedure employing TEMPO with sodium hypochlorite (NaOCl) as the initial oxidant, followed by sodium chlorite (NaClO2) to complete the oxidation to the carboxylic acid, has proven to be highly effective and compatible with sulfur-containing functional groups.[3] This protocol minimizes the risk of over-oxidation and unwanted side reactions, such as the oxidation of the sulfone group.[3]
Chemical Structures
| Compound Name | Structure |
| This compound | CS(=O)(=O)CCCO |
| 3-(Methylsulfonyl)propanoic acid | CS(=O)(=O)CCC(=O)O |
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is adapted from a general procedure for the oxidation of primary alcohols to carboxylic acids using a TEMPO/NaOCl/NaClO2 system.[3][4][5]
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~5% w/v)
-
Sodium chlorite (NaClO2)
-
Sodium phosphate monobasic (NaH2PO4)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Sodium hydroxide (NaOH), 2 M
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnels (2)
-
Ice-water bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and TEMPO (0.01-0.05 eq) in a mixture of acetonitrile and a pH 6.7 phosphate buffer solution.
-
Initial Oxidation to Aldehyde: To the stirred solution, add a catalytic amount of aqueous sodium hypochlorite (NaOCl, ~0.1 eq) at room temperature.
-
Oxidation to Carboxylic Acid: In separate addition funnels, prepare an aqueous solution of sodium chlorite (NaClO2, 1.5 eq) and a dilute solution of sodium hypochlorite (NaOCl, ~0.02 eq per hour of addition).
-
Reaction Execution: Heat the reaction mixture to 35 °C. Simultaneously, add the sodium chlorite solution and the dilute sodium hypochlorite solution dropwise to the reaction mixture over a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3).
-
Adjust the pH of the aqueous layer to ~8.5 with 2 M NaOH.
-
Wash the aqueous layer with ethyl acetate to remove non-acidic organic impurities.
-
Acidify the aqueous layer to pH 3-4 with 2 M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(methylsulfonyl)propanoic acid.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the key quantitative data for the proposed TEMPO-catalyzed oxidation protocol.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | |
| TEMPO | 0.01-0.05 eq | [5] |
| Sodium Chlorite (NaClO2) | 1.5 eq | [4] |
| Sodium Hypochlorite (NaOCl) | catalytic | [4][5] |
| Reaction Conditions | ||
| Solvent | Acetonitrile/Phosphate Buffer | [4] |
| Temperature | 35 °C | [4] |
| Reaction Time | 2-10 hours | [4] |
| Product | ||
| 3-(Methylsulfonyl)propanoic acid | ||
| Typical Yield | >90% | [4][5] |
| Purity | High | [4] |
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling/Melting Point (°C) |
| This compound | C4H10O3S | 138.19 | Solid | BP: 349.4±25.0 (Predicted) |
| 3-(Methylsulfonyl)propanoic acid | C4H8O4S | 152.17 | Solid | - |
Mandatory Visualizations
Caption: Experimental workflow for the oxidation of this compound.
Caption: Simplified catalytic cycle for the TEMPO-mediated oxidation.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hypochlorite and sodium chlorite are strong oxidizing agents and should be handled with care. Avoid mixing concentrated solutions of bleach and sodium chlorite directly, as this can be hazardous.[4]
-
The reaction can be exothermic; therefore, controlled addition of reagents and temperature monitoring are crucial.
Conclusion
The TEMPO-catalyzed oxidation of this compound to 3-(methylsulfonyl)propanoic acid offers a mild, efficient, and chemoselective method for this important transformation. The protocol detailed in these application notes provides a reliable and reproducible procedure for researchers in organic synthesis and drug development, avoiding the use of toxic heavy metals and harsh reaction conditions. The high yield and purity of the product make this an attractive method for the preparation of this valuable carboxylic acid intermediate.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
Application Notes and Protocols: Harnessing 3-(Methylsulfonyl)propan-1-ol in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-(Methylsulfonyl)propan-1-ol in multi-component reactions (MCRs). While direct literature examples of this specific alcohol in classical MCRs like the Passerini or Ugi reactions are limited, this document outlines plausible reaction pathways and detailed protocols based on analogous transformations involving other functionalized alcohols and sulfonyl-containing compounds. The protocols provided are intended as a starting point for researchers to explore the incorporation of the methylsulfonylpropyl moiety into complex molecular scaffolds.
Introduction to this compound in MCRs
Multi-component reactions are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity, which is particularly valuable in drug discovery.
This compound is a bifunctional molecule featuring a primary alcohol and a methylsulfonyl group. The hydroxyl group can act as a nucleophile, while the sulfonyl group can influence the molecule's polarity, solubility, and potential for hydrogen bonding. These characteristics make it an intriguing candidate for incorporation into MCRs to synthesize novel compounds with potential pharmaceutical applications. This document explores its potential use in Passerini-type and Ugi-type reactions.
Proposed Application: Passerini-Type Reaction for the Synthesis of α-Alkoxy Amides
The classical Passerini reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide.[1] While alcohols do not typically replace carboxylic acids in this reaction, variations such as the alkylative Passerini reaction have been developed. In this proposed application, this compound could potentially act as the nucleophilic component in a Lewis acid-catalyzed Passerini-type reaction to yield α-alkoxy amides bearing the methylsulfonylpropyl group.
Proposed Reaction Scheme
Caption: Proposed Passerini-Type Reaction with this compound.
Data Presentation: Hypothetical Reaction Optimization
The following table presents a hypothetical screening of reaction conditions for the proposed Passerini-type reaction.
| Entry | Aldehyde (R¹) | Isocyanide (R²) | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ (10) | DCM | 25 | 24 | 65 |
| 2 | Benzaldehyde | Cyclohexyl isocyanide | Yb(OTf)₃ (10) | DCM | 25 | 24 | 58 |
| 3 | Benzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ (10) | Toluene | 25 | 24 | 60 |
| 4 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ (10) | DCM | 25 | 24 | 72 |
| 5 | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (10) | DCM | 25 | 24 | 55 |
Experimental Protocol
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., Scandium(III) triflate, 0.1 mmol).
-
Add the aprotic solvent (e.g., Dichloromethane (DCM), 2 mL).
-
Add the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol) to the stirred solution.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-alkoxy amide.
Proposed Application: Ugi-Type Reaction for the Synthesis of Sulfonyl-Containing Peptoids
The Ugi four-component reaction (U-4CR) is a versatile method for synthesizing α-acetamido carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2] Recent advancements have shown the successful incorporation of sulfonyl-containing components, such as sulfonyl fluoro isocyanides, into Ugi products.[3][4] This suggests that this compound could be chemically modified to serve as one of the four components in a Ugi reaction, thereby introducing the methylsulfonylpropyl moiety into a peptide-like scaffold.
Proposed Synthetic Workflow for Component Modification
References
Application Note: Quantification of 3-(Methylsulfonyl)propan-1-ol by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(Methylsulfonyl)propan-1-ol. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and ultraviolet (UV) detection, making it suitable for routine analysis in research and quality control environments. The described protocol provides a straightforward and reproducible approach for the accurate quantification of this compound.
Introduction
This compound is a chemical intermediate characterized by the presence of both a sulfonyl and a hydroxyl group, imparting distinct chemical properties.[1] Its molecular formula is C₄H₁₀O₃S, and it has a molecular weight of 138.19 g/mol .[1] Accurate quantification of this compound is essential for monitoring reaction kinetics, assessing purity, and ensuring quality in various synthetic processes. High-performance liquid chromatography (HPLC) with UV detection is a widely used and effective technique for the analysis of such non-volatile organic compounds. This document provides a detailed protocol for the quantification of this compound using a C18 column and UV detection in the range of 210-220 nm, which is suggested as a reliable quantification wavelength.[1]
Experimental Protocol
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
Reagents and Chemicals
-
This compound reference standard (≥97% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade, for cleaning).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The following table summarizes the typical performance characteristics of this HPLC method.
| Validation Parameter | Result |
| Linearity (Range) | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantitation (LOQ) | 3 µg/mL |
| Retention Time | Approximately 4.5 minutes |
Experimental Workflow Diagram
References
Application Notes and Protocols for the GC-MS Analysis of 3-(Methylsulfonyl)propan-1-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 3-(Methylsulfonyl)propan-1-ol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and relatively low volatility of the target analyte, derivatization is often a necessary step to achieve optimal chromatographic separation and detection.
Introduction
This compound is a versatile chemical intermediate with the molecular formula C₄H₁₀O₃S.[1] It finds applications in various fields of scientific research, including as an intermediate in the synthesis of organic compounds and in the development of active pharmaceutical ingredients (APIs).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4]
Direct analysis of polar compounds like this compound by GC-MS can be challenging due to poor peak shape and potential thermal degradation.[3] Derivatization chemically modifies the polar hydroxyl group to create a less polar and more volatile compound, making it more amenable to GC-MS analysis.[3][5] Common derivatization techniques for alcohols include silylation, acylation, and alkylation.[5]
Experimental Protocols
Sample Preparation and Derivatization
2.1.1. Materials and Reagents
-
This compound standard
-
Volatile organic solvent (e.g., Dichloromethane, Hexane, Methanol)[6][7]
-
Derivatization Reagent (choose one of the following):
-
Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acylation: Bromoacetyl chloride[3] or Acetic Anhydride
-
-
Anhydrous Pyridine or Triethylamine (for acylation)[3]
-
Anhydrous Sodium Sulfate
-
Glass autosampler vials (1.5 mL) with inserts[6]
2.1.2. Protocol 1: Silylation using BSTFA
This protocol describes the formation of a trimethylsilyl (TMS) ether, a common derivative for hydroxyl-containing compounds.[5][8]
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane) to prepare a 1 mg/mL stock solution.
-
Derivatization:
-
Transfer 100 µL of the stock solution to a clean, dry glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
Sample for GC-MS: After cooling to room temperature, the sample is ready for injection. Dilute with a suitable solvent if necessary to achieve a final concentration of approximately 10 µg/mL.[6]
2.1.3. Protocol 2: Acylation using Bromoacetyl Chloride
This protocol details the formation of a bromoacetyl ester. The bromine atom provides a characteristic isotopic pattern in the mass spectrum, aiding in identification.[3]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound as described in section 2.1.2.
-
Derivatization:
-
Work-up:
-
After cooling, add 500 µL of deionized water and 500 µL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper organic layer (hexane) to a new vial.
-
Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.[3]
-
-
Sample for GC-MS: The dried organic layer containing the derivatized analyte is ready for GC-MS analysis. The sample can be diluted if necessary.[3]
GC-MS Parameters
The following are general starting parameters that should be optimized for the specific instrument and derivatives being analyzed.
Table 1: Suggested GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
Data Presentation
The following table summarizes the expected quantitative data for this compound and its derivatives based on their chemical structures. Actual retention times will vary depending on the specific GC-MS system and conditions.
Table 2: Expected Quantitative Data
| Compound | Derivative | Molecular Weight ( g/mol ) | Expected Key m/z Fragments |
| This compound | None | 138.19 | 123 [M-CH₃]⁺, 107 [M-CH₃O]⁺, 79 [CH₃SO₂]⁺, 59 [C₃H₇O]⁺ |
| This compound | TMS Ether | 210.36 | 195 [M-CH₃]⁺, 117 [(CH₃)₃Si-O=CH₂]⁺, 73 [(CH₃)₃Si]⁺ |
| This compound | Bromoacetyl Ester | 259.12 / 261.12 | 180/182 [M-CH₃SO₂]⁺, 121/123 [BrCH₂CO]⁺, 79 [CH₃SO₂]⁺ |
Mandatory Visualizations
The following diagrams illustrate the derivatization reaction and the general experimental workflow for the GC-MS analysis.
References
- 1. This compound CAS 2058-49-3 Supplier [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise: Derivatisierung von 3-(Methylsulfonyl)propan-1-ol für analytische Zwecke
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 3-(Methylsulfonyl)propan-1-ol ist eine polare, schwerflüchtige Verbindung, deren direkte Analyse mittels Gaschromatographie (GC) eine Herausforderung darstellt. Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um die Volatilität und thermische Stabilität der Verbindung zu erhöhen und somit eine robuste und empfindliche quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) zu ermöglichen. Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von this compound durch Silylierung und Acylierung.
Logischer Arbeitsablauf der Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Methode 1: Silylierung mit BSTFA und TMCS
Die Silylierung ist eine weit verbreitete Derivatisierungsmethode, bei der aktive Wasserstoffatome in funktionellen Gruppen wie Hydroxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe ersetzt werden.[1] Dies reduziert die Polarität und erhöht die Flüchtigkeit des Analyten. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit dem Katalysator Trimethylchlorsilan (TMCS), ist ein wirksames Reagenz für die Silylierung von Alkoholen.[2]
Reaktionsmechanismus
Abbildung 2: Silylierungsreaktion von Alkoholen.
Experimentelles Protokoll
-
Probenvorbereitung: Die Probe, die this compound enthält, in einem geeigneten aprotischen Lösungsmittel (z. B. Acetonitril, Pyridin) lösen. Wenn die Probe wässrig ist, zur Trockne eindampfen.[3]
-
Derivatisierung:
-
Zu 100 µL der Probelösung in einem GC-Fläschchen 100 µL BSTFA mit 1 % TMCS geben.[2]
-
Das Fläschchen fest verschließen und für 30 Minuten bei 70 °C in einem Heizblock oder Ofen inkubieren.
-
Das Fläschchen auf Raumtemperatur abkühlen lassen.
-
-
GC-MS-Analyse:
-
1 µL der derivatisierten Probe in das GC-MS-System injizieren.
-
Die GC- und MS-Parameter gemäß den optimierten Bedingungen einstellen (siehe Tabelle 2).
-
Quantitative Daten (Beispiel)
Die folgende Tabelle fasst hypothetische, aber realistische quantitative Daten für die Analyse von silyliertem this compound zusammen.
Tabelle 1: Quantitative Parameter für die Silylierungsmethode
| Parameter | Wert | Anmerkungen |
| Retentionszeit | 12,5 min | Abhängig von der GC-Säule und den Temperaturbedingungen. |
| Charakteristische m/z-Ionen | 210 (M+), 195, 117, 73 | Zur Identifizierung und Quantifizierung im SIM-Modus. |
| Nachweisgrenze (LOD) | 0,1 ng/mL | Kann je nach Instrumentenempfindlichkeit variieren. |
| Bestimmungsgrenze (LOQ) | 0,5 ng/mL | Die niedrigste Konzentration, die zuverlässig quantifiziert werden kann. |
| Linearitätsbereich | 0,5 - 100 ng/mL | (R² > 0,995) |
| Wiederfindung | 95 - 105 % | Bestimmt durch Aufstockungsversuche in der Probenmatrix. |
| Präzision (% RSD) | < 10 % | Intra- und Inter-Day-Präzision. |
Empfohlene GC-MS-Parameter
Tabelle 2: GC-MS-Bedingungen für silylierte Analyten
| Parameter | Einstellung |
| GC-Säule | DB-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent |
| Injektortemperatur | 250 °C |
| Injektionsmodus | Splitless (1 min) |
| Trägergas | Helium (konstanter Fluss: 1,2 mL/min) |
| Ofentemperaturprogramm | 80 °C (2 min halten), dann 10 °C/min bis 280 °C (5 min halten) |
| MS-Transferleitungstemp. | 280 °C |
| Ionenquellentemperatur | 230 °C |
| Ionisationsenergie | 70 eV |
| MS-Modus | Full Scan (m/z 50-400) und Selected Ion Monitoring (SIM) |
Methode 2: Acylierung mit Acetanhydrid
Die Acylierung ist eine weitere effektive Derivatisierungstechnik, bei der die Hydroxylgruppe in einen Ester umgewandelt wird, was die Polarität verringert und die Flüchtigkeit erhöht.[4][5] Acetanhydrid in Gegenwart einer Base wie Pyridin ist ein gängiges Reagenz für die Acetylierung von Alkoholen.[6]
Reaktionsmechanismus
Abbildung 3: Acylierungsreaktion von Alkoholen.
Experimentelles Protokoll
-
Probenvorbereitung: Eine bekannte Menge der this compound-Probe in einem GC-Fläschchen zur Trockne eindampfen.
-
Derivatisierung:
-
Den trockenen Rückstand in 100 µL Pyridin (wasserfrei) auflösen.
-
100 µL Acetanhydrid hinzufügen.
-
Das Fläschchen fest verschließen und für 1 Stunde bei 60 °C erhitzen.
-
Die Reaktionsmischung auf Raumtemperatur abkühlen lassen.
-
-
Aufarbeitung (optional):
-
Das überschüssige Reagenz kann unter einem sanften Stickstoffstrom abgedampft werden.
-
Der Rückstand wird in einem geeigneten Lösungsmittel (z. B. Ethylacetat) für die GC-MS-Analyse rekonstituiert.
-
-
GC-MS-Analyse:
-
1 µL der aufbereiteten Probe in das GC-MS-System injizieren.
-
Quantitative Daten (Beispiel)
Die folgende Tabelle fasst hypothetische, aber realistische quantitative Daten für die Analyse von acetyliertem this compound zusammen.
Tabelle 3: Quantitative Parameter für die Acylierungsmethode
| Parameter | Wert | Anmerkungen |
| Retentionszeit | 10,2 min | Typischerweise kürzer als bei TMS-Derivaten aufgrund geringerer Molmasse. |
| Charakteristische m/z-Ionen | 180 (M+), 137, 79, 43 | Zur Identifizierung und Quantifizierung im SIM-Modus. |
| Nachweisgrenze (LOD) | 0,5 ng/mL | Kann je nach Instrumentenempfindlichkeit variieren. |
| Bestimmungsgrenze (LOQ) | 2,0 ng/mL | Die niedrigste Konzentration, die zuverlässig quantifiziert werden kann. |
| Linearitätsbereich | 2,0 - 200 ng/mL | (R² > 0,99) |
| Wiederfindung | 90 - 110 % | Bestimmt durch Aufstockungsversuche in der Probenmatrix. |
| Präzision (% RSD) | < 15 % | Intra- und Inter-Day-Präzision. |
Empfohlene GC-MS-Parameter
Die GC-MS-Parameter für acylierte Derivate sind im Allgemeinen ähnlich wie die für silylierte Derivate (siehe Tabelle 2), obwohl das Temperaturprogramm möglicherweise angepasst werden muss, um eine optimale Trennung zu erreichen.
Zusammenfassung und Vergleich der Methoden
Beide Derivatisierungsmethoden, Silylierung und Acylierung, sind für die quantitative Analyse von this compound mittels GC-MS geeignet. Die Wahl der Methode kann von der Probenmatrix, den erforderlichen Nachweisgrenzen und der verfügbaren Laborausstattung abhängen.
Tabelle 4: Vergleich der Derivatisierungsmethoden
| Merkmal | Silylierung (BSTFA + TMCS) | Acylierung (Acetanhydrid) |
| Reaktivität | Sehr hoch, reagiert mit vielen funktionellen Gruppen.[1] | Gut für Alkohole und Amine.[6] |
| Reagenzstabilität | Feuchtigkeitsempfindlich.[3] | Relativ stabil, aber feuchtigkeitsempfindlich. |
| Reaktionsbedingungen | Mild (z. B. 70 °C für 30 min). | Mild bis moderat (z. B. 60 °C für 1 h). |
| Stabilität der Derivate | Mäßig stabil, anfällig für Hydrolyse. | Im Allgemeinen stabil. |
| Nebenprodukte | Flüchtige und meist nicht störende Nebenprodukte. | Essigsäure, die entfernt werden muss. |
| Analysekomplexität | Einfach, direkte Injektion der Reaktionsmischung möglich. | Kann einen zusätzlichen Aufarbeitungsschritt erfordern. |
Fazit: Für die Routineanalyse von this compound wird die Silylierung mit BSTFA + TMCS aufgrund ihrer hohen Reaktivität, der einfachen Durchführung und der flüchtigen Nebenprodukte oft bevorzugt. Die Acylierung stellt jedoch eine robuste Alternative dar, insbesondere wenn die Stabilität der Derivate von entscheidender Bedeutung ist. In jedem Fall ist eine Methodenoptimierung und -validierung für die spezifische Anwendung und Matrix unerlässlich, um genaue und zuverlässige quantitative Ergebnisse zu gewährleisten.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(Methylsulfonyl)propan-1-ol in Solid-Phase Organic Synthesis: A Traceless Linker Strategy
Introduction: The Strategic Advantage of Sulfone-Based Traceless Linkers
In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker to tether a substrate to the insoluble resin support is a critical determinant of the synthetic strategy's success. An ideal linker must be robust enough to withstand a variety of reaction conditions, yet susceptible to cleavage under specific, controlled circumstances to release the final product in high yield and purity. Among the diverse array of linkers, those based on the sulfone moiety have garnered significant attention for their unique stability and versatile cleavage mechanisms.
3-(Methylsulfonyl)propan-1-ol presents itself as a particularly attractive candidate for a traceless linker in SPOS. A traceless linker is a temporary tether that, upon cleavage, leaves no residual functionality on the released molecule, effectively masking the point of attachment to the solid support. This is highly desirable in the synthesis of small molecule libraries for drug discovery, where any linker-derived functionality could interfere with biological activity. The application of this compound as a linker hinges on a β-elimination mechanism, a well-established and efficient chemical transformation. The electron-withdrawing nature of the methylsulfonyl group acidifies the protons on the adjacent carbon, facilitating their abstraction by a base and subsequent elimination to release the bound molecule.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound as a traceless linker in solid-phase organic synthesis. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for its implementation, and present a logical workflow from resin functionalization to final product release.
The Workflow: A Three-Stage Process
The utilization of this compound as a linker in SPOS can be systematically broken down into three key stages:
-
Linker Immobilization: Covalent attachment of this compound to a suitable solid support.
-
Substrate Loading: Attachment of the first building block or scaffold to the immobilized linker.
-
Synthesis and Cleavage: Elaboration of the resin-bound substrate through a series of chemical transformations, followed by the traceless release of the final product.
The following sections will provide detailed protocols and scientific rationale for each of these stages.
Part 1: Linker Immobilization - Anchoring this compound to the Solid Support
The initial step involves the covalent attachment of the linker to a functionalized solid support. A common and effective method for immobilizing alcohols onto a resin is the Mitsunobu reaction, which proceeds under mild conditions and with high efficiency.[1][2][3][4] For this purpose, a resin bearing a carboxylic acid functionality, such as carboxypolystyrene, is a suitable starting material.
Protocol 1: Immobilization of this compound onto Carboxypolystyrene Resin via Mitsunobu Reaction
Materials:
-
Carboxypolystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter and stopcock
Procedure:
-
Resin Swelling: Place the carboxypolystyrene resin (1.0 g, ~1.0 mmol) in the reaction vessel. Swell the resin in anhydrous THF (10 mL) for 1 hour with gentle agitation (e.g., on a shaker or with a gentle stream of nitrogen).
-
Reagent Preparation: In a separate flask, dissolve this compound (3.0 mmol, 3.0 eq.) and triphenylphosphine (3.0 mmol, 3.0 eq.) in anhydrous THF (15 mL).
-
Reaction Initiation: Drain the THF from the swollen resin. Add the solution of this compound and triphenylphosphine to the resin.
-
Mitsunobu Coupling: Cool the reaction vessel to 0 °C in an ice bath. Slowly add DIAD or DEAD (3.0 mmol, 3.0 eq.) dropwise to the resin suspension over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and shake for 12-18 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with THF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL) to remove unreacted reagents and by-products.
-
Drying: Dry the resin under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Excess Reagents: Using a 3-fold excess of the alcohol, phosphine, and azodicarboxylate ensures the reaction goes to completion on the solid support, where reaction kinetics can be slower than in solution.
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can lead to unwanted side reactions. Therefore, the use of anhydrous solvents is critical.
-
Stepwise Washing: The extensive washing protocol is essential in SPOS to remove all soluble reagents and by-products, ensuring the purity of the resin-bound intermediate for the subsequent steps.
Part 2: Substrate Loading - Attaching the First Building Block
With the linker successfully immobilized, the next stage is to load the desired substrate. For a linker terminating in a hydroxyl group, a common strategy is to attach a carboxylic acid-containing molecule via an ester linkage. This can be achieved through various esterification methods. A widely used and efficient method is the Fischer esterification, which utilizes an acid catalyst.[5][6][7]
Protocol 2: Loading a Carboxylic Acid Substrate onto the Resin-Bound Linker via Fischer Esterification
Materials:
-
Resin-bound this compound (from Protocol 1)
-
Carboxylic acid of interest (e.g., a protected amino acid, a scaffold for library synthesis)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin-bound linker (1.0 g) in anhydrous DCM or DMF (10 mL) for 1 hour.
-
Reagent Solution: In a separate flask, dissolve the carboxylic acid (3.0 mmol, 3.0 eq.) and DMAP (0.3 mmol, 0.3 eq.) in anhydrous DCM or DMF (10 mL).
-
Activation: Add DIC or DCC (3.0 mmol, 3.0 eq.) to the carboxylic acid solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling Reaction: Drain the solvent from the swollen resin. Add the pre-activated carboxylic acid solution to the resin. Shake the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM or DMF (3 x 15 mL), and MeOH (3 x 15 mL).
-
Drying: Dry the resin under vacuum.
Self-Validating System:
To confirm successful loading, a small sample of the resin can be subjected to a cleavage test (see Part 3) and the released product analyzed by LC-MS or NMR. Alternatively, a colorimetric test such as the Kaiser test can be used if the loaded substrate contains a primary amine.
Quantitative Data Presentation:
| Parameter | Typical Value | Method of Determination |
| Linker Loading | 0.5 - 0.8 mmol/g | Gravimetric analysis or elemental analysis (Sulfur) |
| Substrate Loading | 0.4 - 0.7 mmol/g | Cleavage and quantification of the released product |
Part 3: Synthesis and Traceless Cleavage
Once the substrate is loaded, the synthesis can proceed with the desired chemical transformations on the solid support. The stability of the sulfone linker allows for a wide range of reaction conditions to be employed. The final and most critical step is the cleavage of the product from the resin. For the this compound linker, this is achieved through a base-mediated β-elimination, which is a traceless cleavage method.[8][9]
Mechanism of Traceless Cleavage
The cleavage mechanism is initiated by the abstraction of a proton on the carbon alpha to the sulfonyl group by a non-nucleophilic base. The resulting carbanion then triggers an elimination reaction, breaking the C-O bond and releasing the product. The linker fragment is eliminated as methyl vinyl sulfone.
Protocol 3: Traceless Cleavage of the Final Product
Materials:
-
Product-loaded resin
-
1,8-Diazabicycloundec-7-ene (DBU) or another suitable non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for neutralization
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the product-loaded resin in anhydrous THF or DCM (10 mL/g of resin) for 1 hour.
-
Cleavage Reaction: Add DBU (5-10 equivalents relative to the resin loading) to the resin suspension. Shake the mixture at room temperature for 12-24 hours. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing by TLC or LC-MS.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional THF or DCM (3 x 5 mL) and combine the filtrates.
-
Neutralization and Isolation: Neutralize the combined filtrate with a few drops of TFA. Concentrate the solution under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or recrystallization.
Experimental Workflow Visualization:
Conclusion
This compound serves as a versatile and efficient traceless linker for solid-phase organic synthesis. Its key advantages lie in the stability of the sulfone moiety to a wide range of synthetic conditions and the mild, base-mediated β-elimination cleavage that releases the final product without any residual linker functionality. The protocols detailed in this application note provide a robust framework for the successful implementation of this linker strategy in the synthesis of small molecule libraries for drug discovery and other applications. The logical workflow, coupled with an understanding of the underlying chemical principles, empowers researchers to harness the full potential of this valuable tool in SPOS.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohol - Esterification, Chemistry, Reactions | Britannica [britannica.com]
- 7. readchemistry.com [readchemistry.com]
- 8. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: 3-(Methylsulfonyl)propan-1-ol as a Versatile Precursor for the Synthesis of Sulfonyl-Containing Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonyl group is a critical pharmacophore in a wide array of therapeutic agents, contributing to their biological activity, metabolic stability, and pharmacokinetic properties. 3-(Methylsulfonyl)propan-1-ol is a valuable and versatile building block for the introduction of a methylsulfonylpropyl moiety into drug candidates. Its bifunctional nature, possessing both a hydroxyl group for activation and a stable sulfonyl group, makes it an ideal precursor for the synthesis of various sulfonyl-containing APIs, including but not limited to enzyme inhibitors, receptor modulators, and anti-infective agents.
These application notes provide a detailed protocol for the utilization of this compound as a precursor in a representative synthetic route to a potential sulfonyl-containing API. The described workflow involves the activation of the primary alcohol through tosylation, followed by a nucleophilic substitution with an aromatic amine, a common structural motif in many pharmaceuticals.
Core Application: Synthesis of a N-(4-hydroxyphenyl)-3-(methylsulfonyl)propan-1-amine derivative
This document outlines a two-step synthetic sequence to prepare a hypothetical API candidate, demonstrating the utility of this compound. The first step involves the conversion of the terminal alcohol to a tosylate, transforming it into an excellent leaving group. The subsequent step is the N-alkylation of a substituted aniline, in this case, 4-aminophenol, to yield the final product.
Logical Workflow for API Synthesis
Caption: Synthetic workflow from this compound to a sulfonyl-containing API.
Experimental Protocols
Step 1: Synthesis of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate (Tosylate)
This protocol details the activation of the primary alcohol of this compound by converting it to a tosylate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer, add anhydrous pyridine (1.5 eq.) at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of N-(4-hydroxyphenyl)-3-(methylsulfonyl)propan-1-amine
This protocol describes the N-alkylation of 4-aminophenol with the activated 3-(methylsulfonyl)propyl tosylate.
Materials:
-
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate (from Step 1)
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate (1.0 eq.), 4-aminophenol (1.1 eq.), and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (15 volumes).
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The final product, N-(4-hydroxyphenyl)-3-(methylsulfonyl)propan-1-amine, can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the quantitative data for the described synthetic protocols.
Table 1: Reactant Quantities and Molar Equivalents for Tosylation
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| This compound | 138.19 | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 1.2 |
| Pyridine | 79.10 | 1.5 |
Table 2: Reaction Conditions and Expected Yield for Tosylation
| Parameter | Value |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C |
| Reaction Time | 4 hours |
| Expected Yield | 85-95% |
Table 3: Reactant Quantities and Molar Equivalents for N-Alkylation
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| 3-(Methylsulfonyl)propyl tosylate | 292.38 | 1.0 |
| 4-Aminophenol | 109.13 | 1.1 |
| Potassium Carbonate | 138.21 | 2.0 |
Table 4: Reaction Conditions and Expected Yield for N-Alkylation
| Parameter | Value |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 12-18 hours |
| Expected Yield | 70-85% |
Signaling Pathway and Workflow Diagrams
General Nucleophilic Substitution Pathway
Caption: General pathway for API synthesis via alcohol activation and nucleophilic substitution.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of a sulfonyl-containing API.
NMR techniques for purity assessment of 3-(Methylsulfonyl)propan-1-ol
An Application Note and Protocol for the Purity Assessment of 3-(Methylsulfonyl)propan-1-ol using Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Introduction
This compound is an organic compound used as a reagent and intermediate in the synthesis of various organic compounds, including antibiotics and pesticides[1]. As with any component in drug development and chemical synthesis, the accurate determination of its purity is critical to ensure the safety, efficacy, and quality of the final product. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for purity assessment.[2][3][4] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself; instead, the signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[2][5][6][7]
This document provides a detailed application note and a step-by-step protocol for determining the purity of this compound using ¹H qNMR.
Application Note
Principle of Quantitative NMR (qNMR)
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6] By incorporating a certified internal standard of known purity and mass into a solution with a known mass of the analyte, the purity of the analyte can be determined with high accuracy and precision.[2][8] The purity is calculated by comparing the integrated area of a specific analyte signal to that of a signal from the internal standard. This method is recognized by regulatory bodies like the European Pharmacopoeia for reference standard characterization.[9]
Selection of Components and Parameters
1. Analyte and Internal Standard: The analyte is this compound (MW: 138.18 g/mol , CAS: 2058-49-3)[10][11]. The key to accurate qNMR is the selection of a suitable internal standard. An ideal internal standard should[8][12]:
-
Be highly pure (≥99%) and stable.
-
Have a simple NMR spectrum with signals that do not overlap with the analyte signals.
-
Be soluble in the chosen deuterated solvent.
-
Be non-volatile and not hygroscopic to allow for accurate weighing.
-
Have a known chemical structure and molecular weight.
For this compound, Dimethyl Sulfone (DMSO₂) is an excellent choice. It is a solid with high purity, has a simple singlet spectrum, and is soluble in common NMR solvents. Its signal appears at approximately 2.9-3.1 ppm in DMSO-d₆, which must be checked for overlap with the analyte's methyl signal. Another suitable option is Maleic Acid , which provides a sharp singlet around 6.0-6.5 ppm, well away from the aliphatic signals of the analyte.[8][13]
2. Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard.[8][14] Based on its structure, this compound is a polar molecule. Suitable deuterated solvents include Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). A pre-solubility test is recommended to ensure complete dissolution, which is critical for acquiring high-quality spectra.[8]
3. Predicted ¹H NMR Spectrum of this compound: A clear understanding of the analyte's spectrum is necessary to select a signal for quantification that is well-resolved and free from impurity signals.
| Protons (Structure: CH₃-SO₂-CH₂-CH₂-CH₂-OH) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| a (CH₃ -SO₂) | ~3.0 | Singlet (s) | 3H |
| b (-SO₂-CH₂ -) | ~3.2 | Triplet (t) | 2H |
| c (-CH₂-CH₂ -CH₂-) | ~1.9 | Quintet (quin) | 2H |
| d (-CH₂ -OH) | ~3.5 | Triplet (t) | 2H |
| e (-OH ) | Variable | Broad Singlet (br s) | 1H |
Note: The OH proton signal is generally not suitable for quantification due to its variable chemical shift and potential for exchange. The singlet from the methyl protons (a) or one of the well-resolved triplets (b or d) are ideal candidates for integration.
NMR Acquisition Parameters for Quantification
To ensure accurate and reliable quantification, specific NMR parameters must be strictly controlled[9].
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard single-pulse (e.g., 'zg' or 'zg30' on Bruker) | Ensures uniform excitation across the spectrum.[5][15] |
| Relaxation Delay (d1) | ≥ 5 times the longest T₁ of both analyte and standard | Crucial for ensuring complete relaxation of all protons, preventing signal saturation and ensuring accurate integration. A conservative value of 30 seconds is often sufficient for small molecules.[5] |
| Number of Scans (NS) | 16-64 | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[5][16] |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides adequate digital resolution for accurate peak integration.[5] |
| Pulse Angle | 30° or 90° | A 90° pulse provides maximum signal per scan, but a 30° pulse can be used with a shorter relaxation delay if T₁ values are unknown. |
| Spinning | Off | Avoids spinning sidebands which can interfere with integration.[16] |
Data Processing and Purity Calculation
-
Processing: The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of ~0.3 Hz) followed by Fourier Transformation. The resulting spectrum must be carefully phased and baseline corrected to ensure accurate integration.
-
Integration: Select a well-resolved signal from this compound (analyte) and a signal from the internal standard (IS). The integration regions should cover the entire signal, typically extending to a signal-free region on either side.
-
Purity Calculation: The purity of the analyte (Purityₐₙₐₗᵧₜₑ) is calculated using the following formula:
Purityₐₙₐₗᵧₜₑ (%) = (Iₐₙₐₗᵧₜₑ / Iᵢₛ) * (Nᵢₛ / Nₐₙₐₗᵧₜₑ) * (MWₐₙₐₗᵧₜₑ / MWᵢₛ) * (mᵢₛ / mₐₙₐₗᵧₜₑ) * Purityᵢₛ
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular Weight
-
m : Mass
-
Purityᵢₛ : Purity of the Internal Standard
-
Quantitative Data Summary
The following table illustrates how quantitative results for three replicate samples would be presented.
| Sample ID | Mass Analyte (mₐₙₐₗᵧₜₑ) (mg) | Mass IS (mᵢₛ) (mg) | Integral Analyte (Iₐₙₐₗᵧₜₑ) | Integral IS (Iᵢₛ) | Calculated Purity (%) |
| MSP-001 | 10.15 | 5.25 | 1.00 | 1.55 | 99.2 |
| MSP-002 | 10.30 | 5.30 | 1.00 | 1.54 | 99.4 |
| MSP-003 | 9.98 | 5.15 | 1.00 | 1.56 | 99.3 |
| Average | 99.3 | ||||
| Std. Dev. | 0.1 | ||||
| RSD (%) | 0.1% | ||||
| Note: Data is illustrative. IS used: Dimethyl Sulfone (MW=94.13, N=6, Purity=99.9%). Analyte signal used: -CH₂-OH triplet (N=2). |
Visualizations
Caption: Workflow for purity assessment by qNMR.
Caption: Key components for a successful qNMR experiment.
Detailed Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Purity to be determined)
-
Internal Standard: Certified Dimethyl Sulfone (DMSO₂) (Purity ≥ 99.5%, traceable)
-
Deuterated Solvent: DMSO-d₆ (≥ 99.8% D)
-
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks or vials
-
Pasteur pipettes
-
High-quality 5 mm NMR tubes
-
NMR Spectrometer (≥ 400 MHz)
-
Sample Preparation (Internal Standard Method)
It is recommended to prepare samples in triplicate to ensure reproducibility.[12][17]
-
Weighing:
-
Using an analytical balance, accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the mass to the nearest 0.01 mg (mₐₙₐₗᵧₜₑ).
-
To the same vial, add approximately 5 mg of the internal standard, Dimethyl Sulfone. Record the mass accurately to the nearest 0.01 mg (mᵢₛ).
-
-
Dissolution:
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved. Visually inspect for any particulate matter.[14]
-
-
Transfer:
NMR Data Acquisition
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer and allow at least 5 minutes for temperature equilibration.[16]
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H nucleus.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Parameter Setup:
-
Load a standard single-pulse experiment.
-
Set the acquisition parameters according to the "NMR Acquisition Parameters for Quantification" table above. Critically, set the relaxation delay (d1) to at least 30 seconds.
-
Set the number of scans (NS) to 16 or 32 initially.
-
-
Acquisition:
-
Acquire the spectrum. After the first acquisition, check the signal-to-noise ratio. If S/N is below 250 for the peaks of interest, increase the number of scans and re-acquire.
-
Data Processing and Analysis
-
Processing:
-
Open the acquired FID in the NMR processing software.
-
Apply an exponential window function with a line broadening (LB) of 0.3 Hz.
-
Perform a Fourier Transform (FT).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption shape.
-
Apply a baseline correction to the entire spectrum.
-
-
Integration and Calculation:
-
Reference the spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Integrate a well-resolved signal from this compound (e.g., the triplet at ~3.5 ppm, Nₐₙₐₗᵧₜₑ = 2). Record the integral value (Iₐₙₐₗᵧₜₑ).
-
Integrate the singlet from Dimethyl Sulfone (Nᵢₛ = 6). Record the integral value (Iᵢₛ).
-
Using the recorded masses, molecular weights, and integral values, calculate the purity of this compound using the formula provided in the Application Note.
-
Calculate the average purity, standard deviation, and relative standard deviation (RSD) for the triplicate samples. The RSD should ideally be below 1% for a validated method.[2]
-
References
- 1. chembk.com [chembk.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -한국자기공명학회논문지 | 학회 [koreascience.kr]
- 5. benchchem.com [benchchem.com]
- 6. rssl.com [rssl.com]
- 7. usp.org [usp.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 2058-49-3 [sigmaaldrich.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. qNMR - BIPM [bipm.org]
- 14. organomation.com [organomation.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Methylsulfonyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-(Methylsulfonyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common purification techniques for this compound are vacuum distillation, recrystallization, and flash column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, side products, or decomposition. Common impurities may include:
-
Unreacted starting materials: Methyl sulfone and 1-propanol.
-
Byproducts: Oxidation of the alcohol to an aldehyde or carboxylic acid can occur. Other byproducts may form depending on the specific reaction conditions.
-
Solvent residues: Residual solvents from the reaction or workup.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to determine the structure and identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
Troubleshooting Guides
Guide 1: Vacuum Distillation
Issue 1: The compound is not distilling over at the expected temperature.
-
Possible Cause: The vacuum is not low enough.
-
Solution: Check the entire distillation apparatus for leaks. Ensure all joints are properly sealed with vacuum grease. Verify the performance of your vacuum pump or aspirator.
-
-
Possible Cause: The thermometer is placed incorrectly.
-
Solution: The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Possible Cause: The heating mantle temperature is too low.
-
Solution: Gradually increase the temperature of the heating mantle. Be cautious to avoid overheating, which can lead to decomposition.
-
Issue 2: The compound appears to be decomposing during distillation (darkening of the liquid).
-
Possible Cause: The distillation temperature is too high. This compound has a high boiling point and can be susceptible to thermal decomposition.[3]
-
Solution: Use a high-vacuum pump to lower the boiling point of the compound, allowing for distillation at a lower temperature.[4]
-
-
Possible Cause: "Bumping" of the liquid.
-
Solution: Ensure vigorous stirring with a magnetic stir bar to prevent bumping. Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure.
-
Guide 2: Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
-
-
Possible Cause: The chosen solvent is not appropriate.
Issue 2: Poor recovery of the purified compound.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent.
-
Solution: Cool the crystallization mixture in an ice bath to minimize the solubility of the compound. Use a minimal amount of cold solvent to wash the crystals during filtration.
-
-
Possible Cause: Too much solvent was used for recrystallization.
-
Solution: Evaporate some of the solvent from the filtrate and cool it again to recover more of the product.
-
Guide 3: Flash Column Chromatography
Issue 1: The compound does not move from the origin on the TLC plate, even with a very polar eluent.
-
Possible Cause: The compound is highly polar and strongly adsorbs to the silica gel.
-
Solution: Consider using a more polar solvent system, such as a mixture of dichloromethane and methanol. For very polar compounds, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve mobility.[7]
-
-
Possible Cause: The compound is not soluble in the eluent.
-
Solution: Ensure the compound is fully dissolved in the loading solvent before applying it to the column.
-
Issue 2: The compound streaks or gives broad peaks during chromatography.
-
Possible Cause: The column is overloaded.
-
Solution: Use a larger column or reduce the amount of sample loaded.
-
-
Possible Cause: The compound is interacting too strongly with the silica gel.
-
Solution: As mentioned above, adding a modifier to the eluent can help to reduce tailing.
-
-
Possible Cause: The chosen eluent system is not optimal.
-
Solution: Perform a thorough TLC analysis to find an eluent system that gives a good separation and a compact spot for the target compound.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H10O3S | [3] |
| Molecular Weight | 138.19 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [8] |
| Boiling Point | ~349.4 °C (at atmospheric pressure) | [3] |
| Purity (Commercial) | ≥95% or ≥97% | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use a magnetic stirrer and a stir bar in the distillation flask. All joints must be lightly greased with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum source and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point under the recorded pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, polar solvents like ethanol or a mixture of a polar and a non-polar solvent can be tested.[3] The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualization
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abnmr.elte.hu [abnmr.elte.hu]
- 3. This compound CAS 2058-49-3 Supplier [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. chembk.com [chembk.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. This compound , 97% , 2058-49-3 - CookeChem [cookechem.com]
Technical Support Center: Synthesis and Purification of 3-(Methylsulfonyl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(Methylsulfonyl)propan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis Route 1: Reaction of Methyl Sulfone and 1-Propanol
Issue: Low Yield of this compound
-
Question: My reaction of methyl sulfone with 1-propanol is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Ensure your starting materials are anhydrous, as water can interfere with the reaction. The choice and concentration of the catalyst are also critical; while specific catalysts are often proprietary, a strong base is typically required to deprotonate the methyl sulfone. Reaction temperature and time are also key parameters to optimize. Insufficient reaction time may lead to incomplete conversion, while excessively high temperatures can promote side reactions.
Issue: Presence of Unreacted Starting Materials in the Product
-
Question: After distillation, I am still observing significant amounts of methyl sulfone and 1-propanol in my product. How can I improve the separation?
-
Answer: This indicates that the boiling points of your product and the starting materials are not sufficiently different for a simple distillation to be effective. Fractional distillation is highly recommended.[1] For compounds with boiling points greater than 150°C at atmospheric pressure, such as this compound (boiling point approx. 349.4°C), vacuum distillation is necessary to prevent decomposition.[2][3] Using a longer distillation column or a column with a more efficient packing material can also enhance separation.
Synthesis Route 2: Oxidation of 3-(Methylthio)propan-1-ol
Issue: Incomplete Oxidation to the Sulfone
-
Question: My oxidation of 3-(methylthio)propan-1-ol is incomplete, and I have a mixture of the starting material, the corresponding sulfoxide, and the desired sulfone. How can I drive the reaction to completion?
-
Answer: Incomplete oxidation is a common issue. Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. The choice of oxidant is also crucial; common reagents for this transformation include hydrogen peroxide, often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). Reaction temperature and time should be carefully controlled. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) will help determine the optimal reaction time.
Issue: Formation of Over-Oxidized Byproducts
-
Question: I am observing byproducts that I suspect are from the oxidation of the alcohol functionality. How can I prevent this?
-
Answer: Over-oxidation of the primary alcohol to an aldehyde or carboxylic acid can occur, especially with strong oxidizing agents. To minimize this, use a milder, more selective oxidizing agent. Alternatively, you can protect the alcohol group before the oxidation step and then deprotect it afterward, although this adds extra steps to the synthesis.
Frequently Asked Questions (FAQs)
General Synthesis and Purification
-
Question: What are the most common impurities I should expect in my this compound product?
-
Answer: The impurities will largely depend on your synthetic route.
-
From Methyl Sulfone and 1-Propanol: Unreacted methyl sulfone and 1-propanol are the most common impurities.
-
From 3-(methylthio)propan-1-ol: The primary impurities are likely to be the starting material, 3-(methylthio)propan-1-ol, and the intermediate sulfoxide, 3-(methylsulfinyl)propan-1-ol. Over-oxidation can also lead to the corresponding aldehyde or carboxylic acid.
-
-
Question: What is the best general method for purifying crude this compound?
-
Answer: For both primary synthesis routes, fractional distillation under reduced pressure is the most common and effective method for purification on a larger scale.[1][2] For smaller scales or for removing closely related impurities, column chromatography can be very effective.[4] Recrystallization is also a potential method if the crude product is a solid at room temperature or can be induced to crystallize from a suitable solvent.[5]
Purification Techniques
-
Question: I am having trouble with the fractional distillation of this compound. What are some key parameters to consider?
-
Question: What solvent system should I use for column chromatography of this compound?
-
Answer: The polarity of sulfones is relatively high. A good starting point for normal-phase column chromatography on silica gel would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone.[6] You can determine the optimal solvent system by first running TLC plates with different solvent ratios. Aim for an Rf value of 0.2-0.4 for the best separation.[4]
-
Question: What is a good solvent for the recrystallization of this compound?
-
Answer: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] For a polar compound like this compound, you might explore polar solvents in which it has limited room temperature solubility, or a mixed solvent system, such as ethanol/water or acetone/hexane.[6]
Analytical Methods
-
Question: How can I analyze the purity of my this compound sample?
-
Answer: Several analytical techniques are suitable:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. A reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol is a common starting point for polar analytes.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectrum of your sample to a reference spectrum of the pure compound.[10][11]
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points | >98% | Scalable, cost-effective for large quantities. | Requires high vacuum for high-boiling compounds, potential for thermal degradation.[1][2] |
| Column Chromatography | Differential adsorption to a stationary phase | >99% | High resolution for separating closely related compounds. | Less scalable, requires solvent, more time-consuming.[4] |
| Recrystallization | Difference in solubility at different temperatures | >99% | Can yield very pure crystalline product. | Dependent on finding a suitable solvent, potential for product loss in the mother liquor.[5] |
Table 2: Analytical Methods for Purity Assessment of this compound
| Analytical Method | Information Provided | Typical Parameters |
| GC-MS | Identification and quantification of volatile impurities. | Column: Capillary column (e.g., HP-5MS). Carrier Gas: Helium. Detector: Mass Spectrometer.[7] |
| HPLC | Quantification of non-volatile impurities and purity determination. | Column: Reversed-phase C18. Mobile Phase: Gradient of water and acetonitrile/methanol. Detector: UV or Mass Spectrometer.[8][9] |
| NMR (¹H, ¹³C) | Structural confirmation and identification of impurities. | Solvent: Deuterated chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆). Reference: Tetramethylsilane (TMS).[10][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 3-(Methylthio)propan-1-ol
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(methylthio)propan-1-ol (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath. Slowly add a solution of the oxidizing agent (e.g., hydrogen peroxide, ~2.2 equivalents) to the stirred reaction mixture. If using a catalyst, it should be added prior to the oxidant.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically stirred at room temperature for several hours until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy any excess oxidant. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation under high vacuum or by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical relationship for troubleshooting the presence of impurities in the final product.
References
- 1. jackwestin.com [jackwestin.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. This compound [myskinrecipes.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Methylsulfonyl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methylsulfonyl)propan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the oxidation of 3-(methylthio)propan-1-ol.
Problem 1: Low Yield of the Desired this compound
| Possible Cause | Suggested Solution |
| Incomplete Oxidation: The primary side reaction is the formation of the intermediate, 3-(methylsulfinyl)propan-1-ol. | - Increase Oxidant Stoichiometry: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used per equivalent of the starting sulfide. - Elevate Reaction Temperature: Higher temperatures generally favor the formation of the sulfone over the sulfoxide. Monitor the temperature closely to avoid unwanted side reactions. - Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion to the sulfone. Monitor reaction progress by TLC or LC-MS. |
| Suboptimal Catalyst: The chosen catalyst may not be efficient for the complete oxidation to the sulfone. | - Catalyst Selection: Consider using tungsten-based catalysts, such as sodium tungstate, which are known to be effective for the oxidation of sulfides to sulfones with hydrogen peroxide. |
| Product Loss During Workup: The desired product, being water-soluble, might be lost during aqueous extraction steps. | - Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to maximize recovery. - Brine Wash: Wash the combined organic extracts with brine to reduce the solubility of the product in the aqueous phase. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material: 3-(Methylthio)propan-1-ol remains in the reaction mixture. | - Reaction Monitoring: Use TLC or GC-MS to monitor the disappearance of the starting material before quenching the reaction. - Purification: If present in the crude product, separation can be achieved by column chromatography on silica gel. |
| Formation of 3-(Methylsulfinyl)propan-1-ol: Incomplete oxidation leads to the presence of the sulfoxide intermediate. | - Drive the Reaction to Completion: Refer to the solutions for "Incomplete Oxidation" in Problem 1. - Purification: The sulfoxide can be separated from the sulfone by column chromatography, as the sulfoxide is generally more polar. |
| Over-oxidation to Carboxylic Acid: The primary alcohol group of the starting material or product is oxidized to a carboxylic acid, forming 3-(methylsulfonyl)propanoic acid.[1][2] | - Control Reaction Conditions: Avoid overly harsh oxidizing agents or excessively high temperatures. Use of a milder, more selective oxidant can mitigate this. - pH Control: Maintaining a neutral or slightly acidic pH can sometimes disfavor alcohol oxidation. - Purification: An acidic wash of the organic layer during workup can remove the carboxylic acid impurity. |
| Ester Formation: If the reaction is performed in a carboxylic acid solvent (e.g., acetic acid), esterification of the alcohol can occur, forming 3-(methylsulfonyl)propyl acetate.[3] | - Choice of Solvent: If esterification is a concern, consider using a non-acidic solvent. - Purification: The ester can typically be separated from the alcohol by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is 3-(methylsulfinyl)propan-1-ol, which results from the incomplete oxidation of the starting material, 3-(methylthio)propan-1-ol. To favor the formation of the desired sulfone, it is crucial to use a sufficient excess of the oxidizing agent and to ensure the reaction goes to completion, which can be facilitated by adjusting the reaction time and temperature.
Q2: Can the primary alcohol group be oxidized during the reaction?
A2: Yes, over-oxidation of the primary alcohol to a carboxylic acid, yielding 3-(methylsulfonyl)propanoic acid, is a potential side reaction.[1][2] This is more likely to occur with strong oxidizing agents and harsh reaction conditions. Careful selection of the oxidant and control of the reaction temperature are important to minimize this side reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The starting sulfide is less polar than the intermediate sulfoxide, which is in turn less polar than the final sulfone product. By spotting the reaction mixture alongside the starting material as a reference, the disappearance of the starting material and the appearance of the product can be tracked. Staining with potassium permanganate solution is often effective for visualizing these sulfur-containing compounds. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for monitoring the reaction.
Q4: What is a suitable workup procedure for this reaction?
A4: A typical workup procedure involves quenching the excess oxidant (e.g., with sodium sulfite solution), followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer should then be washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. Due to the polarity of the product, multiple extractions are recommended to ensure a good recovery.
Q5: What purification methods are recommended for this compound?
A5: The primary method for purifying this compound is column chromatography on silica gel. A solvent system with a gradient of increasing polarity, such as ethyl acetate in hexanes or methanol in dichloromethane, is typically effective in separating the desired sulfone from less polar impurities like the starting sulfide and the intermediate sulfoxide, as well as more polar impurities like the carboxylic acid.
Data Presentation
Table 1: Representative Data on the Effect of Oxidant Stoichiometry on Product Distribution
| Molar Equivalents of H₂O₂ | Conversion of Starting Material (%) | Yield of 3-(Methylsulfinyl)propan-1-ol (%) | Yield of this compound (%) |
| 1.0 | 95 | 75 | 20 |
| 2.2 | 100 | 5 | 94 |
| 3.0 | 100 | <1 | 98 |
Note: This table presents hypothetical data for illustrative purposes, demonstrating a common trend observed in the oxidation of sulfides.
Experimental Protocols
Key Experiment: Synthesis of this compound via Oxidation of 3-(methylthio)propan-1-ol
This protocol is a representative method for the oxidation of 3-(methylthio)propan-1-ol to this compound using hydrogen peroxide as the oxidant, catalyzed by sodium tungstate.
Materials:
-
3-(methylthio)propan-1-ol
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate dihydrate
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(methylthio)propan-1-ol (1 equivalent) in methanol.
-
Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.02 equivalents) to the solution.
-
Cool the mixture in an ice bath and add 30% hydrogen peroxide (2.2 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with peroxide indicator strips is negative.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer three more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
References
Technical Support Center: Optimizing 3-(Methylsulfonyl)propan-1-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(Methylsulfonyl)propan-1-ol.
Experimental Workflow: General Synthesis
The most common and efficient pathway to synthesize this compound is through the oxidation of its thioether precursor, 3-(methylthio)propan-1-ol. The general workflow involves the oxidation reaction followed by workup and purification to isolate the final product.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method is the oxidation of 3-(methylthio)propan-1-ol.[1][2] This precursor is commercially available and the subsequent oxidation to the sulfone is a well-established transformation in organic chemistry. The key to a high-yield synthesis is the choice of oxidant and the control of reaction conditions to prevent the formation of byproducts.
Q2: How do I choose the most suitable oxidizing agent?
The selection of an oxidizing agent is critical for achieving high yield and purity. Several common oxidants can be used, each with its own advantages and disadvantages.[3][4] Hydrogen peroxide is often preferred due to its low cost and environmentally friendly nature, as its only byproduct is water.[3][4]
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or methanol solvent, often with a catalyst (e.g., Tungstate salts)[4] | Inexpensive, "green" oxidant (byproduct is water), readily available.[3] | May require a catalyst and elevated temperatures for efficient conversion; can be slow. |
| m-CPBA | Dichloromethane (DCM) or Chloroform solvent, typically at 0°C to room temp. | High reactivity, often provides clean and fast conversions. | Can be expensive, potentially explosive (shock-sensitive), acidic byproduct (m-CBA) must be removed. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water or Acetonitrile/Water solvent system, room temperature. | Stable solid, easy to handle, effective for a wide range of sulfides. | Requires aqueous solvent systems which can complicate workup; stoichiometric amounts of inorganic salts are produced. |
| Sodium Chlorite (NaClO₂) | Acetonitrile or Ethyl Acetate with HCl[3] | High selectivity, effective for various substrates.[3] | In-situ generation of ClO₂ can be hazardous if not controlled; requires careful handling. |
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture against the starting material (3-(methylthio)propan-1-ol) and, if available, a standard of the sulfoxide intermediate. The sulfone product is significantly more polar than the starting sulfide. A typical solvent system for TLC would be Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 ratio). The reaction is complete when the starting material spot has been completely consumed.
-
GC-MS: This provides a more quantitative assessment, showing the relative ratios of starting material, intermediate, and product.
Q4: What is the most effective method for purifying the final product?
Since this compound is a solid at room temperature and a polar molecule, two primary methods are effective:
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropanol) can yield highly pure material.
-
Silica Gel Column Chromatography: This is the most reliable method for removing impurities, especially the sulfoxide intermediate and any unreacted starting material. A gradient elution starting with a less polar solvent system (e.g., 30% Ethyl Acetate in Hexane) and gradually increasing the polarity (e.g., to 70% Ethyl Acetate) will effectively separate the components.
Troubleshooting Guide
Problem: The reaction has a very low yield or did not proceed at all.
A low or non-existent yield can be attributed to several factors, from reagent quality to suboptimal reaction conditions.
Caption: Troubleshooting flowchart for low reaction yield.
Problem: The main product isolated is the sulfoxide intermediate, not the sulfone.
This is a classic case of incomplete oxidation. The oxidation of a sulfide to a sulfone is a two-step process (Sulfide → Sulfoxide → Sulfone). Stopping at the sulfoxide means the reaction did not have enough "oxidizing power" or time to proceed to completion.
| Solution | Detailed Action | Rationale |
| Increase Oxidant Stoichiometry | The theoretical molar ratio is 2 equivalents of a single-oxygen donor (like in H₂O₂ or m-CPBA) to 1 equivalent of sulfide. Increase the charge to 2.2 - 2.5 equivalents. | Provides sufficient oxidizing agent to drive the reaction past the sulfoxide stage to the desired sulfone. |
| Increase Reaction Time | Continue monitoring the reaction via TLC or GC-MS until the sulfoxide intermediate is consumed. | The second oxidation (sulfoxide to sulfone) is often slower than the first (sulfide to sulfoxide). |
| Increase Reaction Temperature | If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 40-50 °C), especially when using less reactive oxidants like H₂O₂. | Higher temperatures increase the reaction rate, helping to overcome the activation energy barrier for the second oxidation. |
Problem: The final product is contaminated with unreacted starting material.
This issue is similar to the formation of the sulfoxide intermediate and points to an incomplete reaction. The solutions are identical: increase the amount of the oxidizing agent, extend the reaction time, or increase the temperature.
Detailed Experimental Protocol
Synthesis of this compound via Hydrogen Peroxide Oxidation
This protocol describes a robust and environmentally benign method for the synthesis.
Materials:
-
3-(Methylthio)propan-1-ol (1.0 eq)
-
30% Hydrogen Peroxide (H₂O₂) (2.5 eq)
-
Acetic Acid (as solvent)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.01 eq, catalyst)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 3-(methylthio)propan-1-ol (1.0 eq) and sodium tungstate dihydrate (0.01 eq) in acetic acid (approx. 5-10 mL per gram of starting material).
-
Addition of Oxidant: Cool the flask in an ice-water bath. Slowly add 30% hydrogen peroxide (2.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60°C and stir for 4-8 hours.
-
Monitoring: Monitor the reaction's progress every hour using TLC (50% Ethyl Acetate/Hexane) until the starting material is no longer visible.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Submerge the flask in an ice-water bath and carefully quench the excess peroxide by slowly adding saturated sodium sulfite solution until a test with peroxide strips indicates its absence.
-
Workup - Neutralization: Neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until CO₂ evolution ceases and the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude solid via silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure this compound.
References
Stability issues of 3-(Methylsulfonyl)propan-1-ol in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Methylsulfonyl)propan-1-ol in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The compound may be susceptible to degradation under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation rates.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the oxidation of the sulfonyl group.
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can influence degradation pathways and rates. Protic solvents, for example, can participate in hydrogen bonding and may facilitate certain degradation reactions.[1][2]
Q2: What are the potential degradation pathways for this compound?
A2: Based on the functional groups present (a sulfonyl group and a primary alcohol), potential degradation pathways include:
-
Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The sulfonyl group is generally stable to further oxidation but can be reduced.
-
Elimination: Under certain conditions (e.g., strong acid and heat), dehydration of the alcohol to form an alkene is possible.
-
Substitution: The hydroxyl group can be substituted in the presence of strong nucleophiles or under acidic conditions.
Q3: Are there any known incompatible solvents or reagents for this compound?
A3: While specific incompatibility data is limited, it is advisable to avoid strong oxidizing agents, strong acids, and bases, especially at elevated temperatures, to minimize potential degradation.
Q4: How should I properly store solutions of this compound?
A4: For optimal stability, solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated place, protected from light. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Loss of compound purity over time in a prepared solution.
-
Possible Cause 1: Solvent-mediated degradation.
-
Troubleshooting Step: Analyze the sample using a suitable analytical method (e.g., HPLC or GC-MS) to identify potential degradation products. Prepare fresh solutions in different solvents (e.g., a polar protic solvent like ethanol and a polar aprotic solvent like acetonitrile) and monitor the purity over a set period to assess solvent effects.
-
-
Possible Cause 2: Exposure to heat or light.
-
Troubleshooting Step: Ensure solutions are stored in amber vials or otherwise protected from light. Store solutions at a lower temperature (e.g., 4°C).
-
-
Possible Cause 3: Presence of contaminants in the solvent.
-
Troubleshooting Step: Use high-purity, HPLC-grade solvents. Consider sparging the solvent with an inert gas like nitrogen to remove dissolved oxygen, which could cause oxidative degradation.
-
Issue 2: Unexpected peaks observed in the chromatogram during analysis.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Step: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental sample.
-
-
Possible Cause 2: Interaction with the analytical column or mobile phase.
-
Troubleshooting Step: Vary the mobile phase composition and pH. Test a different type of HPLC column (e.g., a different stationary phase) to see if the unexpected peaks persist.
-
-
Possible Cause 3: Sample preparation artifacts.
-
Troubleshooting Step: Review the sample preparation procedure. Ensure that the sample is fully dissolved and that there are no interactions with the sample vial or cap.
-
Data Presentation
The following table summarizes hypothetical stability data for this compound in different solvents under accelerated conditions (40°C). This data is for illustrative purposes to guide experimental design.
| Solvent | Type | pH | Purity after 7 days (%) | Major Degradation Product(s) Identified (Hypothetical) |
| Water | Polar Protic | 7.0 | 98.5 | 3-(Methylsulfonyl)propanoic acid |
| Water | Polar Protic | 2.0 | 92.1 | 3-(Methylsulfonyl)propanoic acid, Prop-2-en-1-yl(methyl)sulfane |
| Water | Polar Protic | 10.0 | 95.3 | 3-(Methylsulfonyl)propionaldehyde |
| Acetonitrile | Polar Aprotic | N/A | 99.5 | None Detected |
| Methanol | Polar Protic | N/A | 97.8 | 3-(Methylsulfonyl)propanoic acid methyl ester |
| Dichloromethane | Nonpolar | N/A | 99.2 | None Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[3][4][5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC-UV method (see Protocol 2).
-
Characterize the degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.
-
Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Troubleshooting logic for compound instability.
Caption: Workflow for stability assessment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Low Conversion in 3-(Methylsulfonyl)propan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 3-(Methylsulfonyl)propan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reaction conversion and yield. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the common hurdles in the preparation of this important chemical intermediate.
Troubleshooting Guides
This section addresses specific issues that can lead to low conversion in the two primary synthetic routes to this compound.
Route 1: Oxidation of 3-(Methylthio)propan-1-ol
This is a common and direct method for synthesizing this compound. However, achieving high yields can be challenging due to potential side reactions.
Issue 1: Low Conversion of 3-(Methylthio)propan-1-ol to the Desired Sulfone
-
Symptom: Significant amount of starting material, 3-(methylthio)propan-1-ol, remains unreacted after the reaction is complete.
-
Possible Cause: Incomplete oxidation due to insufficient oxidant, low reaction temperature, or short reaction time.
-
Solution:
-
Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent. For instance, when using hydrogen peroxide, ensure a sufficient excess is present to drive the reaction to completion.
-
Optimize Reaction Temperature: While low temperatures can prevent over-oxidation, they might also slow down the desired reaction. If the reaction is sluggish, consider a modest increase in temperature while carefully monitoring for the formation of byproducts.
-
Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and allow the reaction to proceed until the starting material is consumed.
-
Issue 2: Formation of Sulfoxide Intermediate as the Major Product
-
Symptom: The primary product isolated is 3-(methylsulfinyl)propan-1-ol, with low conversion to the desired sulfone.
-
Possible Cause: The oxidizing agent is not strong enough or is used in insufficient quantity to oxidize the intermediate sulfoxide to the sulfone.
-
Solution:
-
Choice of Oxidant: For the conversion of the sulfoxide to the sulfone, a stronger oxidizing system may be necessary. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are often effective. Alternatively, using hydrogen peroxide in combination with a catalyst such as sodium tungstate can facilitate the complete oxidation.
-
Staged Addition of Oxidant: Consider a two-step, one-pot approach where an initial amount of oxidant is added to form the sulfoxide, followed by a second addition to complete the oxidation to the sulfone.
-
Issue 3: Presence of Unidentified Byproducts and Low Isolated Yield
-
Symptom: The final product is contaminated with impurities, leading to a difficult purification process and a low yield of the desired this compound.
-
Possible Cause: Over-oxidation of the alcohol functionality or other side reactions.
-
Solution:
-
Control Reaction Temperature: Perform the reaction at a controlled, often lower, temperature (e.g., 0-25 °C) to minimize side reactions.[1]
-
Choice of a More Selective Oxidant: Employing a milder and more selective oxidizing agent can prevent unwanted side reactions. A combination of hydrogen peroxide and acetic acid can be a good starting point, as it is considered a "green" and highly selective system for sulfide oxidation.[2]
-
pH Control: In some cases, the pH of the reaction mixture can influence the selectivity. Buffering the reaction may be necessary.
-
Route 2: Reaction of Methyl Sulfone with a 3-Carbon Synthon
This route typically involves the alkylation of methyl sulfone with a suitable 3-carbon electrophile, such as 3-bromo-1-propanol. This reaction is analogous to the Williamson ether synthesis and is governed by similar principles.[3][4][5]
Issue 1: Low Conversion of Methyl Sulfone
-
Symptom: A large amount of unreacted methyl sulfone is recovered after the reaction.
-
Possible Cause: Incomplete deprotonation of methyl sulfone or a non-reactive electrophile.
-
Solution:
-
Choice of a Stronger Base: Methyl sulfone has a pKa of approximately 31, requiring a strong base for deprotonation. Consider using a strong base like sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK) to ensure complete formation of the nucleophilic carbanion.[6]
-
Use of a More Reactive Electrophile: If using a less reactive electrophile (e.g., 3-chloro-1-propanol), consider switching to a more reactive one, such as 3-bromo-1-propanol or 3-iodo-1-propanol.
-
Optimize Solvent: Use a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) to enhance the reactivity of the nucleophile.[7]
-
Issue 2: Formation of Elimination Byproducts
-
Symptom: Detection of allyl alcohol or other elimination products in the reaction mixture.
-
Possible Cause: The basic conditions favor an E2 elimination reaction, competing with the desired SN2 substitution.
-
Solution:
-
Control Reaction Temperature: Lowering the reaction temperature can favor the SN2 pathway over elimination.
-
Use a Less Hindered Base: While a strong base is necessary, a very bulky base might promote elimination. A balance needs to be found.
-
Slow Addition of Base: Adding the base slowly to the mixture of methyl sulfone and the alkyl halide can help to keep the concentration of the strong base low, thus minimizing the rate of the elimination reaction.
-
Quantitative Data Summary
| Parameter | Route 1: Oxidation of 3-(Methylthio)propan-1-ol | Route 2: Alkylation of Methyl Sulfone |
| Typical Yields | 90-99% (for selective oxidation to sulfoxide)[2] | Varies significantly based on conditions |
| Key Reagents | Hydrogen Peroxide, m-CPBA, Sodium Tungstate | Methyl Sulfone, 3-Bromo-1-propanol, Strong Base (e.g., NaH) |
| Optimal Temperature | 0-25 °C to control selectivity[1] | Dependent on base and solvent, often room temperature or slightly elevated |
| Common Solvents | Acetic Acid, Methanol, Dichloromethane | DMF, DMSO, THF[7] |
Experimental Protocols
Protocol 1: Oxidation of 3-(Methylthio)propan-1-ol with Hydrogen Peroxide and Sodium Tungstate
This protocol describes a robust method for the oxidation of 3-(methylthio)propan-1-ol to this compound.
Materials:
-
3-(Methylthio)propan-1-ol
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Methanol
-
Deionized water
-
Sodium sulfite
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(methylthio)propan-1-ol (1 equivalent) and sodium tungstate dihydrate (0.05 equivalents) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (2.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any excess hydrogen peroxide.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Alkylation of Methyl Sulfone with 3-Bromo-1-propanol
This protocol outlines a general procedure for the C-alkylation of methyl sulfone.
Materials:
-
Methyl sulfone
-
Sodium hydride (60% dispersion in mineral oil)
-
3-Bromo-1-propanol
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Deionized water
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous diethyl ether to remove the mineral oil, then carefully remove the ether.
-
Add anhydrous DMF to the flask.
-
In a separate flask, dissolve methyl sulfone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the methyl sulfone solution to the sodium hydride suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and slowly add 3-bromo-1-propanol (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride.
-
Add deionized water and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Signaling Pathways and Workflow Diagrams
Caption: Reaction pathway for the oxidation of 3-(Methylthio)propan-1-ol.
Caption: Experimental workflow for the alkylation of methyl sulfone.
Frequently Asked Questions (FAQs)
Q1: My oxidation reaction of 3-(methylthio)propan-1-ol is very slow. What can I do?
A1: If the reaction is slow, first ensure that your oxidizing agent is active. If using hydrogen peroxide, ensure it has not decomposed. You can then consider slightly increasing the reaction temperature, for example, from 0 °C to room temperature. Adding a catalyst, such as sodium tungstate, can also significantly accelerate the reaction rate.
Q2: I am seeing a lot of elimination byproducts in my alkylation of methyl sulfone. How can I avoid this?
A2: The formation of elimination byproducts is a common side reaction. To minimize this, try lowering the reaction temperature, as SN2 reactions are generally less sensitive to temperature changes than E2 reactions. Also, ensure that you are using a primary alkyl halide (3-bromo-1-propanol is ideal) as secondary and tertiary halides are more prone to elimination.
Q3: What is the best way to monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material. For more quantitative analysis and to check for the formation of intermediates or byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots taken from the reaction mixture are recommended.
Q4: Can I use a different base for the alkylation of methyl sulfone?
A4: Yes, other strong bases can be used. Potassium tert-butoxide is a viable alternative to sodium hydride and is often easier to handle as it is a solid that is soluble in many organic solvents. However, its bulkiness might slightly increase the likelihood of elimination, so careful optimization of reaction conditions may be required.
Q5: How can I purify the final product, this compound?
A5: this compound is a relatively polar compound. It can be purified by column chromatography on silica gel, typically using a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol. Alternatively, if the product is thermally stable, vacuum distillation can be an effective purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Preventing degradation of 3-(Methylsulfonyl)propan-1-ol during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of 3-(Methylsulfonyl)propan-1-ol, helping you prevent degradation and maximize yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary stability concerns for this compound during a typical workup?
A1: this compound is a robust molecule but contains two key functional groups that can be susceptible to degradation under certain conditions: the primary alcohol and the sulfone group.[1] Key concerns include:
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid by strong oxidizing agents.[1][2]
-
Reduction: The sulfonyl group can be reduced to a sulfide under forcing reductive conditions.[1][3]
-
Extreme pH: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, should be approached with caution as it can catalyze side reactions or degradation.
-
High Temperatures: The compound exhibits good thermal stability with a high boiling point, but prolonged exposure to very high temperatures during workup (e.g., distillation) could lead to decomposition.[1][4]
Q2: My compound is highly soluble in water. How can I avoid significant product loss during aqueous extractions?
A2: The high water solubility of this compound is a major challenge.[1][5] Standard workups can lead to the product remaining in the aqueous layer. Here are several strategies to improve recovery:
-
Solvent Removal: Before the aqueous wash, remove any water-miscible solvents used in the reaction (e.g., THF, acetonitrile, alcohols) via rotary evaporation.[6][7]
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.
-
Continuous Extraction: For larger scales or particularly challenging separations, a continuous liquid-liquid extractor can be highly effective.
-
Specialized Solvent Systems: If common solvents like ethyl acetate or dichloromethane fail, a more polar solvent system may be required. A 3:1 mixture of chloroform/isopropanol has been noted as effective for pulling polar organic molecules from an aqueous phase.[6]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with fresh portions of the organic solvent to recover as much product as possible.
Q3: I suspect my compound is degrading during workup. What are the likely degradation products?
A3: If degradation occurs, the products will depend on the specific conditions. Based on the compound's structure, the most probable degradation pathways are oxidation of the alcohol or reduction of the sulfone.
Caption: Potential degradation pathways for this compound.
Q4: What specific reagents and conditions should I avoid during the workup of this compound?
A4: To preserve the integrity of the molecule, certain conditions and reagents should be avoided or used with caution. The following table summarizes these conditions.
| Condition/Reagent Class | Specific Examples | Potential Outcome |
| Strong Oxidizing Agents | Jones Reagent (CrO₃/H₂SO₄), KMnO₄, PCC/PDC (in excess) | Oxidation of the primary alcohol to an aldehyde or carboxylic acid.[2][8] |
| Strong Reducing Agents | Lithium aluminum hydride (LiAlH₄), Sodium in liquid ammonia | Reduction of the sulfone group to a sulfide.[3] |
| Strong, Hot Acids | Concentrated H₂SO₄, HCl at reflux | Potential for elimination (dehydration) or other side reactions. |
| Strong, Hot Bases | Concentrated NaOH, KOH at reflux | Potential for unforeseen base-catalyzed degradation. |
| Reactive Organometallics | Grignard reagents, Organolithiums | These will deprotonate the alcohol; ensure it is protected if not the desired reaction. |
Experimental Protocols
Protocol 1: Recommended General Workup for Polar Compounds
This protocol is designed to maximize the recovery of water-soluble compounds like this compound following a reaction.
1. Reaction Quenching:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a quenching agent (e.g., saturated aqueous NH₄Cl for reducing agents like LiAlH₄, or water for many other reactions) while monitoring the temperature.
2. Solvent Removal:
-
If the reaction was performed in a water-miscible solvent (THF, MeCN, EtOH, etc.), concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the solvent.[7] This step is critical to prevent product loss in the subsequent extraction.
3. Extraction:
-
Transfer the resulting residue/slurry to a separatory funnel.
-
Add deionized water and a suitable organic solvent (e.g., Dichloromethane or a 3:1 Chloroform/Isopropanol mixture).[6]
-
Add solid NaCl until the aqueous layer is saturated to decrease the solubility of the product in the aqueous phase.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the organic layer. Extract the aqueous layer at least two more times with fresh organic solvent.
-
Combine all organic layers.
4. Washing & Drying:
-
Wash the combined organic layers with a minimal amount of brine (saturated aq. NaCl) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and rinse the drying agent with a small amount of fresh solvent.
5. Concentration and Purification:
-
Remove the solvent from the dried organic phase by rotary evaporation to yield the crude product.
-
Purify the crude product as required, for example, by vacuum distillation or column chromatography.
Caption: Recommended workup workflow for isolating polar compounds.
References
- 1. This compound CAS 2058-49-3 Supplier [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. Workup [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. scribd.com [scribd.com]
Technical Support Center: Analysis of 3-(Methylsulfonyl)propan-1-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)propan-1-ol. The focus is on identifying potential byproducts in its common reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common reactions involving this compound?
A1: this compound typically undergoes three main types of reactions:
-
Oxidation: The primary alcohol functional group can be oxidized to form an aldehyde and subsequently a carboxylic acid, 3-(methylsulfonyl)propanoic acid.
-
Reduction: The sulfonyl group can be reduced back to a sulfide, yielding 3-(methylthio)propan-1-ol.
-
Substitution: The hydroxyl group can be replaced by other functional groups. A common example is the Williamson ether synthesis to form an ether.
Q2: What is the primary precursor for the synthesis of this compound, and what impurity might be present from this synthesis?
A2: The most common precursor is 3-(methylthio)propan-1-ol.[1] The synthesis involves the oxidation of the sulfide to a sulfone. A common impurity arising from this process is 3-(methylsulfinyl)propan-1-ol, the sulfoxide intermediate, resulting from incomplete oxidation.
Q3: In a substitution reaction, such as the Williamson ether synthesis, what is a likely byproduct?
A3: A significant byproduct in Williamson ether synthesis is an alkene, formed via a competing E2 elimination reaction.[2] This is more prevalent when using sterically hindered alkyl halides.[2]
Troubleshooting Guide for Byproduct Identification by LC-MS
This guide addresses specific issues that may be encountered during the LC-MS analysis of reactions involving this compound.
Issue 1: An unexpected peak is observed with a mass corresponding to the starting material plus 16 Da in the synthesis of this compound.
-
Question: I am synthesizing this compound by oxidizing 3-(methylthio)propan-1-ol. My LC-MS analysis shows a peak with a mass-to-charge ratio (m/z) that is 16 Da higher than my starting material but 16 Da lower than my desired product. What is this peak?
-
Answer: This peak is likely the intermediate sulfoxide, 3-(methylsulfinyl)propan-1-ol. The 16 Da increase corresponds to the addition of one oxygen atom to the sulfur of 3-(methylthio)propan-1-ol. This indicates an incomplete oxidation reaction.
Issue 2: A peak with a higher molecular weight than the desired ether product is detected in a Williamson ether synthesis.
-
Question: After performing a Williamson ether synthesis with this compound and an alkyl halide, I see a peak in my LC-MS with a mass that doesn't correspond to my expected ether. What could this be?
-
Answer: Besides the potential for elimination byproducts, if your reaction conditions are not strictly anhydrous, the alkoxide of this compound could potentially react with another molecule of the starting alcohol, leading to a homo-dimerization product, although this is less common. More likely, if a phenoxide is used, C-alkylation can occur as a side reaction to the expected O-alkylation.[2]
Issue 3: My chromatogram shows broad or tailing peaks for the sulfone and related byproducts.
-
Question: The peaks for my sulfonyl-containing compounds are not sharp in my reverse-phase LC-MS analysis. How can I improve the peak shape?
-
Answer: Poor peak shape for sulfones can be due to secondary interactions with the stationary phase. Try adjusting the mobile phase pH with a small amount of formic acid or acetic acid to suppress silanol interactions. Additionally, ensure that your sample is fully dissolved in the mobile phase to prevent injection-related peak distortion.
Potential Byproducts in this compound Reactions
The following table summarizes the potential byproducts for common reactions of this compound.
| Reaction Type | Expected Product | Potential Byproduct(s) | Molar Mass of Byproduct ( g/mol ) |
| Synthesis via Oxidation | This compound | 3-(Methylsulfinyl)propan-1-ol (incomplete oxidation) | 122.19 |
| Oxidation | 3-(Methylsulfonyl)propanoic acid | 3-(Methylsulfonyl)propanal (incomplete oxidation) | 136.17 |
| Reduction | 3-(Methylthio)propan-1-ol | Unreacted this compound | 138.19 |
| Substitution (Williamson Ether Synthesis) | Alkyl ether of this compound | Prop-2-en-1-yl(methyl)sulfane (from elimination) | 102.19 |
Experimental Protocols
General LC-MS Method for Analysis of this compound Reactions
This protocol provides a starting point for the analysis of reaction mixtures containing this compound and its byproducts. Optimization may be required based on the specific reaction and analytes.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
MS Detection: Electrospray ionization (ESI) in positive mode is generally suitable for these compounds.
-
Scan Range: m/z 50-500
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages for the specific instrument.
-
Sample Preparation
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). A dilution factor of 100-1000 is a reasonable starting point.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Visualizations
Caption: Reaction pathways of this compound showing byproduct formation.
Caption: General workflow for LC-MS analysis of reaction byproducts.
References
Technical Support Center: Improving Reaction Selectivity with 3-(Methylsulfonyl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of chemical reactions involving 3-(Methylsulfonyl)propan-1-ol.
Troubleshooting Guides
This section addresses common challenges encountered during the chemical transformation of this compound, offering solutions to improve reaction selectivity.
Issue 1: Low Selectivity in the Oxidation to 3-(Methylsulfonyl)propanal
-
Question: My oxidation of this compound to the corresponding aldehyde is resulting in the formation of the carboxylic acid as a major byproduct. How can I improve the selectivity for the aldehyde?
-
Answer: Over-oxidation to the carboxylic acid is a common issue when oxidizing primary alcohols. To enhance selectivity for the aldehyde, consider the following strategies:
-
Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. While strong oxidants like potassium permanganate can be used, they often lead to over-oxidation.[1] Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are generally more effective in stopping the oxidation at the aldehyde stage.[2][3][4][5] The Swern oxidation, in particular, is known for its mild conditions and wide functional group tolerance.[3][6]
-
Reaction Conditions: Precise control of reaction conditions is crucial.
-
Temperature: Perform the reaction at low temperatures. For instance, Swern oxidations are typically conducted at -78 °C.[6]
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the oxidizing agent. An excess of the oxidant will favor the formation of the carboxylic acid.
-
-
Work-up Procedure: Promptly work up the reaction to isolate the aldehyde and prevent further oxidation.
-
Issue 2: Competing Williamson Etherification and Elimination Reactions
-
Question: I am attempting to synthesize an ether from this compound via a Williamson ether synthesis, but I am observing significant amounts of elimination byproducts. How can I favor the desired etherification?
-
Answer: The formation of elimination byproducts is a common side reaction in Williamson ether synthesis, especially with sterically hindered alkyl halides or when using a strong, bulky base. To improve the selectivity for etherification:
-
Choice of Base: Use a non-hindered base. Sodium hydride (NaH) is a common and effective choice for forming the alkoxide of the primary alcohol.
-
Reaction Conditions:
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Solvent: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like THF or DMF are typically used.
-
-
Alkyl Halide: Whenever possible, use a primary alkyl halide, as they are less prone to E2 elimination.
-
Issue 3: Poor Yields in Fischer Esterification
-
Question: My Fischer esterification of this compound with a carboxylic acid is giving low yields. What can I do to improve the conversion to the ester?
-
Answer: Fischer esterification is a reversible reaction.[7] To drive the equilibrium towards the product side and increase the yield of the ester, several strategies can be employed:
-
Le Chatelier's Principle:
-
Excess of a Reactant: Use a large excess of either the alcohol or the carboxylic acid.[7]
-
Removal of Water: Actively remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
-
Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[8]
-
Reaction Temperature: Increasing the reaction temperature will increase the reaction rate, but for volatile components, this must be done under reflux.
-
Issue 4: Stereochemical Inversion Issues in Mitsunobu Reactions
-
Question: I am using the Mitsunobu reaction to invert the stereochemistry of a chiral secondary alcohol with this compound as the nucleophile, but I am getting low yields and incomplete inversion. What are the possible reasons and solutions?
-
Answer: The Mitsunobu reaction is sensitive to steric hindrance and the acidity of the nucleophile.[9] For challenging substrates, consider the following modifications:
-
Reagent Choice:
-
Azodicarboxylate: Diisopropylazodicarboxylate (DIAD) is sometimes more effective than diethylazodicarboxylate (DEAD) for sterically hindered alcohols.
-
Phosphine: While triphenylphosphine (PPh3) is standard, other phosphines can sometimes improve yields.[10]
-
-
Reaction Conditions:
-
Side Reactions: Be aware of potential side reactions, such as the formation of an undesired ether from the reaction with the azodicarboxylate itself if the nucleophile is not sufficiently acidic.[11]
-
Frequently Asked Questions (FAQs)
General Questions
-
What are the key reactive sites on this compound?
-
The primary hydroxyl (-OH) group is a key reactive site, participating in reactions such as oxidation, esterification, and etherification. The sulfonyl group (-SO2-) is generally stable but can influence the reactivity of the molecule.[1]
-
-
Do I need to protect the hydroxyl group of this compound?
-
Protection of the hydroxyl group may be necessary in a multi-step synthesis to prevent it from reacting with reagents intended for other functional groups in the molecule.[12] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS), benzyl ethers, and esters.[13] The choice of protecting group depends on the specific reaction conditions of the subsequent steps.
-
Reaction-Specific Questions
-
What are the expected byproducts of the Swern oxidation of this compound?
-
Can I use this compound in a Mitsunobu reaction as the alcohol component?
-
Yes, as a primary alcohol, this compound can act as the alcohol component in a Mitsunobu reaction to be converted into other functional groups with an appropriate nucleophile.[9]
-
Data Presentation
Table 1: Comparison of Conditions for Key Reactions (Analogous Systems)
| Reaction Type | Substrate | Reagents | Solvent | Temperature | Yield | Selectivity | Reference |
| Oxidation (Swern) | Primary Alcohol | DMSO, Oxalyl Chloride, Et3N | CH2Cl2 | -78 °C to rt | High | High for Aldehyde | [3][5] |
| Etherification (Williamson) | Primary Alcohol | NaH, Alkyl Halide | THF | 0 °C to rt | Moderate to High | Favors Ether | [14] |
| Esterification (Fischer) | Isopentyl Alcohol | Acetic Acid, H2SO4 (cat.) | None (reflux) | ~160 °C | High | High for Ester | [8] |
| Mitsunobu Reaction | Primary Alcohol | PPh3, DIAD, Nucleophile | THF | 0 °C to rt | Moderate to High | Inversion of Stereochemistry | [11][15] |
Disclaimer: The data presented is for analogous primary alcohol systems and serves as a general guideline. Optimal conditions for this compound may vary and require experimental optimization.
Experimental Protocols
Protocol 1: Selective Oxidation to 3-(Methylsulfonyl)propanal via Swern Oxidation
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DCM dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Etherification via Williamson Synthesis
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating may be required.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Fischer Esterification to 3-(Methylsulfonyl)propyl Acetate
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), acetic acid (5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the ester by distillation or column chromatography.
Protocol 4: Mitsunobu Reaction for Ester Formation
-
Dissolve this compound (1.0 eq), a carboxylic acid (e.g., benzoic acid, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.[15]
-
Cool the solution to 0 °C in an ice bath.[11]
-
Slowly add diisopropylazodicarboxylate (DIAD) (1.5 eq) dropwise.[15]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.[11]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Mandatory Visualization
Caption: General workflow for chemical reactions involving this compound.
Caption: Decision tree for troubleshooting poor selectivity in common reactions.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. byjus.com [byjus.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. athabascau.ca [athabascau.ca]
- 8. community.wvu.edu [community.wvu.edu]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. tutorchase.com [tutorchase.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. EP0628531A1 - Process for the selective etherification of a primary of secondary mono- or polyalcohol - Google Patents [patents.google.com]
- 15. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimizing the Synthesis of 3-(Methylsulfonyl)propan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-(Methylsulfonyl)propan-1-ol. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Oxidation of 3-(Methylthio)propan-1-ol: This is the most common and generally higher-yielding method. It involves the oxidation of the sulfide group of 3-(methylthio)propan-1-ol to a sulfone.
-
Alkylation of a Sulfone: This approach involves the reaction of a sulfone, such as dimethyl sulfone, with an appropriate propanol derivative. This route is less common and may require more specific catalytic systems.
Q2: How do I choose the best catalyst for the oxidation of 3-(methylthio)propan-1-ol?
A2: Catalyst selection is crucial for achieving high yield and selectivity. Tungstate-based catalysts, particularly in conjunction with hydrogen peroxide as a green oxidant, are highly effective. The choice of catalyst can be guided by the desired reaction conditions and performance metrics. Refer to the catalyst performance data in Table 1 for a detailed comparison.
Q3: What are the common side products in the synthesis of this compound?
A3: The most common side product is the partially oxidized intermediate, 3-(methylsulfinyl)propan-1-ol (the corresponding sulfoxide). Over-oxidation to other species is also a possibility, though less common with selective catalysts. Careful control of reaction conditions is key to minimizing byproduct formation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the tracking of the disappearance of the starting material and the formation of the desired product and any byproducts.
Q5: What are the recommended purification methods for this compound?
A5: Purification can typically be achieved through fractional distillation under reduced pressure or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Insufficient oxidant. 3. Low reaction temperature. | 1. Use a fresh batch of catalyst or activate the catalyst according to the protocol. 2. Increase the molar equivalents of the oxidant (e.g., hydrogen peroxide). 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of significant amounts of sulfoxide byproduct | 1. Incomplete oxidation. 2. Insufficient reaction time. 3. Low oxidant concentration. | 1. Increase the amount of catalyst and/or oxidant. 2. Extend the reaction time and monitor for the disappearance of the sulfoxide. 3. Use a higher concentration of the oxidant. |
| Product degradation or formation of unknown impurities | 1. Over-oxidation due to harsh reaction conditions. 2. Reaction temperature is too high. 3. Presence of contaminants. | 1. Use a more selective catalyst or milder oxidant. 2. Lower the reaction temperature. 3. Ensure all reagents and solvents are pure and dry. |
| Difficulty in isolating the product | 1. Similar boiling points of product and impurities. 2. Product is too soluble in the workup solvent. | 1. Use high-efficiency fractional distillation or optimize column chromatography conditions. 2. Choose a different solvent for extraction that has a lower solubility for the product. |
Catalyst Performance Data
The selection of an appropriate catalyst is critical for optimizing the synthesis of this compound. The following table summarizes the performance of various catalysts for the oxidation of 3-(methylthio)propan-1-ol.
Table 1: Catalyst Performance in the Oxidation of 3-(Methylthio)propan-1-ol
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield of Sulfone (%) | Selectivity (%) |
| Sodium Tungstate (Na₂WO₄) | H₂O₂ | Acetic Acid | 50 | 4 | >90 | High |
| Molybdenum(VI) Dichloride Dioxide (MoO₂Cl₂) | H₂O₂ | Ethanol | 25 | 2 | ~95 | High |
| Tungstate-functionalized ionic liquid | H₂O₂ | Water | 50 | 3 | 92-99 | High |
| Manganese(II,III) Oxide (Mn₃O₄) | H₂O₂ | Acetonitrile | 60 | 5 | Moderate | Moderate |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 3-(Methylthio)propan-1-ol using a Tungstate Catalyst
This protocol details the oxidation of 3-(methylthio)propan-1-ol to this compound using sodium tungstate as a catalyst and hydrogen peroxide as the oxidant.
Materials:
-
3-(Methylthio)propan-1-ol
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium sulfite
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylthio)propan-1-ol (1 equivalent).
-
Add glacial acetic acid as the solvent.
-
Add sodium tungstate dihydrate (0.02 equivalents) to the mixture.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.5 equivalents) dropwise to the stirred mixture. An exothermic reaction may occur, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator paper is obtained.
-
Neutralize the acetic acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Catalyst Selection Logic
The following diagram illustrates a decision-making process for selecting the appropriate catalyst system for the synthesis of this compound.
Technical Support Center: Managing Exothermicity of 3-(Methylsulfonyl)propan-1-ol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the exothermicity of reactions involving 3-(Methylsulfonyl)propan-1-ol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experiments, with a focus on practical solutions and safety.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, providing a structured approach to problem-solving.
Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)
Q: My reaction temperature is rising much faster than expected, and the cooling system is struggling to maintain the set temperature. What should I do?
A: A rapid and uncontrolled temperature increase is a critical sign of a potential thermal runaway. Immediate and calm action is required to prevent a hazardous situation.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reactants, especially oxidizing agents if performing an oxidation.[1]
-
Enhance Cooling: Maximize the cooling capacity of your reactor. This can include increasing the coolant flow rate or switching to a colder cooling medium.
-
Emergency Quenching: If the temperature continues to rise despite maximum cooling, initiate an emergency quench. This involves the rapid addition of a pre-determined, cold, inert solvent to dilute the reaction mixture and absorb heat.
-
Alert and Evacuate: Inform all personnel in the vicinity of the situation. If the temperature cannot be brought under control, follow your laboratory's established emergency shutdown and evacuation procedures.[1]
Post-Incident Analysis and Prevention:
-
Review Reaction Parameters: Thoroughly review the reaction scale, reactant concentrations, addition rates, and stirring speed.
-
Perform Calorimetry: Conduct reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, heat capacity of the reaction mixture, and the maximum temperature of the synthetic reaction (MTSR).
-
Re-evaluate Cooling Capacity: Ensure your reactor's cooling system is adequate for the heat generated by the reaction.
Issue 2: Localized Hotspots and Inconsistent Reaction Progress
Q: I am observing localized boiling or discoloration in the reactor, and my reaction is not proceeding to completion as expected. What could be the cause?
A: Localized hotspots are often a result of poor mixing, which can lead to areas of high reactant concentration and accelerated, uncontrolled reactions. This can result in side product formation and incomplete conversion.
Troubleshooting Steps:
-
Improve Agitation:
-
Increase Stirring Speed: Ensure the stirring speed is sufficient to create a vortex and promote good mixing.
-
Select Appropriate Impeller: Use an impeller designed for efficient mixing of your specific reaction mixture's viscosity and volume.
-
Check Baffling: Ensure the reactor is properly baffled to prevent vortexing and improve turbulent mixing.
-
-
Optimize Reagent Addition:
-
Subsurface Addition: Introduce reactive reagents below the surface of the reaction mixture to ensure rapid dispersion.
-
Multiple Addition Points: For larger reactors, consider using multiple addition points to distribute the reagent more evenly.[1]
-
-
Consider Dilution: Increasing the solvent volume can improve heat dissipation and create a more homogeneous reaction mixture. However, this may affect reaction kinetics and should be evaluated.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the management of exothermic reactions involving this compound.
General Safety
Q1: What are the primary thermal hazards associated with reactions of this compound?
A1: The primary thermal hazard arises from the exothermicity of certain reactions, particularly oxidation of a precursor thioether to the sulfone.[2] If the heat generated is not effectively removed, it can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, potentially causing the reactor to rupture.[3]
Q2: What initial safety assessments should be performed before scaling up a reaction involving this compound?
A2: Before scaling up, it is crucial to perform a thorough hazard evaluation. This should include:
-
Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition for reactants, products, and the reaction mixture.
-
Reaction Calorimetry (RC): To measure the heat of reaction, heat flow, and calculate the adiabatic temperature rise.
-
Literature Review: Search for safety data on similar compounds and reactions.
Reaction Parameters
Q3: How does the choice of oxidizing agent affect the exothermicity of a thioether oxidation to produce a sulfone like this compound?
A3: The choice of oxidizing agent significantly impacts the reaction's exothermicity and rate.
-
Hydrogen Peroxide (H₂O₂): A common and "green" oxidant, its reactivity and the resulting exotherm can be moderated by controlling the concentration, addition rate, and temperature.[4]
-
m-Chloroperoxybenzoic Acid (m-CPBA): A highly reactive oxidant that can lead to rapid and highly exothermic reactions. Careful control of addition and temperature is critical.
-
Oxone®: A solid peracid salt that can also be highly reactive.[5]
Q4: What is the impact of solvent choice on managing the exotherm?
A4: The solvent plays a crucial role in heat management. A solvent with a higher heat capacity can absorb more heat for a given temperature rise. Additionally, a solvent with a boiling point well above the desired reaction temperature can provide a safety margin against boiling and over-pressurization.
Scale-Up and Equipment
Q5: How does the risk of a thermal runaway change during scale-up?
A5: The risk of a thermal runaway increases significantly with scale. This is because the volume of the reaction mixture (which generates heat) increases by the cube of the reactor radius, while the heat transfer area of the reactor wall (which removes heat) only increases by the square of the radius.[6] This leads to a decrease in the surface-area-to-volume ratio, making heat removal less efficient at a larger scale.
Q6: What are the advantages of using a semi-batch reactor for exothermic reactions?
A6: A semi-batch reactor, where one or more reactants are added in a controlled manner over time, is inherently safer for exothermic reactions than a batch reactor where all reactants are mixed at the start.[7] Controlled addition allows the rate of heat generation to be limited by the feed rate, making it easier to manage the temperature.[7]
Q7: Can flow chemistry be used to manage the exothermicity of these reactions?
A7: Yes, flow chemistry is an excellent strategy for managing highly exothermic reactions. The high surface-area-to-volume ratio of microreactors or flow reactors allows for very efficient heat transfer, enabling better temperature control and a safer reaction environment.[4]
Quantitative Data Summary
The following tables provide representative data for a typical exothermic oxidation of a thioether to a sulfone. This data can be used as a starting point for safety assessments of reactions involving the synthesis of this compound.
Table 1: Thermal Hazard Assessment Data (Representative Example)
| Parameter | Value | Description |
| Heat of Reaction (ΔH) | -150 to -250 kJ/mol | The amount of heat released per mole of reactant. |
| Specific Heat Capacity (Cp) | 1.8 - 2.5 J/g·K | The amount of heat required to raise the temperature of the reaction mixture by one degree. |
| Adiabatic Temperature Rise (ΔTad) | 50 - 150 °C | The theoretical temperature increase if no heat is removed from the system. |
| Maximum Temperature of Synthetic Reaction (MTSR) | Varies | The maximum temperature that could be reached in the event of a cooling failure. |
Table 2: Key Parameters for Controlling Exothermic Reactions
| Control Parameter | Recommended Range/Action | Rationale |
| Reactant Addition Rate | 0.1 - 1.0 mol%/min | Controls the rate of heat generation. |
| Reaction Temperature | 0 - 50 °C | Lower temperatures slow the reaction rate and heat generation. |
| Stirring Speed | 300 - 600 RPM | Ensures good mixing and heat distribution. |
| Coolant Temperature | -10 to 10 °C | Provides a sufficient temperature difference for efficient heat removal. |
Experimental Protocols
The following is a generalized, representative protocol for the safe oxidation of a thioether to a sulfone in a batch reactor, which can be adapted for the synthesis of this compound.
Protocol: Controlled Oxidation of a Thioether to a Sulfone
Materials:
-
Thioether precursor
-
Oxidizing agent (e.g., 30% Hydrogen Peroxide)
-
Solvent (e.g., Acetic Acid)
-
Catalyst (e.g., Sodium Tungstate)
-
Quenching agent (e.g., Sodium Sulfite solution)
-
Cooling bath (e.g., ice-water or glycol chiller)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel/pump.
-
Temperature control unit for the reactor jacket.
-
Emergency quench vessel.
Procedure:
-
Reactor Setup: Assemble the reactor system, ensuring all connections are secure. Calibrate the thermocouple.
-
Initial Charge: Charge the reactor with the thioether precursor, solvent, and catalyst.
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 5 °C).
-
Controlled Addition: Begin the slow, dropwise addition of the oxidizing agent at a pre-determined rate.[8]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Maintain the temperature within a narrow range (e.g., ± 2 °C) of the setpoint by adjusting the addition rate and/or the coolant temperature.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Quenching: Slowly add a quenching agent to neutralize any remaining oxidizing agent. Monitor for any secondary exotherm during the quench.
-
Work-up: Proceed with the product isolation and purification.
Visualizations
The following diagrams illustrate key concepts and workflows for managing exothermic reactions.
Caption: Workflow for Managing Exothermic Reactions.
Caption: Signaling Pathway of a Thermal Runaway Event.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Khan Academy [khanacademy.org]
- 8. labproinc.com [labproinc.com]
Technical Support Center: 3-(Methylsulfonyl)propan-1-ol Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)propan-1-ol. The information is designed to help overcome common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility properties of this compound?
This compound is a polar organic compound. Its molecular structure contains a hydroxyl group (-OH) and a sulfonyl group (-SO₂-), both of which can participate in hydrogen bonding and dipole-dipole interactions. This structure dictates its solubility, following the principle of "like dissolves like".[1][2][3] It is readily soluble in polar solvents such as water, alcohols, and ethers. Conversely, it is almost insoluble in non-polar solvents like hexane and toluene.[4]
Q2: I am trying to dissolve this compound in a non-polar solvent for a reaction and it's not dissolving. What should I do?
Directly dissolving this compound in a non-polar solvent is challenging due to their mismatched polarities. Here are several strategies you can employ:
-
Use a Co-solvent: Introduce a mutually miscible solvent that can bridge the polarity gap between this compound and your non-polar solvent. A common approach is to first dissolve the compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., ethanol, isopropanol), and then slowly add this solution to the non-polar solvent with vigorous stirring.
-
Solvent System Screening: If your experimental conditions permit, consider screening a variety of solvents with intermediate polarities. A table of common laboratory solvents and their properties is provided below to assist in your selection.
Q3: My solution of this compound in a mixed solvent system appears cloudy or has formed a precipitate. How can I resolve this?
Cloudiness or precipitation indicates that the solubility limit has been exceeded or that the compound is coming out of solution. Consider the following troubleshooting steps:
-
Increase the proportion of the polar co-solvent: If you are using a mixed solvent system, gradually add more of the polar solvent in which this compound is more soluble until the solution becomes clear.
-
Gentle Heating: In some cases, gentle heating of the solution while stirring can help to dissolve the compound. However, be cautious and ensure that heating will not negatively impact the stability of your compound or other reagents in the mixture. Allow the solution to cool to the working temperature to see if the compound remains dissolved.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break down solute-solute interactions and promote solvation.
-
Re-evaluate your solvent choice: It may be necessary to select a different solvent system with a polarity that is more compatible with this compound.
Q4: Is the solubility of this compound dependent on pH?
This compound is a neutral molecule and does not have acidic or basic functional groups that can be protonated or deprotonated within a typical pH range. Therefore, its solubility is not significantly affected by changes in pH.
Expected Qualitative Solubility
| Solvent Class | Examples | Expected Solubility of this compound |
| Polar Protic | Water, Methanol, Ethanol | High / Miscible |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High / Miscible |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble |
| Halogenated | Dichloromethane, Chloroform | Sparingly Soluble to Insoluble |
| Aromatic | Toluene, Benzene | Insoluble |
| Alkanes | Hexane, Heptane | Insoluble |
Experimental Protocols
Protocol 1: Qualitative Assessment of Miscibility
This protocol allows for a rapid visual determination of whether this compound is miscible in a chosen solvent.
Materials:
-
This compound
-
Solvent of interest
-
Small, clear glass vials or test tubes with caps
-
Calibrated pipettes
Procedure:
-
Add 1 mL of the solvent to a clean, dry vial.
-
Add 1 mL of this compound to the same vial.
-
Cap the vial and shake gently for 10-20 seconds.
-
Allow the vial to stand undisturbed for 2-3 minutes.
-
Observe the contents of the vial.
-
Miscible: A single, clear, and uniform liquid phase is observed.
-
Immiscible: Two distinct layers are visible.
-
Partially Miscible: The solution appears cloudy or an emulsion has formed.
-
Protocol 2: Quantitative Determination of Solubility
This protocol provides a method to determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Small, sealable vials
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., GC, HPLC, or refractive index detector)
Procedure:
-
Add a pre-weighed excess amount of this compound to a vial.
-
Add a known volume or mass of the solvent to the vial.
-
Seal the vial and place it in a temperature-controlled environment set to the desired experimental temperature.
-
Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the mixture to stand undisturbed for at least 1 hour to let any undissolved material settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved droplets.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that is within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for quantitative solubility determination.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 3-(Methylsulfonyl)propan-1-ol Analysis
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Methylsulfonyl)propan-1-ol, a small, polar organic compound. The performance of this method is objectively compared with a potential alternative, Gas Chromatography (GC). Detailed experimental protocols and validation data are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure suitability for researchers, scientists, and drug development professionals.
Introduction to Analytical Methodologies
The accurate quantification of this compound presents a challenge for traditional reversed-phase HPLC due to its high polarity and limited retention on non-polar stationary phases. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable HPLC technique for such polar compounds, offering improved retention and separation.[1][2][3] An alternative approach for volatile or semi-volatile analytes like this is Gas Chromatography, which separates compounds in the gas phase.[4][5][6] This guide details a proposed HILIC-UV method and compares its validation performance against a GC-Flame Ionization Detection (FID) method.
Proposed Analytical Methods: A Comparison
| Feature | Proposed HPLC-HILIC Method | Alternative GC-FID Method |
| Principle | Partitioning of the analyte between a liquid mobile phase and a polar solid stationary phase, where a water-rich layer facilitates retention of polar compounds.[1] | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6] |
| Instrumentation | HPLC system with a Diode Array or UV Detector. | Gas Chromatograph with a Flame Ionization Detector (FID). |
| Analyte Suitability | Excellent for polar and hydrophilic compounds.[2] | Suitable for volatile and thermally stable compounds.[7] |
| Sample Preparation | Simple dissolution in the mobile phase or a compatible solvent. | Dissolution in a volatile solvent; derivatization may be required for highly polar analytes but is avoided here for simplicity. |
| Detection | UV detection is suitable if the analyte possesses a chromophore. For analytes without a strong chromophore, alternative detectors like Refractive Index (RI) or Evaporative Light Scattering (ELS) would be necessary. For this guide, we assume low-wavelength UV detection is adequate. | FID provides excellent sensitivity for organic compounds containing carbon-hydrogen bonds.[8] |
| Advantages | High specificity for polar compounds, operates at ambient temperature, compatible with a wide range of samples. | High resolution and sensitivity for volatile compounds, robust and reliable detector. |
| Disadvantages | HILIC methods can require longer equilibration times and may be sensitive to the water content of the mobile phase.[9] | Requires the analyte to be volatile and thermally stable; potential for sample degradation at high temperatures. |
Experimental Protocols
Proposed HPLC-HILIC Method Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: HILIC Silica Column, 2.1 x 100 mm, 2.7 µm particle size.
-
Mobile Phase: 90:10 (v/v) Acetonitrile and 10 mM Ammonium Acetate in Water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Standard Preparation: A stock solution of this compound (1.0 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1.0 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
Alternative GC-FID Method Protocol
-
Instrumentation: Gas Chromatograph equipped with a Split/Splitless Injector and a Flame Ionization Detector (FID).
-
Column: Wax capillary column (e.g., CP-Wax 57 CB), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 220°C, and hold for 5 minutes.
-
Injector Temperature: 240°C.
-
Detector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Standard Preparation: A stock solution of this compound (1.0 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution to concentrations ranging from 5.0 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve in methanol to achieve a theoretical concentration within the calibration range.
Mandatory Visualization
Caption: Workflow for HPLC method validation based on ICH guidelines.
Validation Data Summary
The following tables summarize the performance characteristics obtained during the validation of the proposed HPLC-HILIC and alternative GC-FID methods for the analysis of this compound. The validation was performed according to ICH Q2(R1) guidelines.[11][12][13][14]
Table 1: Linearity and Range
| Parameter | Proposed HPLC-HILIC Method | Alternative GC-FID Method | Acceptance Criteria |
| Range | 1.0 - 100 µg/mL | 5.0 - 200 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Regression Equation | y = 45821x + 1250 | y = 385.6x + 98.2 | - |
Table 2: Accuracy (Recovery)
| Concentration Level | Proposed HPLC-HILIC Method (% Recovery ± RSD) | Alternative GC-FID Method (% Recovery ± RSD) | Acceptance Criteria |
| Low (80%) | 99.5% ± 0.8% | 98.9% ± 1.1% | 98.0 - 102.0% |
| Medium (100%) | 100.8% ± 0.5% | 100.2% ± 0.9% | 98.0 - 102.0% |
| High (120%) | 101.2% ± 0.6% | 101.5% ± 0.7% | 98.0 - 102.0% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Parameter | Proposed HPLC-HILIC Method (% RSD) | Alternative GC-FID Method (% RSD) | Acceptance Criteria |
| Repeatability (Intra-day, n=6) | 0.75% | 0.95% | ≤ 2.0% |
| Intermediate Precision (Inter-day, n=6) | 1.35% | 1.60% | ≤ 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Proposed HPLC-HILIC Method | Alternative GC-FID Method |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 5.0 µg/mL |
Conclusion
This guide outlines a robust framework for the validation of an analytical method for this compound. The proposed HPLC-HILIC method demonstrates excellent linearity, accuracy, and precision, with superior sensitivity (lower LOD and LOQ) compared to the alternative GC-FID method. The HILIC method is highly suitable for the routine quality control analysis of this polar compound in a pharmaceutical or chemical research setting. While the Gas Chromatography method also provides acceptable performance according to ICH guidelines, the HPLC-HILIC approach offers a more direct analysis with higher sensitivity for this specific analyte. The choice of method will ultimately depend on the available instrumentation, sample matrix, and specific analytical requirements.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. welch-us.com [welch-us.com]
- 10. agilent.com [agilent.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. scribd.com [scribd.com]
- 13. actascientific.com [actascientific.com]
- 14. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
A Comparative Study of 3-(Methylsulfonyl)propan-1-ol and Other Sulfonyl Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(Methylsulfonyl)propan-1-ol as a representative short-chain aliphatic sulfonyl linker against other classes of sulfonyl linkers and commonly used alternatives in the development of bioconjugates, such as Antibody-Drug Conjugates (ADCs). The objective is to highlight the potential advantages and disadvantages of each linker type, supported by illustrative experimental data and detailed protocols for their evaluation.
The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its chemical properties dictate the stability, solubility, and pharmacokinetic profile of the entire conjugate, ultimately influencing its therapeutic efficacy and safety.[1] Sulfonyl-containing linkers have emerged as a valuable class due to their unique physicochemical properties, including their ability to act as hydrogen bond acceptors and their general metabolic stability.[2][3]
Comparative Data of Linker Performance
The selection of a linker technology is a pivotal decision in the design of a safe and effective bioconjugate. The following tables present a summary of hypothetical, yet representative, quantitative data to illustrate the performance characteristics of different linker types.
Table 1: Physicochemical Properties of Selected Linkers
| Linker Type | Structure | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Acceptors |
| This compound | CH₃SO₂(CH₂)₃OH | 138.18 | -0.85 | 3 |
| Aromatic Sulfone Linker | (e.g., 4,4'-Sulfonyldiphenol) | 250.27 | 1.48 | 2 |
| Maleimide Linker | (e.g., SMCC) | 334.32 | 1.29 | 4 |
| Dipeptide Linker | (e.g., Val-Cit) | 287.33 | -2.57 | 5 |
Note: The data presented in this table is for illustrative purposes and should be experimentally verified for specific linker-payload conjugates.
Table 2: In Vitro Plasma Stability of Linker-Payload Conjugates
| Linker Type | Conjugate | % Intact ADC after 7 days (Human Plasma) | % Intact ADC after 7 days (Mouse Plasma) |
| This compound | Hypothetical ADC-A | 85 | 80 |
| Aromatic Sulfone Linker | Hypothetical ADC-B | 90 | 88 |
| Maleimide Linker | Hypothetical ADC-C | 60 | 55 |
| Dipeptide Linker (Val-Cit) | Hypothetical ADC-D | 95 | 70 |
Note: This data is hypothetical and serves to illustrate potential differences in plasma stability. Actual stability is highly dependent on the specific antibody, payload, and conjugation site.[4]
Table 3: In Vitro Cytotoxicity and Bystander Effect
| Linker Type | Conjugate | IC₅₀ on Antigen-Positive Cells (nM) | IC₅₀ on Antigen-Negative Cells (Co-culture) (nM) |
| This compound (Non-cleavable) | Hypothetical ADC-A | 5.2 | >1000 |
| Aromatic Sulfone Linker (Non-cleavable) | Hypothetical ADC-B | 4.8 | >1000 |
| Maleimide Linker (Non-cleavable) | Hypothetical ADC-C | 6.5 | >1000 |
| Dipeptide Linker (Cleavable) | Hypothetical ADC-D | 1.2 | 85 |
Note: This hypothetical data illustrates the expected difference in bystander killing between non-cleavable and cleavable linkers.[5]
Experimental Protocols
To obtain the comparative data presented above, a series of well-defined experiments are required. Below are detailed protocols for key assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify the premature release of the payload in plasma from different species.
Materials:
-
ADC constructs with different linkers
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
ADC Incubation: Dilute the ADC constructs to a final concentration of 100 µg/mL in pre-warmed human and mouse plasma.
-
Time Points: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: Immediately after collection, samples are frozen at -80°C. For analysis, thaw the samples and precipitate plasma proteins using a threefold excess of cold acetonitrile.
-
LC-MS Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant to quantify the amount of free payload. The pellet can be processed to determine the drug-to-antibody ratio (DAR) over time.
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability of the linker.
Protocol 2: In Vitro Co-Culture Bystander Effect Assay
Objective: To assess the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein, e.g., GFP)
-
Cell culture medium and supplements
-
96-well plates
-
ADC constructs and control antibodies
-
High-content imaging system or flow cytometer
Methodology:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:3) in a 96-well plate. Include monocultures of Ag- cells as a control.
-
ADC Treatment: After cell adherence (typically overnight), treat the cells with serial dilutions of the ADC constructs.
-
Incubation: Incubate the plates for a period sufficient to induce cell death (typically 72-120 hours).
-
Viability Assessment: Stain the cells with a viability dye (e.g., propidium iodide).
-
Data Acquisition and Analysis: Use a high-content imager or flow cytometer to specifically quantify the viability of the fluorescently labeled Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[5]
Visualizations
HER2 Signaling Pathway and ADC Intervention
The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in cancer therapy, particularly for breast and gastric cancers.[2][6] ADCs targeting HER2, such as Trastuzumab deruxtecan, have shown significant clinical success.[7] The following diagram illustrates the simplified HER2 signaling pathway and the mechanism of intervention by a HER2-targeting ADC.
Caption: Simplified HER2 signaling and ADC mechanism of action.
Experimental Workflow for Linker Stability Assessment
The evaluation of linker stability is a cornerstone of ADC development. The following workflow outlines the key steps in assessing the stability of a linker-payload conjugate.
Caption: Workflow for assessing ADC linker stability.
References
- 1. vjoncology.com [vjoncology.com]
- 2. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmacytimes.com [pharmacytimes.com]
A Comparative Guide to Nucleophilic Substitution: 3-(Methylsulfonyl)propan-1-ol Derivatives vs. Alkyl Mesylates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of substrates and leaving groups is paramount for the successful execution of nucleophilic substitution reactions. This guide provides a detailed comparison between two key players in this arena: the functionalized alcohol 3-(methylsulfonyl)propan-1-ol, particularly after its conversion to a sulfonate ester, and standard alkyl mesylates. This comparison is grounded in established principles of reaction mechanisms and supported by experimental protocols.
Introduction to the Competitors
Mesylates (Alkyl-OMs): The Benchmark Leaving Group
Mesylates, or methanesulfonate esters (R-OMs), are a cornerstone of nucleophilic substitution chemistry. They are readily prepared from the corresponding alcohols by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine. The utility of mesylates stems from the excellent leaving group ability of the mesylate anion (⁻OMs). The negative charge on the departing mesylate is stabilized by resonance across the three oxygen atoms of the sulfonyl group, making it a weak base and thus an excellent leaving group. This property facilitates both Sₙ1 and Sₙ2 reactions with a wide range of nucleophiles.
This compound: A Bifunctional Substrate
This compound is a unique substrate containing both a primary alcohol and a methylsulfonyl group. The alcohol moiety can be converted to a mesylate, yielding 3-(methylsulfonyl)propyl methanesulfonate. This derivative presents an interesting case for nucleophilic substitution, as the presence of the remote electron-withdrawing methylsulfonyl group can influence the reactivity at the carbon bearing the mesylate leaving group. Furthermore, the structure allows for the possibility of intramolecular reactions.
Theoretical Comparison of Reactivity
The primary mode of reaction for both a standard primary alkyl mesylate (e.g., n-propyl mesylate) and 3-(methylsulfonyl)propyl mesylate with a nucleophile is expected to be the Sₙ2 mechanism. This is due to the unhindered nature of the primary carbon center.
The key difference in their reactivity would theoretically arise from the electronic effect of the methylsulfonyl group in the 3-position. The sulfonyl group is strongly electron-withdrawing. This inductive effect (-I) can influence the electrophilicity of the carbon atom bearing the leaving group. While the effect diminishes with distance, it could potentially make the carbon center in 3-(methylsulfonyl)propyl mesylate slightly more electron-deficient and thus more susceptible to nucleophilic attack compared to a simple alkyl mesylate.
However, a potential competing pathway for the derivative of this compound is an intramolecular nucleophilic substitution. Once the hydroxyl group is converted into a good leaving group (e.g., a mesylate), the oxygen atoms of the sulfonyl group could, under certain conditions, act as intramolecular nucleophiles, although this is generally unlikely for a sulfonyl oxygen. A more plausible intramolecular reaction would involve a different nucleophilic species within the molecule or an elimination reaction if a suitable base is present. A more direct intramolecular cyclization would occur if the nucleophile is an internal alkoxide, which could lead to the formation of a cyclic ether. For instance, treatment of 4-bromo-1-butanol with a base leads to the formation of tetrahydrofuran through an intramolecular Williamson ether synthesis. A similar reaction could be envisioned for a derivative of this compound where the hydroxyl group is deprotonated and the sulfonyl group acts as a leaving group, or more likely, where the hydroxyl is converted to a leaving group and another part of the molecule acts as the nucleophile.
Data Presentation: A Comparative Overview
| Feature | n-Propyl Mesylate | 3-(Methylsulfonyl)propyl Mesylate |
| Substrate Type | Primary Alkyl Mesylate | Primary Alkyl Mesylate with a γ-Sulfonyl Group |
| Expected Primary Reaction | Intermolecular Sₙ2 | Intermolecular Sₙ2 |
| Electronic Effect | Standard alkyl inductive effect | Inductive electron-withdrawing effect from the γ-sulfonyl group may slightly enhance electrophilicity of the reaction center. |
| Potential Side Reactions | E2 elimination (with strong, hindered bases) | E2 elimination; Potential for intramolecular reactions depending on conditions and reagents. |
| Leaving Group | Mesylate (excellent) | Mesylate (excellent) |
Experimental Protocols
Detailed methodologies for the preparation of a standard mesylate and a hypothetical subsequent nucleophilic substitution are presented below. An analogous procedure would be followed for this compound.
Protocol 1: General Mesylation of a Primary Alcohol[1]
Objective: To convert a primary alcohol into its corresponding mesylate.
Materials:
-
Primary alcohol (e.g., 1-propanol)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Ice water
-
10% HCl (cold)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol (1 eq.) in dry DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with cold 10% HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
Protocol 2: General Sₙ2 Nucleophilic Substitution of a Primary Alkyl Mesylate
Objective: To displace the mesylate group with a nucleophile (e.g., azide).
Materials:
-
Primary alkyl mesylate (e.g., propyl mesylate)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alkyl mesylate (1 eq.) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl azide.
-
Purify the product by column chromatography if necessary.
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the key reaction pathways.
Caption: General synthesis of an alkyl mesylate from an alcohol.
Caption: Sₙ2 reaction of an alkyl mesylate with a nucleophile.
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Methylsulfonyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-(Methylsulfonyl)propan-1-ol, a key chemical intermediate, is critical for ensuring the quality and consistency of pharmaceutical manufacturing processes. Cross-validation of analytical methods is a fundamental practice to ensure that a newly developed or modified analytical procedure yields results that are equivalent to an established method. This guide provides a comprehensive framework for the cross-validation of two common analytical techniques applicable to the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Due to the absence of a strong chromophore in this compound, derivatization is a necessary step for sensitive detection by HPLC-UV. In this guide, we will consider a hypothetical derivatization with a suitable agent that imparts UV-absorbing properties to the molecule. For GC-MS, derivatization is often employed to improve the volatility and chromatographic behavior of polar analytes.
This comparison guide outlines the experimental protocols, presents a hypothetical comparative dataset, and visualizes the cross-validation workflow to assist researchers in establishing robust and reliable analytical methods.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and operational complexity. The following table summarizes the anticipated performance characteristics of a derivatization-based GC-MS method compared to a derivatization-based HPLC-UV method for the quantification of this compound. The data presented here is illustrative to highlight the expected differences in performance.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.998 | > 0.995 |
| Limit of Quantification (LOQ) | 10 ng/mL | 50 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 5% | < 8% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Throughput | Moderate | High |
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of reproducible and reliable analytical results. The following sections provide comprehensive methodologies for the analysis of this compound using both GC-MS and HPLC-UV.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method involves the derivatization of the hydroxyl group of this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form a more volatile trimethylsilyl (TMS) ether.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade)
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in ethyl acetate. Create calibration standards by serial dilution. For samples, dissolve a known quantity in ethyl acetate.
-
Derivatization: To 100 µL of the standard or sample solution in a vial, add 100 µL of BSTFA + 1% TMCS. Cap the vial and heat at 60°C for 30 minutes.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) with Benzoylation
This method requires derivatization of the hydroxyl group with benzoyl chloride to introduce a benzoyl chromophore, enabling sensitive UV detection.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV Detector
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size) or equivalent
Reagents:
-
This compound standard
-
Benzoyl Chloride
-
Pyridine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in acetonitrile.
-
Derivatization: To 100 µL of the standard or sample solution, add 50 µL of pyridine and 50 µL of benzoyl chloride. Vortex and let the reaction proceed at room temperature for 1 hour. Quench the reaction with 100 µL of methanol.
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Method Cross-Validation Workflow
Cross-validation ensures that the new or alternative analytical method provides results that are in agreement with a validated reference method. The following workflow outlines the key steps in this process.
A Comparative Guide to the Reactivity of 3-(Methylsulfonyl)propan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of various derivatives of 3-(Methylsulfonyl)propan-1-ol. Understanding the relative reactivity of these compounds is crucial for their application as intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents. The primary focus of this comparison is on the efficiency of these derivatives in nucleophilic substitution reactions, a cornerstone of many synthetic pathways. The data presented herein is a synthesis of established principles in physical organic chemistry and representative kinetic data from analogous chemical systems, providing a robust framework for selecting the appropriate derivative for a given synthetic challenge.
The Role of the Leaving Group in Reactivity
The hydroxyl group of this compound is a poor leaving group in nucleophilic substitution reactions. Therefore, it is typically converted into a more reactive derivative, such as a sulfonate ester or an alkyl halide. The rate of a nucleophilic substitution reaction is highly dependent on the nature of the leaving group; a better leaving group will depart more readily, leading to a faster reaction. The stability of the leaving group as an independent species is a key determinant of its effectiveness. More stable anions are generally better leaving groups.
The derivatives of this compound that are commonly employed in synthesis include:
-
Mesylate (OMs): Formed by reacting the alcohol with methanesulfonyl chloride.
-
Tosylate (OTs): Formed by reacting the alcohol with p-toluenesulfonyl chloride.
-
Bromide (Br): Formed by treating the alcohol with a brominating agent like phosphorus tribromide.
-
Iodide (I): Often prepared from the corresponding bromide via the Finkelstein reaction.
-
Triflate (OTf): A highly reactive derivative formed using triflic anhydride.
The following sections provide a quantitative comparison of the reactivity of these derivatives, detailed experimental protocols for their synthesis and kinetic analysis, and visualizations of the underlying chemical principles.
Quantitative Comparison of Reactivity
The relative reactivity of 3-(methylsulfonyl)propyl derivatives in SN2 reactions is primarily governed by the leaving group's ability to stabilize a negative charge. The following table summarizes the relative rate constants for the reaction of a primary alkyl substrate with a representative nucleophile. This data, compiled from studies on analogous primary alkyl systems, serves as a strong predictor for the reactivity of 3-(methylsulfonyl)propyl derivatives.
| Leaving Group | Derivative Structure | Relative Rate Constant (krel) |
| Mesylate (-OMs) | CH₃SO₂(CH₂)₃OMs | 1 |
| Tosylate (-OTs) | CH₃SO₂(CH₂)₃OTs | 3 |
| Bromide (-Br) | CH₃SO₂(CH₂)₃Br | 60 |
| Iodide (-I) | CH₃SO₂(CH₂)₃I | 120 |
| Triflate (-OTf) | CH₃SO₂(CH₂)₃OTf | 14,000 |
This data is representative of SN2 reactions with a common nucleophile (e.g., azide) in a polar apathetic solvent (e.g., acetone or DMF) and is normalized to the reactivity of the mesylate derivative.
Experimental Protocols
General Procedure for the Synthesis of 3-(Methylsulfonyl)propyl Derivatives
1. Synthesis of 3-(Methylsulfonyl)propyl Tosylate (Representative Sulfonate Ester):
-
To a stirred solution of this compound (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Synthesis of 3-(Methylsulfonyl)propyl Bromide:
-
To a stirred solution of this compound (1 equivalent) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.5 equivalents) dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the bromide.
Experimental Protocol for Comparative Kinetic Analysis by Conductivity
This protocol describes a method to compare the rates of reaction of different 3-(methylsulfonyl)propyl derivatives with a salt nucleophile (e.g., sodium iodide) by monitoring the change in conductivity of the solution over time.
Materials:
-
3-(Methylsulfonyl)propyl derivative (e.g., tosylate, bromide)
-
Sodium iodide
-
Anhydrous acetone (solvent)
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of the 3-(methylsulfonyl)propyl derivative and sodium iodide of known concentrations in anhydrous acetone.
-
Equilibrate the stock solutions and the reaction vessel in a constant temperature water bath (e.g., 25 °C).
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
To the reaction vessel, add a known volume of the sodium iodide solution and the magnetic stir bar.
-
Immerse the conductivity probe into the solution and begin stirring.
-
Initiate the reaction by adding a known volume of the 3-(methylsulfonyl)propyl derivative solution and start recording the conductivity at regular time intervals.
-
The reaction to be monitored is: CH₃SO₂(CH₂)₃-LG + NaI → CH₃SO₂(CH₂)₃-I + NaLG (where LG is the leaving group). As the reaction proceeds, the less conductive sodium iodide is replaced by a sodium salt of the leaving group (NaLG), which will have a different conductivity.
-
Continue recording until the conductivity reading stabilizes, indicating the completion of the reaction.
-
The rate constant can be determined by plotting the change in conductivity versus time and fitting the data to the appropriate integrated rate law (typically second-order for this type of reaction).
Visualizing Reaction Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized SN2 reaction pathway.
Caption: Trend in leaving group ability for common functional groups.
Benchmarking 3-(Methylsulfonyl)propan-1-ol in API Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the efficiency, scalability, and cost-effectiveness of Active Pharmaceutical Ingredient (API) synthesis. This guide provides an objective comparison of the performance of 3-(Methylsulfonyl)propan-1-ol against an alternative reagent, 3-Methoxy-1-propanol, in the synthesis of a key intermediate for a widely used API.
Performance Comparison: this compound vs. 3-Methoxy-1-propanol
To provide a quantitative benchmark, we will examine the synthesis of a key intermediate for the proton pump inhibitor, Rabeprazole, which utilizes 3-Methoxy-1-propanol. The structural similarity between this compound and 3-Methoxy-1-propanol allows for a comparative assessment of their potential performance in similar synthetic transformations.
| Parameter | This compound (Projected) | 3-Methoxy-1-propanol (Reported for Rabeprazole Intermediate) |
| Reagent Role | Introduction of a 3-(methylsulfonyl)propyl group | Introduction of a 3-methoxypropoxy group |
| Typical Yield | 75-85% (in optimized reactions) | High (specific percentage not detailed, but implied by its use in a commercial process) |
| Purity | >90% (in optimized reactions) | High (suitable for subsequent API synthesis steps) |
| Reaction Conditions | Likely requires activation of the hydroxyl group for nucleophilic substitution. | Utilized as its sodium alkoxide for nucleophilic substitution.[1] |
| Key Advantages | The methylsulfonyl group can offer different physicochemical properties to the final API, potentially influencing solubility, metabolism, and target binding. | Established use in a commercial API synthesis, suggesting well-optimized and scalable reaction conditions. |
| Potential Drawbacks | May require harsher reaction conditions for activation compared to the formation of an alkoxide. | The ether linkage may have different metabolic stability compared to a sulfone. |
Experimental Protocols
Synthesis of a Key Rabeprazole Intermediate using 3-Methoxy-1-propanol[1]
This protocol outlines the synthesis of 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, a crucial intermediate for Rabeprazole.
Materials:
-
4-chloro-2,3-dimethylpyridine-N-oxide
-
3-Methoxy-1-propanol
-
Sodium hydride (or Sodium hydroxide)
-
Toluene
-
Acetic anhydride
-
Acetone
-
Dry HCl gas
Procedure:
-
Alkoxide Formation: 3-Methoxy-1-propanol is reacted with a strong base like sodium hydride in a suitable solvent such as toluene to form the sodium alkoxide.
-
Condensation: The resulting alkoxide is then reacted with 4-chloro-2,3-dimethylpyridine-N-oxide.
-
Rearrangement: The product from the previous step is treated with acetic anhydride.
-
Hydrolysis: The resulting acetate is hydrolyzed.
-
Salt Formation: The final intermediate is precipitated as a hydrochloride salt by bubbling dry HCl gas through a solution in acetone.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed, and dried. Purity is typically assessed by HPLC.
Projected Synthesis using this compound
A similar synthetic strategy could be envisioned for incorporating the 3-(methylsulfonyl)propyl moiety.
Conceptual Workflow:
Caption: Conceptual workflow for API synthesis.
Experimental Considerations:
The primary difference in the protocol would likely be the activation of the hydroxyl group of this compound to create a better leaving group (e.g., a tosylate or mesylate) for the nucleophilic substitution reaction with the pyridine derivative. This additional activation step might influence the overall yield and process efficiency.
Logical Relationship in Reagent Selection
The choice between this compound and its analogs depends on the desired properties of the final API. The diagram below illustrates the logical considerations.
Caption: Decision pathway for reagent selection.
Conclusion
While this compound is a viable building block for API synthesis, its direct, large-scale application data remains limited in the public domain. Based on its chemical nature and comparison with the established use of 3-Methoxy-1-propanol in the synthesis of a Rabeprazole intermediate, it is projected to perform with good to excellent yields and purity under optimized conditions. The choice of reagent will ultimately be dictated by the specific requirements of the target API, including desired physicochemical and pharmacological properties. Further process development and optimization would be necessary to fully benchmark its performance in a specific synthetic route.
References
A Head-to-Head Comparison of Catalysts for the Synthesis of 3-(Methylsulfonyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalytic Oxidation of 3-(Methylthio)propan-1-ol
The synthesis of 3-(methylsulfonyl)propan-1-ol, a valuable building block in pharmaceutical and materials science, is most commonly achieved through the oxidation of its thioether precursor, 3-(methylthio)propan-1-ol. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, selectivity, and overall process sustainability. This guide provides a head-to-head comparison of two prominent catalytic systems: Tungsten-based and Vanadium-based catalysts, utilizing hydrogen peroxide as a green oxidant.
Performance Data Summary
The following table summarizes the quantitative performance of representative tungsten and vanadium catalysts in the oxidation of sulfides to sulfones. It is important to note that reaction conditions have been optimized for the specific substrates cited and may require further optimization for the synthesis of this compound.
| Catalyst System | Representative Catalyst | Substrate | Oxidant | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to Sulfone (%) | Yield (%) |
| Tungsten-Based | Sodium Tungstate (Na₂WO₄) / Phase-Transfer Catalyst | Aliphatic/Aromatic Sulfides | 30% H₂O₂ | 1-5 | Room Temp. | 1-5 | >95 | >98 | High to Excellent |
| Vanadium-Based | Vanadyl Acetylacetonate (VO(acac)₂) / Schiff Base Ligand | Alkyl Aryl Sulfides | 30% H₂O₂ | 1-2 | 0 | 1-3 | >99 | High | >95 |
Experimental Protocols
Below are detailed, representative methodologies for the oxidation of 3-(methylthio)propan-1-ol using both tungsten and vanadium-based catalytic systems.
Method 1: Tungsten-Catalyzed Oxidation
This protocol is based on the use of sodium tungstate with a phase-transfer catalyst, which facilitates the reaction in a biphasic system.
Materials:
-
3-(methylthio)propan-1-ol
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Methyltrioctylammonium hydrogen sulfate (phase-transfer catalyst)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 3-(methylthio)propan-1-ol (1 equivalent) in dichloromethane, add sodium tungstate dihydrate (0.02 equivalents) and methyltrioctylammonium hydrogen sulfate (0.01 equivalents).
-
Stir the mixture vigorously at room temperature.
-
Slowly add 30% aqueous hydrogen peroxide (2.2 equivalents) dropwise to the reaction mixture over a period of 30 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Method 2: Vanadium-Catalyzed Oxidation
This protocol describes a homogeneous catalytic system using a vanadium complex, which is known for its high activity.[1]
Materials:
-
3-(methylthio)propan-1-ol
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Chiral Schiff base ligand (if asymmetric synthesis is desired)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (or chloroform)
-
Saturated aqueous sodium sulfite solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve vanadyl acetylacetonate (0.01 equivalents) and the appropriate Schiff base ligand (0.012 equivalents, if used) in dichloromethane.
-
Stir the solution for 15-20 minutes to allow for complex formation.
-
Cool the mixture to 0 °C using an ice bath.
-
Add 3-(methylthio)propan-1-ol (1 equivalent) to the cooled catalyst solution.
-
Slowly add 30% aqueous hydrogen peroxide (2.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting this compound by flash chromatography.
Visualizing the Process
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the oxidation process.
Caption: General experimental workflow for catalytic oxidation.
Caption: Simplified catalytic cycle for sulfide oxidation.
References
A Comparative Guide to the Synthesis of 3-(Methylsulfonyl)propan-1-ol: An Analysis of Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the most viable synthesis routes for 3-(Methylsulfonyl)propan-1-ol, a valuable building block in the preparation of various pharmaceuticals and agrochemicals. The analysis focuses on cost-effectiveness, supported by experimental data and detailed protocols.
Two primary synthetic pathways to this compound are explored in this guide: the oxidation of 3-(Methylthio)-1-propanol and the reaction of a 3-halopropanol with a methylsulfinate salt. A third potential route, the direct reaction of methyl sulfone with 1-propanol, is noted but lacks sufficient detailed experimental data in publicly available literature for a thorough analysis.
Executive Summary
The oxidation of 3-(Methylthio)-1-propanol emerges as a well-documented and efficient method for the synthesis of this compound. While requiring a two-step process (synthesis of the thioether followed by oxidation), the high yields and relatively straightforward procedures make it an attractive option. The nucleophilic substitution route offers a more direct approach but may be contingent on the availability and cost of the starting 3-halopropanol and the efficiency of the substitution reaction.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for the two primary synthesis routes, allowing for a direct comparison of their cost-effectiveness.
| Parameter | Route 1: Oxidation of 3-(Methylthio)-1-propanol | Route 2: Nucleophilic Substitution |
| Starting Materials | 3-(Methylthio)-1-propanol, Oxidizing Agent (e.g., H₂O₂, m-CPBA) | 3-Halopropanol (e.g., 3-chloropropan-1-ol), Sodium Methanesulfinate |
| Key Reaction Steps | Oxidation of a thioether to a sulfone | Nucleophilic substitution of a halide |
| Reported Yield | High (specific yields vary with oxidant and conditions) | Potentially high, but specific data for this product is limited |
| Purity of Final Product | Generally high after purification | Dependent on reaction completion and purification |
| Raw Material Cost | Moderate to high (dependent on the cost of 3-(Methylthio)-1-propanol and the chosen oxidizing agent) | Moderate (dependent on the cost of the specific 3-halopropanol and sodium methanesulfinate) |
| Process Complexity | Two main steps if starting from commercially available precursors for the thioether | Single main step |
| Safety & Environmental | Requires handling of oxidizing agents, some of which can be hazardous. Use of greener oxidants like H₂O₂ is preferable. | Involves handling of potentially hazardous alkylating agents. |
Synthesis Route Diagrams
To visually represent the discussed synthetic pathways, the following diagrams have been generated using the DOT language.
Evaluating the green chemistry metrics of 3-(Methylsulfonyl)propan-1-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes to 3-(Methylsulfonyl)propan-1-ol, evaluating them through key green chemistry metrics. The objective is to offer a framework for selecting more sustainable chemical syntheses in research and development.
Introduction to this compound and Green Chemistry
This compound is an organic compound that holds potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] As the chemical industry increasingly moves towards sustainable practices, the evaluation of synthetic routes based on their environmental impact is becoming a critical aspect of process development. Green chemistry metrics provide a quantitative basis for this evaluation, enabling chemists to make informed decisions that minimize waste, reduce energy consumption, and utilize safer chemicals.
This guide focuses on three key mass-based metrics: Atom Economy, Environmental Factor (E-Factor), and Process Mass Intensity (PMI).
-
Atom Economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product.[2]
-
E-Factor provides a more practical measure of waste, representing the total mass of waste generated per unit of product.[3]
-
Process Mass Intensity (PMI) is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified amount of product.[4]
Due to the limited availability of detailed experimental data in published literature for the synthesis of this compound, this guide presents a comparative analysis based on two representative, hypothetical synthetic routes. These routes are designed to be chemically plausible and serve to illustrate the application of green chemistry metrics in evaluating and comparing different synthetic strategies.
Comparative Analysis of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for two hypothetical synthesis routes to this compound.
| Metric | Route 1: Oxidation of 3-(methylthio)-1-propanol | Route 2: Nucleophilic Substitution |
| Atom Economy | 82.1% | 60.5% |
| E-Factor | 15.8 | 20.5 |
| Process Mass Intensity (PMI) | 16.8 | 21.5 |
Synthesis Routes and Experimental Protocols
Route 1: Oxidation of 3-(methylthio)-1-propanol
This route involves the oxidation of the sulfide precursor, 3-(methylthio)-1-propanol, to the corresponding sulfone using hydrogen peroxide as a relatively green oxidant.
Reaction:
CH₃S(CH₂)₃OH + 2H₂O₂ → CH₃SO₂(CH₂)₃OH + 2H₂O
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylthio)-1-propanol (10.6 g, 0.1 mol) and methanol (50 mL).
-
Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (22.7 g, 0.2 mol) to the stirred solution at room temperature over 30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4 hours.
-
Work-up: After cooling to room temperature, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.
-
Extraction: Add water (50 mL) and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound (11.0 g, 80% yield).
Route 2: Nucleophilic Substitution of 3-chloro-1-propanol
This route utilizes the reaction of sodium methanesulfinate with 3-chloro-1-propanol to form the C-S bond, a common method for sulfone synthesis.
Reaction:
CH₃SO₂Na + Cl(CH₂)₃OH → CH₃SO₂(CH₂)₃OH + NaCl
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve sodium methanesulfinate (10.2 g, 0.1 mol) in dimethylformamide (DMF, 100 mL).
-
Addition of Alkyl Halide: Add 3-chloro-1-propanol (9.45 g, 0.1 mol) to the solution.
-
Reaction: Heat the reaction mixture to 100°C and maintain for 6 hours.
-
Work-up: Cool the mixture to room temperature and pour it into 200 mL of water.
-
Extraction: Extract the aqueous solution with ethyl acetate (4 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is purified by vacuum distillation to give this compound (9.7 g, 70% yield).
Logical Workflow for Green Chemistry Evaluation
The following diagram illustrates a generalized workflow for assessing the greenness of a chemical synthesis.
Caption: A flowchart outlining the systematic process for evaluating and improving the environmental performance of chemical synthesis routes.
References
The Stability Showdown: Sulfone-Based Linkers Demonstrate Superior Performance in Antibody-Drug Conjugates
A detailed comparative analysis reveals that sulfone-based linkers offer enhanced stability in human plasma compared to traditional linker technologies, a critical attribute for the development of safer and more effective Antibody-Drug Conjugates (ADCs).
For researchers, scientists, and drug development professionals, the stability of the linker in an ADC is a paramount concern. Premature release of the potent cytotoxic payload in systemic circulation can lead to off-target toxicity and a diminished therapeutic window.[1][2] An ideal linker must remain robustly intact in the bloodstream while ensuring efficient payload release upon internalization into target cancer cells.[1] Emerging data strongly indicates that sulfone-based linkers exhibit superior stability profiles when compared to more conventional linkers such as those based on maleimide chemistry.
Comparative Plasma Stability: A Quantitative Look
The stability of various linker types in human plasma is a key indicator of their in vivo performance. Experimental data consistently demonstrates that sulfone-based linkers maintain a higher percentage of intact conjugate over time compared to their maleimide-based counterparts.
| Linker Type | Linker Example | Stability Metric (% Intact Conjugate) | Time in Human Plasma | Key Findings |
| Sulfone | Phenyloxadiazole Sulfone | ~67% | 72 hours | Demonstrates significantly higher stability compared to maleimide at a labile conjugation site.[3] |
| Mono-sulfone-PEG | >90% | 7 days | Exhibits high stability, highlighting the benefits of the sulfone-PEG combination.[1] | |
| Phenyloxadiazole Sulfone | Half-life (t½) double that of maleimide conjugate | Not Specified | Superior stability is attributed to resistance to thioether exchange.[1][4] | |
| Maleimide | Thioether (from Michael addition) | ~20% (labile site) | 72 hours | Prone to significant degradation, especially at more solvent-accessible conjugation sites.[1][3] |
| Maleimide-PEG | <70% | 7 days | Shows lower stability compared to its sulfone-PEG counterpart.[1] | |
| Hydrazone | Phenylketone-derived | Half-life (t½) ~2 days | Not Specified | Designed to be acid-cleavable in the lysosomal environment.[1][5][6] |
| Disulfide | Thiol-based | Variable | Not Specified | Stability can be modulated but is generally lower than sulfone linkers in the reducing environment of plasma.[5][6] |
| Peptide | Valine-Citrulline | Variable (cleavable by Cathepsin B) | Not Specified | Designed for enzymatic cleavage within the lysosome; stability in plasma can be a concern.[5][7] |
Note: Direct comparison of stability data across different studies should be approached with caution due to variations in experimental conditions, including the specific antibody, payload, conjugation site, and analytical methods used.[1]
The enhanced stability of sulfone linkers is largely attributed to their resistance to thioether exchange.[2][8] Maleimide-based linkers, which form a thioether bond, are susceptible to a retro-Michael reaction, leading to premature drug release.[2] This instability is particularly pronounced at more solvent-accessible conjugation sites on the antibody.[3] In contrast, the sulfone linkage is significantly more robust under physiological conditions.[2]
The Journey of an ADC: The Critical Role of Linker Stability
The fate of an ADC in the body is intricately linked to the stability of its linker. An ideal ADC therapeutic window is achieved when the linker remains stable in circulation, allowing the ADC to reach the target tumor cells before releasing its cytotoxic payload.
Caption: Impact of linker stability on ADC fate and therapeutic outcome.
Experimental Protocols
To provide a framework for the comparative analysis of linker stability, detailed methodologies for key experiments are outlined below.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC and quantify the rate of premature payload release in human plasma.
Methodology:
-
Preparation:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Thaw fresh human plasma on ice. It is crucial to use plasma that has been properly handled to maintain its enzymatic activity.
-
-
Incubation:
-
Spike the ADC stock solution into the human plasma to a final concentration (e.g., 100 µg/mL).[9]
-
Prepare a parallel control sample by spiking the ADC into the formulation buffer to monitor for intrinsic instability.
-
Aliquot the plasma-ADC and buffer-ADC mixtures for each time point (e.g., 0, 6, 24, 48, 72, 168 hours).[9]
-
Immediately freeze the 0-hour time point samples at -80°C.
-
Incubate the remaining samples at 37°C with gentle agitation.[9]
-
-
Sample Processing:
-
At each designated time point, transfer the corresponding sample tube from the incubator to -80°C to stop the reaction.
-
For analysis of the released payload, precipitate the plasma proteins by adding a cold organic solvent like acetonitrile.[10] Vortex and centrifuge to pellet the proteins.
-
For analysis of the intact ADC, isolate the ADC from the plasma using immunoaffinity capture, such as with Protein A magnetic beads.[1]
-
-
Quantification:
-
Released Payload: Analyze the supernatant from the protein precipitation step using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the free payload.[9]
-
Intact ADC: Elute the captured ADC from the magnetic beads and analyze by LC-MS to determine the concentration of the intact ADC.[1]
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma.[1]
-
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for in vitro human plasma stability assay of ADCs.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Assessing the Biological Efficacy of Novel Sulfonylpropanol Analogs as Antifungal Agents
In the landscape of drug discovery, the systematic modification of a lead compound to generate analogs is a cornerstone of medicinal chemistry. This approach allows researchers to elucidate structure-activity relationships (SAR), thereby optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological efficacy of a series of 3-methyl and 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(ω-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols. The data presented herein is derived from a study focused on the development of novel antifungal agents.[1]
Comparative Analysis of In Vitro Antifungal Activity
The synthesized analogs were evaluated for their in vitro antifungal activity against two clinically relevant fungal pathogens: Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) was determined to quantify the potency of each compound. The results indicate that dimethylation at the 3-position of the propanol backbone generally leads to a significant enhancement in antifungal activity.[1]
Table 1: In Vitro Antifungal Activity of 3-Methyl Propanol Analogs
| Compound | R (ω-substituent) | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. A. fumigatus |
| 1a | H | >100 | >100 |
| 1b | F | 25 | 12.5 |
| 1c | Cl | 6.25 | 3.13 |
| 1d | Br | 6.25 | 3.13 |
| 1e | CN | 12.5 | 6.25 |
| 1f | CH3 | 50 | 25 |
Table 2: In Vitro Antifungal Activity of 3,3-Dimethyl Propanol Analogs
| Compound | R (ω-substituent) | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. A. fumigatus |
| 2a | H | 12.5 | 6.25 |
| 2b | F | 0.78 | 0.39 |
| 2c | Cl | 0.39 | 0.2 |
| 2d | Br | 0.39 | 0.2 |
| 2e | CN | 0.78 | 0.39 |
| 2f | CH3 | 1.56 | 0.78 |
In Vivo Efficacy in Murine Models
Selected compounds with potent in vitro activity were further evaluated for their in vivo efficacy in murine models of systemic candidiasis and aspergillosis. The prophylactic efficacy was assessed, and the results underscore the superior performance of the 3,3-dimethyl analogs.[1]
Table 3: In Vivo Prophylactic Efficacy Against Systemic Candidiasis and Aspergillosis
| Compound | Dose (mg/kg, s.c.) | % Survival (Candidiasis) | % Survival (Aspergillosis) |
| 1c | 1.25 | 40 | 20 |
| 1d | 1.25 | 40 | 20 |
| 2c | 0.31 | 100 | 80 |
| 2d | 0.31 | 100 | 80 |
| Fluconazole | 0.63 | 100 | - |
| Amphotericin B | 0.31 | - | 100 |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds was determined by a twofold serial broth microdilution method.[1]
-
Medium Preparation: A synthetic amino acid medium for fungi (SAAMF) was used for the assays.
-
Inoculum Preparation: Fungal strains (Candida albicans ATCC 10231 and Aspergillus fumigatus IFO 5840) were cultured on Sabouraud dextrose agar. Suspensions were prepared and adjusted to a final concentration of 1 x 10^4 to 5 x 10^4 colony-forming units (CFU)/mL.
-
Assay Procedure: The compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in the culture medium in 96-well microtiter plates. The fungal inoculum was added to each well.
-
Incubation: The plates were incubated at 30 °C for 48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.
In Vivo Prophylactic Efficacy Studies
The in vivo efficacy of the compounds was evaluated in murine models of systemic fungal infections.[1]
-
Animal Model: Male ICR mice weighing 20-22 g were used for the studies.
-
Infection: Mice were infected intravenously with Candida albicans (1 x 10^6 CFU/mouse) or Aspergillus fumigatus (1 x 10^5 CFU/mouse).
-
Drug Administration: The test compounds were suspended in 0.5% methylcellulose solution and administered subcutaneously immediately after the fungal challenge.
-
Observation: The survival of the mice was monitored for 14 days.
-
Efficacy Assessment: The percentage of surviving mice in the treated groups was compared to the untreated control group.
Visualizing Structure-Activity Relationships and Experimental Workflow
To better understand the relationships between the chemical modifications and the resulting biological activity, as well as the experimental process, the following diagrams are provided.
Caption: Structure-Activity Relationship (SAR) of Sulfonylpropanol Analogs.
Caption: Workflow for Assessing Antifungal Efficacy.
References
Inter-laboratory validation of 3-(Methylsulfonyl)propan-1-ol quantification methods
An Inter-Laboratory Comparison of Quantification Methods for 3-(Methylsulfonyl)propan-1-ol
This guide provides a comparative analysis of hypothetical inter-laboratory validation data for the quantification of this compound, a compound relevant in pharmaceutical development and chemical synthesis.[1][2] The data presented herein is intended to guide researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methodologies.
Comparison of Analytical Method Performance
An inter-laboratory study was simulated to evaluate the performance of three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD). Ten hypothetical laboratories participated in the study, analyzing a standardized sample set. The summarized performance characteristics are presented in Table 1.
Table 1: Inter-laboratory Performance Data for this compound Quantification
| Parameter | GC-MS | LC-MS/MS | HPLC-ELSD |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 1.5 µg/mL |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.2% | 99.5% | 95.8% |
| Intra-day Precision (%RSD) | 2.5% | 1.8% | 4.2% |
| Inter-day Precision (%RSD) | 3.8% | 2.2% | 5.5% |
| Robustness | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are foundational for laboratories seeking to reproduce or adapt these methods for their specific needs.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A 1 mL aliquot of the sample is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 60°C for 30 minutes to improve volatility.
-
Instrumentation: An Agilent 7890B GC system coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Injection: 1 µL splitless injection at 250°C.
-
MS Detection: Electron ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) of characteristic ions for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: The sample is diluted 1:10 with the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex 6500+ QTRAP mass spectrometer.
-
Column: Waters Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.
-
Gradient Program: Start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) for the precursor and product ions of this compound.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
-
Sample Preparation: The sample is diluted 1:2 with the mobile phase.
-
Instrumentation: A Waters Alliance e2695 HPLC system with a Waters 2424 ELSD.
-
Column: Phenomenex Luna HILIC (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 90% acetonitrile and 10% water with 10 mM ammonium formate at a flow rate of 1 mL/min.
-
ELSD Settings: Nebulizer temperature at 40°C, drift tube temperature at 60°C, and nitrogen gas pressure at 3.5 bar.
Visualizations
The following diagrams illustrate the experimental workflow for the inter-laboratory validation and a hypothetical metabolic pathway involving a sulfonyl-containing compound.
References
Safety Operating Guide
Safe Disposal of 3-(Methylsulfonyl)propan-1-ol: A Procedural Guide
Ensuring the proper disposal of 3-(Methylsulfonyl)propan-1-ol is critical for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate caution. This compound is a combustible liquid and can cause irritation.[1][2] Always work in a well-ventilated area and wear the proper Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound, as recommended by safety data sheets, is to use an approved waste disposal plant.[1][3][4] This typically involves collection and segregation by a licensed chemical waste management company.
Step 1: Waste Segregation
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
Step 2: Labeling
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., combustible liquid).
-
Indicate the approximate quantity of the waste.
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1]
-
Ensure the storage area is designated for hazardous chemical waste and is inaccessible to unauthorized personnel.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
Follow their specific instructions for packaging and collection.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collect the absorbent material and contaminated surfaces into a designated container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Keep personnel upwind of the spill.
-
Prevent the spill from entering drains or waterways.[1]
-
Contact your institution's emergency response team or EHS office for assistance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 3-(Methylsulfonyl)propan-1-ol
This guide provides immediate, essential safety, handling, and disposal information for 3-(Methylsulfonyl)propan-1-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 |
| Hand Protection | Gloves | Nitrile or Neoprene rubber, minimum 0.11 mm thickness |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
| Respiratory | Respirator (if needed) | NIOSH-certified organic vapor respirator (use in case of inadequate ventilation or spills) |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
2. Safe Handling Practices:
-
Avoid contact with skin, eyes, and mucous membranes.[1]
-
Do not eat, drink, or smoke in the laboratory area.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled hazardous waste container.[6][7]
-
The container must be made of a compatible material and kept tightly sealed.[6]
-
Do not mix with other waste streams to avoid potentially hazardous reactions.[6][7]
2. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[6]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7][8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
